4-Hydrazino-7-nitro-benzofurazan hydrazine adduct
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
hydrazine;(4-nitro-2,1,3-benzoxadiazol-7-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O3.H4N2/c7-8-3-1-2-4(11(12)13)6-5(3)9-14-10-6;1-2/h1-2,8H,7H2;1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIOAKMSUDUCKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NN.NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584942 | |
| Record name | Hydrazine--4-hydrazinyl-7-nitro-2,1,3-benzoxadiazole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131467-87-3 | |
| Record name | 2,1,3-Benzoxadiazole, 4-hydrazinyl-7-nitro-, compd. with hydrazine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131467-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine--4-hydrazinyl-7-nitro-2,1,3-benzoxadiazole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydrazino-7-nitro-benzofurazan hydrazine adduct | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-Hydrazino-7-Nitrobenzofurazan Hydrazine Adduct: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the 4-hydrazino-7-nitrobenzofurazan hydrazine adduct, a key reagent in biomedical and analytical research. This document details the proposed synthesis, chemical properties, and primary applications, with a focus on experimental protocols and data presentation for a scientific audience.
Introduction
4-Hydrazino-7-nitrobenzofurazan, commonly known as NBD-hydrazine (NBD-H), and its hydrazine adduct (NBD-H·N₂H₄), are highly sensitive fluorogenic reagents.[1] The core structure, 7-nitrobenzofurazan (also known as 7-nitro-2,1,3-benzoxadiazole), is a non-fluorescent moiety that becomes intensely fluorescent upon reaction with primary or secondary amines, and in the case of NBD-H, with carbonyl compounds. This property makes the 4-hydrazino-7-nitrobenzofurazan hydrazine adduct an invaluable tool for the fluorescent labeling and detection of aldehydes and ketones in biological and chemical systems.[1]
The synthesis of this adduct begins with the precursor 4-chloro-7-nitrobenzofurazan (NBD-Cl), which undergoes nucleophilic substitution with hydrazine. The resulting product is a stable adduct of 4-hydrazino-7-nitrobenzofurazan with a molecule of hydrazine.
Physicochemical Properties and Specifications
A summary of the key quantitative data for the starting material and the final product is presented in Table 1. This information is crucial for reaction setup, characterization, and application.
| Property | 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | 4-Hydrazino-7-nitrobenzofurazan Hydrazine Adduct (NBD-H·N₂H₄) |
| CAS Number | 10199-89-0 | 131467-87-3 |
| Molecular Formula | C₆H₂ClN₃O₃ | C₆H₅N₅O₃·H₄N₂ |
| Molecular Weight | 199.55 g/mol | 227.18 g/mol |
| Appearance | Powder | Reddish-yellow to orange to brown powder or crystals |
| Melting Point | 97-99 °C | Not specified |
| Purity | ≥98% | ≥97% - >98.0% (HPLC) |
| Solubility | Chloroform: 50 mg/mL | DMSO: ≥10 mg/mL; PBS (pH 7.2): 0.1-1 mg/mL |
| Excitation Maximum (λex) | Not applicable (non-fluorescent) | 468 nm (after reaction with carbonyls) |
| Emission Maximum (λem) | Not applicable (non-fluorescent) | 535 nm (after reaction with carbonyls) |
Synthesis of 4-Hydrazino-7-Nitrobenzofurazan Hydrazine Adduct
Proposed Experimental Protocol
Materials:
-
4-Chloro-7-nitrobenzofurazan (NBD-Cl)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (or another suitable polar aprotic solvent)
-
Dichloromethane (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)
-
Stirring and heating apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-7-nitrobenzofurazan in ethanol.
-
Addition of Hydrazine: While stirring, add an excess of hydrazine hydrate to the solution. The reaction is expected to be exothermic, so the addition may need to be controlled to maintain a stable temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 1 to 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material (NBD-Cl) is consumed.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. The residue is then redissolved in dichloromethane and washed sequentially with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude 4-hydrazino-7-nitrobenzofurazan hydrazine adduct can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) to afford the final product as a crystalline solid.
Note: This is a proposed protocol and should be optimized with appropriate safety precautions in a laboratory setting. Hydrazine is toxic and should be handled in a well-ventilated fume hood.
Visualized Workflows and Mechanisms
Synthesis Workflow
The logical flow of the synthesis of 4-hydrazino-7-nitrobenzofurazan hydrazine adduct is depicted in the following diagram.
Mechanism of Action: Carbonyl Labeling
The primary application of the synthesized adduct is the fluorescent labeling of aldehydes and ketones. The hydrazine moiety reacts with the carbonyl group to form a stable, highly fluorescent hydrazone derivative.
Conclusion
This technical guide provides a foundational understanding of the synthesis and application of 4-hydrazino-7-nitrobenzofurazan hydrazine adduct for a scientific audience. While a detailed, publicly available experimental protocol for the synthesis remains elusive, the proposed methodology, based on established chemical principles, offers a practical starting point for its preparation in a laboratory setting. The provided data and workflow diagrams are intended to facilitate further research and application of this important fluorogenic probe in drug development and other scientific disciplines.
References
An In-depth Technical Guide to the Reaction Mechanism of NBD-H with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism between 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H) and aldehydes. NBD-H is a valuable fluorogenic probe utilized for the detection and quantification of aldehydes in various biological and chemical systems. This document details the underlying chemistry, quantitative data, experimental procedures, and visual representations of the reaction pathways and workflows.
Core Reaction Mechanism
The reaction of NBD-H with aldehydes proceeds via a well-established nucleophilic addition-elimination mechanism, also known as a condensation reaction. The reaction is typically acid-catalyzed.
The process can be broken down into two key steps:
-
Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen atom of the hydrazine group of NBD-H acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a transient tetrahedral intermediate known as a carbinolamine.
-
Elimination (Dehydration): The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule). Protonation of the hydroxyl group in the carbinolamine under acidic conditions facilitates its departure as water, leading to the formation of a stable hydrazone adduct with a carbon-nitrogen double bond (C=N).
The resulting NBD-hydrazone is a highly conjugated and fluorescent molecule, which is the basis for its use as a detection reagent. NBD-H itself is non-fluorescent or weakly fluorescent, and the significant increase in fluorescence upon reaction with an aldehyde allows for sensitive detection.
Quantitative Data
Table 1: Spectroscopic Properties of NBD-Aldehyde Adducts
| Property | Value | Notes |
| Excitation Maximum (λex) | ~468 nm | In the presence of aldehydes.[1] |
| Emission Maximum (λem) | ~535 nm | In the presence of aldehydes.[1] |
| Molar Absorptivity (ε) | Varies with aldehyde | Dependent on the specific hydrazone formed. |
| Fluorescence Quantum Yield (Φ) | Varies with aldehyde | Generally, a significant increase from near-zero for NBD-H. Aromatic aldehydes may yield adducts with higher quantum yields than aliphatic aldehydes. |
Table 2: Factors Influencing Reaction Rate
| Factor | Effect on Rate | Rationale |
| Aldehyde Structure | ||
| Electronic Effects | Electron-withdrawing groups on the aldehyde increase the rate. | Increases the electrophilicity of the carbonyl carbon. |
| Steric Hindrance | Increased steric hindrance around the carbonyl group decreases the rate. | Hinders the approach of the nucleophilic NBD-H. |
| Reaction Conditions | ||
| pH | Acid catalysis is generally required. | Protonation of the carbonyl oxygen increases its electrophilicity, and protonation of the carbinolamine hydroxyl group facilitates its removal as water. |
| Solvent | Aprotic solvents like acetonitrile or methanol are commonly used. | Solubilizes both reactants. |
| Temperature | Increased temperature generally increases the rate. | Provides the necessary activation energy for the reaction. |
Experimental Protocols
The following protocols are generalized procedures for the derivatization of aldehydes with NBD-H for analytical purposes, such as HPLC-fluorescence detection, and for the synthesis and purification of the NBD-hydrazone adduct.
Protocol for Derivatization of Aldehydes for HPLC Analysis
This protocol is adapted from standard procedures for the derivatization of carbonyl compounds for HPLC analysis.
Materials:
-
NBD-H solution (e.g., 1 mM in methanol or acetonitrile)
-
Aldehyde standard or sample solution
-
Acid catalyst (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl))
-
HPLC-grade solvent (e.g., acetonitrile or methanol)
-
Vials for reaction and HPLC analysis
Procedure:
-
Sample Preparation: Prepare a solution of the aldehyde-containing sample in a suitable solvent.
-
Derivatization Reaction:
-
In an HPLC vial, mix the aldehyde solution with an excess of the NBD-H solution.
-
Add a catalytic amount of acid (e.g., to a final concentration of 0.025% TFA).
-
Vortex the mixture gently.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 60°C) for a specific duration (e.g., 30-60 minutes). The optimal time and temperature may need to be determined empirically for different aldehydes.
-
Quenching (Optional): The reaction can be quenched by adding a neutralizing agent if necessary, although for many HPLC applications, direct injection is possible.
-
HPLC Analysis: Inject an aliquot of the reaction mixture directly into the HPLC system equipped with a fluorescence detector set to the appropriate excitation and emission wavelengths for the NBD-hydrazone (~468 nm and ~535 nm, respectively).
Protocol for Synthesis and Purification of NBD-Aldehyde Adduct
This protocol provides a general method for the synthesis of NBD-hydrazones for use as standards or for further characterization.
Materials:
-
NBD-H
-
Aldehyde of interest
-
Anhydrous solvent (e.g., ethanol or methanol)
-
Catalytic amount of glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thin-layer chromatography (TLC) supplies
-
Purification supplies (e.g., silica gel for column chromatography or recrystallization solvents)
Procedure:
-
Reaction Setup:
-
Dissolve NBD-H (1 equivalent) in the anhydrous solvent in a round-bottom flask.
-
Add the aldehyde (1-1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
-
Reaction:
-
Stir the reaction mixture at room temperature or under reflux.
-
Monitor the progress of the reaction by TLC until the starting material (NBD-H) is consumed.
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by either recrystallization from a suitable solvent system or by silica gel column chromatography to obtain the pure NBD-hydrazone.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
-
References
An In-depth Technical Guide to the Photophysical Properties of 4-Hydrazino-7-Nitrobenzofurazan (NBD-H)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydrazino-7-nitrobenzofurazan, also known as 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H), is a valuable fluorogenic probe in biological and chemical research. Its utility lies in its ability to react with specific functional groups, primarily aldehydes and ketones, resulting in a significant increase in fluorescence. This "turn-on" fluorescent property makes NBD-H a highly sensitive reagent for the detection and quantification of carbonyl compounds in various samples, including biological systems. This guide provides a comprehensive overview of the core photophysical properties of NBD-H, detailed experimental protocols, and a visual representation of its synthesis and reaction mechanisms.
Core Photophysical Properties
NBD-H is characterized by its environment-sensitive fluorescence. In its unreacted form, NBD-H is generally considered to be non-fluorescent or to possess very weak fluorescence. This is attributed to efficient non-radiative decay pathways. However, upon covalent reaction with aldehydes or ketones to form a stable hydrazone, a significant enhancement of fluorescence is observed. This fluorescence arises from an intramolecular charge transfer (ICT) process within the newly formed NBD-hydrazone conjugate.
Quantitative Photophysical Data
Table 1: Photophysical Properties of Unreacted NBD-H and Related NBD Derivatives
| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |
| 4-Hydrazino-7-nitrobenzofurazan (NBD-H) | Various | ~470 | Not Reported | Very Low / Non-fluorescent | Not Reported |
| N-Methyl-4-amino-7-nitrobenzofurazan | Water | Not Reported | Not Reported | 0.04 | Not Reported |
| N,N-Dimethyl-4-amino-7-nitrobenzofurazan | Water | Not Reported | Not Reported | 0.008 | Not Reported |
Table 2: Photophysical Properties of NBD-H Reaction Products (Hydrazones)
| Analyte | Solvent | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Notes |
| Aldehydes/Ketones | General | ~468 | ~535 | Highly fluorescent product.[1] |
| Propionaldehyde | Acetonitrile/0.025% TFA | 470 | 550 | Used for HPLC detection. |
| Acetone | Methanol | 493 | 552 | Product of reaction with N-methyl-4-hydrazino-7-nitrobenzofurazan. |
Synthesis of 4-Hydrazino-7-nitrobenzofurazan (NBD-H)
The synthesis of NBD-H is typically achieved through the nucleophilic aromatic substitution of a halogen atom from a precursor molecule, most commonly 4-chloro-7-nitrobenzofurazan (NBD-Cl), with hydrazine.
Experimental Protocol: Synthesis of NBD-H
Materials:
-
4-Chloro-7-nitrobenzofurazan (NBD-Cl)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (or other suitable solvent like methanol or acetonitrile)
-
Sodium bicarbonate (NaHCO₃) (optional, to neutralize HCl byproduct)
-
Dichloromethane (for extraction)
-
1N Hydrochloric acid (for workup)
-
Silica gel for column chromatography (for purification)
Procedure:
-
Dissolve 4-chloro-7-nitrobenzofurazan (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (typically a molar excess, e.g., 2-5 equivalents) to the solution. If desired, sodium bicarbonate (excess) can be added to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for a period ranging from one to several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[2]
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
If the reaction mixture is alkaline, neutralize it with 1N HCl.
-
Extract the product into dichloromethane.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 4-hydrazino-7-nitrobenzofurazan.
Caption: Synthesis of 4-Hydrazino-7-nitrobenzofurazan (NBD-H).
Reaction with Carbonyl Compounds: Signaling Pathway
The primary application of NBD-H as a fluorescent probe is its reaction with aldehydes and ketones to form highly fluorescent hydrazone derivatives. This reaction is a classic nucleophilic addition-elimination at the carbonyl carbon.
Reaction Mechanism
The lone pair of electrons on the terminal nitrogen of the hydrazine group of NBD-H acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer and the elimination of a water molecule to form the stable, conjugated, and highly fluorescent NBD-hydrazone. The reaction is often catalyzed by a small amount of acid.
References
An In-depth Technical Guide to the Chemical Properties of 4-Hydrazino-7-Nitro-Benzofurazan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 4-hydrazino-7-nitro-benzofurazan (NBD-H), a versatile fluorogenic reagent. The information is curated for researchers, scientists, and professionals in drug development who utilize fluorescent probes in their work.
Core Chemical and Physical Properties
4-Hydrazino-7-nitro-benzofurazan, also known as NBD-H, is a heterocyclic aromatic compound notable for its utility as a fluorescent labeling agent. While it is not fluorescent in its native state, it reacts with primary and secondary amines, as well as aldehydes and ketones, to yield highly fluorescent derivatives. This property makes it an invaluable tool in various analytical and biological applications.
General Properties
A summary of the fundamental properties of NBD-H is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₅O₃ | [1][2] |
| Molecular Weight | 195.14 g/mol | [1][2] |
| CAS Number | 90421-78-6 | [1][3] |
| Appearance | Beige to yellow-red or orange to brown solid/powder | [4] |
| IUPAC Name | (4-nitro-2,1,3-benzoxadiazol-7-yl)hydrazine | [1] |
Note: Some commercial preparations of NBD-H exist as a hydrazine adduct, with a molecular formula of C₆H₅N₅O₃·H₄N₂ and a corresponding molecular weight of 227.18 g/mol .[4]
Spectroscopic Properties
The key characteristic of NBD-H is its fluorogenic nature. The reaction products of NBD-H with aldehydes and ketones exhibit strong fluorescence.
| Spectroscopic Property | Wavelength (nm) | Conditions |
| Excitation Maximum (λex) | 468 - 470 | In the presence of aldehydes or ketones |
| Emission Maximum (λem) | 535 - 550 | In the presence of aldehydes or ketones |
The fluorescent properties of NBD-H derivatives make them suitable for detection using standard fluorescence spectroscopy and microscopy techniques.
Solubility
Quantitative solubility data for NBD-H is crucial for its effective use in experimental settings.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (220.09 mM) | Ultrasonic assistance may be required. Hygroscopic DMSO can affect solubility. |
| Water | 10 mg/mL (44.02 mM) | Requires sonication and warming to 60°C. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Slightly soluble (0.1-1 mg/ml) | |
| Acetonitrile | Soluble | For the related compound N-methyl-4-hydrazino-7-nitrobenzofurazan. |
| Methanol | Soluble | For the related compound N-methyl-4-hydrazino-7-nitrobenzofurazan. |
Synthesis and Reactivity
Synthesis
The synthesis of 4-substituted-7-nitro-2,1,3-benzoxadiazoles, including NBD-H, typically proceeds via the nucleophilic substitution of a halogen on the precursor 4-chloro-7-nitrobenzofurazan (NBD-Cl).
Experimental Workflow for Synthesis of NBD Derivatives
Caption: General workflow for the synthesis of NBD-H from NBD-Cl.
A general protocol involves reacting NBD-Cl with hydrazine hydrate in a suitable solvent such as acetonitrile or methanol. The reaction is often carried out in the presence of a mild base, like sodium bicarbonate, to neutralize the hydrochloric acid formed as a byproduct. The reaction mixture is typically heated to facilitate the substitution. Purification of the resulting NBD-H is commonly achieved through column chromatography.
Reactivity with Carbonyl Compounds
The primary application of NBD-H stems from its reaction with aldehydes and ketones to form stable, fluorescent hydrazone derivatives. This reaction is a nucleophilic addition-elimination (condensation) reaction.
Reaction Mechanism of NBD-H with an Aldehyde
Caption: Reaction of NBD-H with an aldehyde to form a fluorescent hydrazone.
This reaction is highly specific for carbonyl groups and proceeds under mild conditions, making it suitable for the derivatization of sensitive biological molecules.
Experimental Protocols
HPLC Derivatization of Aldehydes
NBD-H is frequently used as a pre-column derivatization reagent for the analysis of aldehydes and ketones by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the derivatization and HPLC analysis of aldehydes using NBD-H.
Protocol:
-
Sample Preparation: Prepare a solution of the aldehyde-containing sample in a suitable solvent, such as acetonitrile.
-
Derivatization: To the sample solution, add a solution of NBD-H in acetonitrile, often containing a catalytic amount of an acid like trifluoroacetic acid (TFA). A typical reaction mixture might contain 250 µM NBD-H and the sample, and be allowed to react at room temperature for 1 hour.
-
HPLC Analysis: Inject the reaction mixture onto a reversed-phase HPLC column.
-
Detection: Monitor the elution of the fluorescent hydrazone derivatives using a fluorescence detector with excitation and emission wavelengths set to approximately 470 nm and 550 nm, respectively.
This method allows for the highly sensitive detection of aldehydes, with detection limits reported to be in the femtomole range.
Fluorescent Labeling in Biological Systems
NBD-based probes are extensively used for imaging and sensing in biological systems due to their small size and environmentally sensitive fluorescence.[4][5] NBD-H can be used to label biomolecules containing carbonyl groups, which can be indicative of oxidative stress.
General Protocol for Cellular Imaging:
-
Cell Culture: Culture cells of interest to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes).
-
Probe Loading: Prepare a stock solution of NBD-H in DMSO. Dilute the stock solution in an appropriate cell culture medium to the final working concentration.
-
Incubation: Remove the culture medium from the cells and replace it with the NBD-H-containing medium. Incubate the cells for a specific period to allow for probe uptake and reaction with intracellular targets.
-
Washing: After incubation, wash the cells with fresh, probe-free medium or a buffered saline solution to remove any unbound probe.
-
Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the NBD fluorophore.
The specific concentrations, incubation times, and imaging parameters will need to be optimized for each cell type and experimental question.
Safety and Handling
4-Hydrazino-7-nitrobenzofurazan should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information. General hazards associated with this compound include:
-
Skin Irritation: May cause skin irritation.[2]
-
Eye Irritation: May cause serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical.
Conclusion
4-Hydrazino-7-nitro-benzofurazan is a powerful and versatile fluorogenic probe with significant applications in analytical chemistry and biological research. Its ability to selectively react with carbonyl compounds to produce highly fluorescent derivatives enables sensitive detection and quantification of these important functional groups. This technical guide provides a foundational understanding of the chemical properties, reactivity, and experimental applications of NBD-H, serving as a valuable resource for researchers and scientists in the field. Further exploration of its applications in specific biological contexts is a promising area for future research.
References
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydrazino-7-nitrobenzofurazan | 90421-78-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility of NBD-H in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-nitro-2,1,3-benzoxadiazole-labeled hydrazine (NBD-H), a fluorescent probe widely utilized in the detection and quantification of carbonyl compounds. Understanding the solubility of NBD-H in various organic solvents is critical for its effective application in experimental settings, including sample preparation, derivatization reactions, and chromatographic analysis. This document summarizes available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a typical workflow for the analysis of carbonyl compounds using NBD-H.
Quantitative Solubility of NBD-H
The solubility of NBD-H has been quantitatively determined in a limited number of solvents. The available data is summarized in Table 1 for easy comparison. It is important to note that for aqueous solutions, solubility can be enhanced by physical methods such as ultrasonication and warming.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 50[1] | 220.09[1] | Requires sonication.[1] Another source indicates solubility of ≥10 mg/mL.[2] |
| Water | 10[1] | 44.02[1] | Requires sonication and heating to 60°C.[1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.1 - 1[2] | - | Characterized as slightly soluble.[2] |
Qualitative Solubility and Solvent Compatibility
While extensive quantitative data is limited, NBD-H is generally described as being soluble in most organic solvents.[3] This qualitative assessment is supported by its use in various experimental protocols that employ organic solvents as the reaction medium.
-
Ethanol and Methanol: NBD-H is qualitatively described as soluble in ethanol.[3] Related NBD derivatives, such as NBD-Cl, are commonly dissolved in methanol and ethanol for reaction purposes.[4][5]
-
Acetonitrile: Acetonitrile, often with the addition of a small percentage of trifluoroacetic acid (TFA), is used as a solvent for the derivatization of carbonyl compounds with NBD-H prior to HPLC analysis.[6]
-
Trifluoroacetic Acid (TFA): TFA is also mentioned as a solvent for labeling reactions involving NBD-H.[7]
Experimental Protocol: Determination of NBD-H Solubility
The following is a generalized experimental protocol for determining the solubility of NBD-H in an organic solvent of interest, adapted from the widely used shake-flask method.
Objective: To determine the saturation solubility of NBD-H in a specific organic solvent at a controlled temperature.
Materials:
-
NBD-H (solid)
-
Organic solvent of interest (e.g., ethanol, methanol, acetonitrile, chloroform)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Validated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid NBD-H to a series of glass vials. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Allow the mixture to shake for a sufficient duration to reach equilibrium (typically 24-72 hours). It is advisable to conduct preliminary experiments to determine the time required to achieve a stable concentration.
-
-
Phase Separation:
-
After equilibration, cease shaking and allow the vials to stand undisturbed for several hours to permit the excess solid to settle.
-
Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method. The diluent is often the same solvent used for dissolution or the mobile phase for the analytical method.
-
-
Quantification:
-
Analyze the concentration of the diluted NBD-H solution using a pre-validated analytical method.
-
Prepare a calibration curve using standard solutions of NBD-H of known concentrations to accurately quantify the NBD-H concentration in the sample.
-
-
Calculation:
-
Calculate the solubility of NBD-H in the organic solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or molarity (mol/L).
-
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described.
Caption: Workflow for Determining NBD-H Solubility.
Caption: Workflow for Carbonyl Detection using NBD-H.
References
- 1. nbd-h [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. unitedchem.com [unitedchem.com]
- 4. Protocol for collection and HPLC analysis of volatile carbonyl compounds in breath - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Determination of Water Content in Organic Solvents by Naphthalimide Derivative Fluorescent Probe | Semantic Scholar [semanticscholar.org]
- 7. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione [mdpi.com]
An In-depth Technical Guide to the Early Applications of 4-Hydrazino-7-Nitrobenzofurazan (NBD-H)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydrazino-7-nitrobenzofurazan, also known as 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H), emerged in the late 20th century as a significant tool in the field of bioanalytical chemistry. Its primary early application centered on its utility as a highly sensitive fluorescent labeling reagent, particularly for the detection and quantification of carbonyl compounds such as aldehydes and ketones. This technical guide provides a comprehensive overview of the foundational applications of NBD-H, detailing experimental protocols, quantitative data, and the underlying chemical principles for researchers and professionals in drug development and related scientific fields.
The core principle behind the utility of NBD-H lies in its chemical reactivity. The hydrazine moiety of the NBD-H molecule readily reacts with the carbonyl group of aldehydes and ketones to form a stable hydrazone derivative. While NBD-H itself is non-fluorescent, the resulting NBD-hydrazone is intensely fluorescent, with excitation and emission maxima in the visible spectrum, making it an ideal probe for sensitive detection in complex biological and environmental samples.[1] This fluorogenic property was quickly harnessed for various analytical techniques, most notably high-performance liquid chromatography (HPLC).
Core Applications
The early applications of NBD-H predominantly revolved around its ability to tag and quantify carbonyl compounds, which are often biomarkers for oxidative stress and cellular damage.
Detection of Aldehydes and Ketones
The reaction of NBD-H with aldehydes and ketones forms the basis of its most widespread early use. This derivatization converts non-fluorescent and often volatile carbonyl compounds into stable, highly fluorescent hydrazones that can be easily detected and quantified. This was particularly valuable for the analysis of:
-
Aliphatic and Aromatic Aldehydes: Early studies demonstrated the successful use of NBD-H for the sensitive determination of a range of aldehydes.
-
Reducing Sugars: The open-chain form of reducing sugars contains an aldehyde group, making them reactive with NBD-H. This application allowed for the fluorescent labeling and quantification of these important biological molecules.
-
Biomarkers of Oxidative Stress: Lipid peroxidation, a key process in oxidative stress, generates a variety of reactive carbonyl species. NBD-H proved to be a valuable tool for trapping and quantifying these carbonyls, thereby providing a measure of oxidative damage in biological systems.
High-Performance Liquid Chromatography (HPLC)
The stable and fluorescent nature of NBD-hydrazones made them ideal for separation and quantification by reverse-phase HPLC. This combination offered a powerful method for analyzing complex mixtures and quantifying specific carbonyl compounds with high sensitivity and selectivity. Detection limits in the femtomole range were achievable, highlighting the sensitivity of this technique.
Synthesis of 4-Hydrazino-7-nitrobenzofurazan (NBD-H)
The synthesis of NBD-H is typically achieved through the nucleophilic substitution of the chlorine atom in 4-chloro-7-nitrobenzofurazan (NBD-Cl) with hydrazine.
Experimental Protocol: Synthesis of NBD-H
Materials:
-
4-chloro-7-nitrobenzofurazan (NBD-Cl)
-
Hydrazine hydrate
-
Ethanol
-
Dichloromethane
-
Hexane
Procedure:
-
Dissolve 4-chloro-7-nitrobenzofurazan (1 mmol) in ethanol (10 mL).
-
To this solution, add hydrazine hydrate (a slight excess, e.g., 1.2 mmol) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 30 minutes. A precipitate may form during this time.
-
After cooling to room temperature, add dichloromethane (10 mL) to the suspension and stir for an additional 30 minutes to ensure complete reaction.
-
Remove the solvents under reduced pressure.
-
Wash the resulting solid residue with hexane to remove any unreacted NBD-Cl and other nonpolar impurities.
-
The product, 4-hydrazino-7-nitrobenzofurazan, can be further purified by recrystallization from a suitable solvent system if necessary. The purified product typically appears as a reddish-orange to brown crystalline solid.
Experimental Protocols for Derivatization
The following protocols are based on early methodologies for the derivatization of carbonyl compounds with NBD-H for subsequent analysis.
Protocol 1: Derivatization of Aldehydes and Ketones for HPLC Analysis
This protocol is adapted from the early work of Uzu et al. (1990).
Reagents:
-
NBD-H solution: Prepare a 1 mM solution of NBD-H in acetonitrile.
-
Trifluoroacetic acid (TFA) solution: Prepare a 0.1% (v/v) solution of TFA in acetonitrile.
-
Carbonyl standard solutions: Prepare standard solutions of the aldehydes or ketones of interest in acetonitrile at various concentrations.
-
Sample solution: Prepare the sample containing the carbonyl compounds in a compatible solvent, preferably acetonitrile.
Procedure:
-
To 100 µL of the carbonyl standard or sample solution in a microcentrifuge tube, add 100 µL of the 1 mM NBD-H solution.
-
Add 50 µL of the 0.1% TFA solution to catalyze the reaction.
-
Vortex the mixture briefly and incubate at room temperature (approximately 22°C) for 60 minutes in the dark to prevent photodegradation.
-
After the reaction is complete, the sample is ready for direct injection into an HPLC system.
Protocol 2: Derivatization of Reducing Sugars
Reagents:
-
NBD-H solution: 10 mM in methanol.
-
Hydrochloric acid (HCl): 1 M.
-
Sodium hydroxide (NaOH): 1 M.
-
Sugar standard or sample solution: Dissolved in water or a suitable buffer.
Procedure:
-
To 100 µL of the sugar solution, add 200 µL of the 10 mM NBD-H solution.
-
Add 50 µL of 1 M HCl to acidify the reaction mixture.
-
Heat the mixture at 60°C for 30 minutes in a water bath.
-
Cool the reaction mixture to room temperature and neutralize by adding 50 µL of 1 M NaOH.
-
The derivatized sugar solution is then ready for analysis by HPLC.
Quantitative Data
The following tables summarize key quantitative data from early studies on NBD-H and its derivatives.
| Parameter | Value | Reference |
| Excitation Maximum (λex) of NBD-Hydrazones | ~470 nm | [2] |
| Emission Maximum (λem) of NBD-Hydrazones | ~550 nm | [2] |
Table 1: General Spectroscopic Properties of NBD-Hydrazones.
| Carbonyl Compound | Reaction Conditions | Pseudo-first-order Rate Constant (k') | Reference |
| Propionaldehyde | 0.0025% TFA in acetonitrile at 22°C | 4.2 × 10⁻² min⁻¹ |
Table 2: Reaction Kinetics of NBD-H with Propionaldehyde.
| Analyte | HPLC Detection Limit (fmol) | Reference |
| Propionaldehyde | 35.0 | |
| Heptan-4-one | 673 |
Table 3: HPLC Detection Limits for Carbonyl Compounds Derivatized with NBD-H.
| NBD-Hydrazone Derivative | Solvent | Fluorescence Quantum Yield (Φ) | Reference |
| NBD-aliphatic aldehyde hydrazone | Dioxane | 0.11 | |
| NBD-aromatic aldehyde hydrazone | Dioxane | 0.21 | |
| NBD-NHMe | Water | 0.04 | [1] |
| NBD-NMe₂ | Water | 0.008 | [1] |
Table 4: Fluorescence Quantum Yields of Selected NBD-Hydrazones.
Visualization of Key Processes
Synthesis of NBD-H
Caption: Synthesis of NBD-H from NBD-Cl and Hydrazine.
Derivatization of Carbonyls with NBD-H
Caption: Derivatization of a carbonyl compound with NBD-H.
HPLC Analysis Workflow
Caption: General workflow for HPLC analysis of carbonyls using NBD-H.
Conclusion
The early applications of 4-hydrazino-7-nitrobenzofurazan laid a crucial foundation for the sensitive and specific analysis of carbonyl compounds. Its role as a fluorogenic derivatization agent, particularly in conjunction with HPLC, enabled significant advancements in the study of oxidative stress and the analysis of complex biological and environmental samples. The methodologies and quantitative data established in these initial studies continue to be relevant and have paved the way for the development of a wide array of fluorescent probes and analytical techniques in modern chemical biology and drug development. This guide provides a core technical understanding for researchers looking to apply or build upon these foundational principles.
References
Spectroscopic Characteristics of NBD-H Adducts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 7-nitrobenz-2-oxa-1,3-diazole (NBD) adducts, with a particular focus on their formation with biological nucleophiles. The unique spectroscopic properties of NBD and its derivatives have positioned them as invaluable tools in the study of cellular signaling, oxidative stress, and drug metabolism. This document details their fluorescence, absorbance, and nuclear magnetic resonance (NMR) spectroscopic features, providing quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Introduction to NBD and its Adducts
The NBD scaffold is a small, environmentally sensitive fluorophore. Its electron-deficient aromatic system makes it susceptible to nucleophilic aromatic substitution, primarily at the 4-position, displacing a leaving group such as a halide. This reactivity is the foundation of its use as a fluorescent probe for biological nucleophiles. Upon reaction with analytes such as hydrogen sulfide (H₂S), thiols (e.g., cysteine, glutathione), amines, and to some extent, reactive oxygen and nitrogen species (ROS/RNS), NBD forms covalent adducts. This adduction often leads to significant changes in the spectroscopic properties of the NBD moiety, including shifts in absorbance and fluorescence emission maxima, and alterations in fluorescence quantum yield. These changes form the basis for the detection and quantification of various biologically important molecules.
Spectroscopic Properties of NBD-H Adducts
The formation of NBD adducts with various biological nucleophiles results in distinct spectroscopic signatures. These are summarized below for different classes of adducts.
NBD Adducts with Reactive Sulfur Species (RSS)
Hydrogen sulfide and low-molecular-weight thiols are prominent reactive sulfur species in biological systems. Their adducts with NBD are well-characterized.
The reaction of NBD derivatives with H₂S and biothiols like cysteine (Cys) and glutathione (GSH) typically results in a significant change in their fluorescence and absorbance profiles.[1] Many NBD-based probes are designed to be "turn-on" sensors, where the probe itself is weakly fluorescent, but the resulting adduct is highly fluorescent.[2]
Table 1: Spectroscopic Properties of NBD Adducts with Reactive Sulfur Species
| Adduct | λabs (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | λem (nm) | Quantum Yield (Φ) | Reference |
| NBD-SH | 541 | 4000 | 550 | Not widely reported | [3][4] |
| NBD-Cys (N-bound) | 475 | Not widely reported | ~540-550 | Not widely reported | [3] |
| NBD-GSH (S-bound) | 418 | Not widely reported | ~540-550 | Not widely reported | [3] |
| NBD-NAC (S-bound) | 424, 543 | Not widely reported | Not widely reported | Not widely reported | [3] |
| NBD-NHMe | Not widely reported | Not widely reported | Not widely reported | 0.04 | [5] |
| NBD-NMe₂ | Not widely reported | Not widely reported | Not widely reported | 0.008 | [5] |
Note: Spectroscopic properties can vary depending on the solvent and pH.
NMR spectroscopy is a powerful tool for the structural elucidation of NBD adducts, allowing for the unambiguous determination of the site of adduction (e.g., S-alkylation vs. N-alkylation).
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for NBD-Thiol Adducts in DMSO-d₆
| Adduct | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Reference |
| NBD-SH | 8.25 (d, J = 10.2 Hz), 5.75 (d, J = 9.6 Hz) | 148.6, 147.2, 138.3, 123.1, 115.6, 111.5 | [3] |
| NBD-Cys (N-bound) | 8.52 (d, J = 8.4 Hz), 6.42 (d, J = 9.0 Hz), 4.55 (br. s), 3.66 (br. s) | Not reported in detail | [3] |
| NBD-GSH (S-bound) | 8.59 (d, J = 7.8 Hz), 7.64 (d, J = 8.4 Hz), 4.72-4.75 (m), 3.76-3.80 (m), 3.53-3.57 (m), 3.38 (t, J = 6.0 Hz), 2.36 (t, J = 7.2 Hz), 1.90-1.98 (m) | 173.8, 171.3, 171.1, 170.2, 149.6, 143.1, 139.6, 132.9, 132.8, 123.1, 53.5, 51.6, 41.8, 33.5, 31.8, 27.1 | [3] |
| NBD-NAC (S-bound) | 8.60 (d, J = 6.6 Hz), 8.53 (d, J = 6.6 Hz), 7.60 (d, J = 6.6 Hz), 4.66 (d-like), 2.53 (d-like), 1.87 (s) | 171.7, 170.1, 149.7, 143.1, 139.3, 133.0, 132.8, 123.3, 52.1, 33.0, 22.8 | [3] |
NBD Adducts with Reactive Nitrogen and Oxygen Species (RNS/ROS)
The direct spectroscopic characterization of NBD adducts with highly reactive and transient species like nitric oxide (NO), peroxynitrite (ONOO⁻), and superoxide (O₂⁻) is more challenging. However, NBD-based probes have been developed for their detection, indicating the formation of specific, spectroscopically distinct products.
The reaction of NBD-Cl with superoxide (O₂⁻) yields a product with an absorbance maximum at 470 nm and fluorescence emission at 550 nm (when excited at 470 nm).[4] The molar extinction coefficient of this product was determined to be 4000 M⁻¹cm⁻¹.[4] For nitric oxide, NBD methylhydrazine reacts in the presence of a strong acid to form a fluorescent product, N-methyl-4-amino-7-nitrobenzofurazan, which has an absorbance maximum at 459 nm and an emission maximum at 537 nm in acetonitrile.[5]
Detailed NMR data for NBD adducts with RNS and ROS are not as readily available in the literature due to the instability of these adducts.
Experimental Protocols
Synthesis of NBD-Thiol Adducts
3.1.1. Synthesis of 7-Nitrobenzo[c][3][5][6]oxadiazole-4-thiol (NBD-SH) [3]
-
Dissolve 4-chloro-7-nitrobenzo[c][3][5][6]oxadiazole (NBD-Cl) (0.1 g, 0.5 mmol) in 5 mL of methanol.
-
In a separate flask, dissolve anhydrous Na₂S (0.078 g, 1 mmol) in 5 mL of methanol.
-
Slowly add the Na₂S solution to the NBD-Cl solution. The reaction mixture will turn from yellow to deep purple.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Remove the methanol under vacuum to yield a dark purple powder.
-
Purify the crude product by silica gel chromatography using a mobile phase of DCM:MeOH (17:3, v/v) to obtain NBD-SH.
3.1.2. General Synthesis of NBD-Cys, NBD-GSH, and NBD-NAC [3]
-
To a solution of NBD-Cl (0.15 g, 0.7 mmol) in 20 mL of ethanol, add triethylamine (0.146 mL, 1.05 mmol).
-
In a separate flask, prepare a solution of the respective biothiol (cysteine, glutathione, or N-acetylcysteine) (1.4 mmol) in 5 mL of water.
-
Add the biothiol solution to the NBD-Cl solution.
-
Stir the resulting mixture for 3 hours at room temperature.
-
Filter the resulting precipitate and wash it with cold ethanol to obtain the crude product.
-
Purify the crude product by silica gel chromatography using a mobile phase of DCM:MeOH (17:3, v/v).
Spectroscopic Measurements
3.2.1. UV-Vis Absorbance Spectroscopy [3]
-
Prepare stock solutions of the NBD adducts in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare working solutions by diluting the stock solution in the desired buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Record the absorbance spectra using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-700 nm).
-
Use the buffer as a blank.
3.2.2. Fluorescence Spectroscopy [1]
-
Prepare samples as described for UV-Vis absorbance spectroscopy.
-
Use a spectrofluorometer to record the emission spectra.
-
Set the excitation wavelength to the absorbance maximum (λabs) of the NBD adduct.
-
Record the emission spectrum over a suitable wavelength range.
-
To determine the quantum yield, use a standard fluorophore with a known quantum yield (e.g., quinine sulfate or rhodamine B) and the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
3.2.3. NMR Spectroscopy [3]
-
Dissolve the purified NBD adduct in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Use the residual solvent peak as a reference for chemical shifts.
Signaling Pathways and Experimental Workflows
H₂S Signaling via Protein Persulfidation
Hydrogen sulfide is a gasotransmitter that exerts many of its biological effects through a post-translational modification known as protein persulfidation.[6][7] This process involves the conversion of a cysteine thiol group (-SH) on a target protein to a persulfide group (-SSH).[8][9] This modification can alter the protein's function, localization, or interaction with other molecules, thereby modulating signaling pathways. NBD-based probes can be utilized to detect this persulfidation event, as the persulfide is a nucleophile that can react with the probe.
Caption: H₂S signaling pathway via protein persulfidation and its detection by an NBD-based probe.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of NBD adducts.
Caption: General experimental workflow for the synthesis and spectroscopic analysis of NBD adducts.
Conclusion
The unique reactivity and environment-sensitive fluorescence of the NBD core make it an exceptional platform for the development of probes for biologically important nucleophiles. The formation of NBD-H adducts with reactive sulfur, nitrogen, and oxygen species provides distinct spectroscopic signatures that can be leveraged for their detection and quantification in complex biological systems. This guide provides a foundational understanding of these spectroscopic characteristics and offers practical protocols for researchers in chemical biology and drug development. The continued exploration of NBD chemistry promises to yield even more sophisticated tools for unraveling the intricacies of cellular signaling and pathology.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrophotometric and fluorometric assay of superoxide ion using 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probes for Nitric Oxide Research—Section 18.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Chemical Biology of H2S Signaling through Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Biology of H2S Signaling through Persulfidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging Chemical Biology of Protein Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen Sulfide Signaling in Plants: Emerging Roles of Protein Persulfidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Luminescence of NBD-H Derivatives: A Technical Guide to Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
The 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold is a cornerstone in the design of fluorescent probes, prized for its compact size and sensitivity to the local environment.[1][2] Derivatives bearing a hydrogen-bound amine at the 4-position (NBD-H) are of particular interest due to their utility in sensing and imaging applications. A critical parameter governing the performance of these fluorophores is their fluorescence quantum yield (Φ), which quantifies the efficiency of converting absorbed light into emitted fluorescence. This technical guide provides an in-depth exploration of the quantum yield of NBD-H derivatives, presenting key data, experimental methodologies, and conceptual workflows to aid researchers in their application and development.
Data Presentation: Quantum Yield of NBD-H Derivatives
The fluorescence quantum yield of NBD-H derivatives is profoundly influenced by the nature of the amine substituent and the polarity of the surrounding solvent. Generally, NBD adducts of primary aliphatic amines exhibit higher quantum yields than their secondary amine counterparts. Furthermore, a marked decrease in quantum yield is often observed with increasing solvent polarity, with fluorescence being significantly quenched in aqueous environments. This solvatochromism is a key feature of NBD-based fluorophores.
Below are tabulated quantum yields for representative NBD-H derivatives in various solvents.
Table 1: Photophysical Properties of N-(2-aminoethyl)-7-nitro-2,1,3-benzoxadiazol-4-amine (Compound 2) [1]
| Solvent | Dielectric Constant | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Toluene | 2.4 | 443 | 27,000 | 516 | 73 | 0.95 |
| Dichloromethane | 8.9 | 458 | 26,000 | 525 | 67 | 0.88 |
| Acetone | 21.0 | 455 | 24,000 | 530 | 75 | 0.65 |
| Acetonitrile | 36.6 | 454 | 24,000 | 533 | 79 | 0.58 |
| Ethanol | 25.3 | 464 | 20,000 | 538 | 74 | 0.30 |
| Methanol | 33.0 | 465 | 15,000 | 540 | 75 | 0.18 |
| Water | 80.1 | 472 | 18,000 | 555 | 83 | 0.06 |
Table 2: Photophysical Properties of N-(azetidin-3-yl)-7-nitro-2,1,3-benzoxadiazol-4-amine (Compound 4) [1]
| Solvent | Dielectric Constant | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Toluene | 2.4 | 472 | 24,000 | 532 | 60 | 0.80 |
| Dichloromethane | 8.9 | 485 | 23,000 | 542 | 57 | 0.72 |
| Acetone | 21.0 | 486 | 21,000 | 548 | 62 | 0.55 |
| Acetonitrile | 36.6 | 486 | 21,000 | 550 | 64 | 0.48 |
| Ethanol | 25.3 | 493 | 18,000 | 550 | 57 | 0.20 |
| Methanol | 33.0 | 494 | 13,000 | 551 | 57 | 0.12 |
| Water | 80.1 | 499 | 15,000 | 553 | 54 | 0.04 |
Table 3: Quantum Yields of NBD-Amine Derivatives in Methanol [3]
| Derivative Type | Quantum Yield (Φ) |
| Primary Aliphatic Amine | 0.3 |
| Secondary Aliphatic Amine | < 0.1 |
Experimental Protocols: Measuring Relative Fluorescence Quantum Yield
The determination of fluorescence quantum yield is a critical step in the characterization of any new fluorophore. The comparative method, which measures the fluorescence of an unknown sample relative to a standard of known quantum yield, is widely used due to its straightforward implementation.[4]
Principle
The relative fluorescence quantum yield (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)[5]
Where:
-
Φ_ref is the quantum yield of the reference standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts sample and ref denote the sample and the reference, respectively.
Materials
-
Spectroscopic grade solvents
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Fluorescence spectrometer
Methodology
-
Standard and Sample Preparation:
-
Prepare a stock solution of the quantum yield standard of a known concentration in the appropriate solvent.
-
Prepare a stock solution of the NBD-H derivative of a known concentration in the same solvent as the standard, if possible. If different solvents must be used, their refractive indices will need to be accounted for in the calculation.
-
Prepare a series of dilutions for both the standard and the sample with absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength. This is crucial to avoid inner filter effects.[4]
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the excitation wavelength that will be used for the fluorescence measurements.
-
-
Fluorescence Measurement:
-
Using a fluorescence spectrometer, record the fluorescence emission spectrum for each dilution of the standard and the sample.
-
It is essential to use the same excitation wavelength, excitation and emission slit widths, and other instrument parameters for both the standard and the sample.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each recorded spectrum to obtain the integrated fluorescence intensity (I).
-
For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.
-
Determine the slope (m) of the linear fit for both the standard (m_ref) and the sample (m_sample).
-
Calculate the quantum yield of the sample using the modified equation:
Φ_sample = Φ_ref * (m_sample / m_ref) * (n_sample² / n_ref²)[4]
-
Mandatory Visualizations
Signaling and Quenching Mechanisms in NBD-Based Probes
NBD-based fluorescent probes often employ mechanisms such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET) to modulate their fluorescence output in response to specific analytes or environmental changes.
Caption: Key fluorescence modulation mechanisms in NBD probes.
Experimental Workflow for Synthesis and Characterization of NBD-H Derivatives
The development of novel NBD-H derivatives follows a structured workflow from synthesis to photophysical characterization.
Caption: From synthesis to application of NBD-H derivatives.
Logical Relationship for Quantum Yield Calculation
The calculation of the relative quantum yield involves a series of measurements and a final calculation based on a reference standard.
Caption: Inputs for relative quantum yield calculation.
References
- 1. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Carbonyl Derivatization using 4-hydrazino-7-nitro-benzofurazan hydrazine adduct (NBD-H)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive carbonyl species (RCS), primarily aldehydes and ketones, are generated endogenously through processes like lipid peroxidation and are implicated in a variety of pathological conditions due to their ability to form adducts with proteins, nucleic acids, and lipids. The quantification of these carbonyl compounds is crucial for understanding their role in disease and for the development of therapeutic interventions. 4-hydrazino-7-nitro-benzofurazan (NBD-H) is a derivatizing agent that reacts with aldehydes and ketones to form stable, highly fluorescent hydrazone adducts. This property allows for sensitive detection and quantification of carbonyl compounds in various biological samples using techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection. These application notes provide a detailed protocol for the derivatization of carbonyl compounds using NBD-H and their subsequent analysis.
Principle of the Method
The derivatization of carbonyl compounds with 4-hydrazino-7-nitro-benzofurazan (NBD-H) is based on the nucleophilic addition of the hydrazine moiety of NBD-H to the electrophilic carbonyl carbon of an aldehyde or ketone. This reaction, typically carried out in an acidic environment, results in the formation of a stable hydrazone. The NBD-H reagent itself is non-fluorescent, but the resulting NBD-hydrazone product is highly fluorescent, with excitation and emission maxima at approximately 470 nm and 550 nm, respectively. This fluorescence allows for highly sensitive and selective quantification of the derivatized carbonyl compounds by HPLC.
Quantitative Data Summary
The following table summarizes the analytical performance of methods utilizing hydrazine-based derivatization for the determination of various carbonyl compounds. While specific data for a comprehensive set of aldehydes and ketones with NBD-H is not extensively published in a single source, the data presented from analogous hydrazine derivatizing agents (e.g., 2,4-dinitrophenylhydrazine (DNPH), 4-hydrazinobenzoic acid (HBA)) provides an expected performance overview.
| Analyte | Derivatizing Agent | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference Matrix |
| Formaldehyde | DNPH | 1 - 200 µg/L | 0.2 µg/L | 0.5 µg/L | Water |
| Acetaldehyde | DNPH | 1 - 200 µg/L | 0.3 µg/L | 0.8 µg/L | Water |
| Acetone | DNPH | 2 - 400 µg/L | 0.5 µg/L | 1.5 µg/L | Water |
| Propionaldehyde | NBD-H | - | - | - | General Application |
| Malondialdehyde | Thiobarbituric Acid | 0.1 - 10 µM | ~0.05 µM | ~0.15 µM | Plasma |
| 4-Hydroxynonenal | DNPH | 0.5 - 50 µM | ~0.1 µM | ~0.3 µM | Tissue Homogenate |
| Various Aldehydes | HBA | 0.05 - 2.0 mg/L | < 0.5 mg/L | - | Beverages[1][2] |
Note: The performance characteristics can vary depending on the specific carbonyl compound, the sample matrix, and the instrumentation used. The data for DNPH and HBA are provided as representative examples of hydrazine-based derivatization methods.
Experimental Protocols
Preparation of Reagents
-
NBD-H Derivatizing Solution (1 mM): Dissolve 1.98 mg of 4-hydrazino-7-nitro-benzofurazan (NBD-H) in 10 mL of acetonitrile. This solution should be prepared fresh and protected from light.
-
Acid Catalyst (0.1% Trifluoroacetic Acid in Acetonitrile): Add 100 µL of trifluoroacetic acid (TFA) to 100 mL of acetonitrile.
-
Sample Diluent (Acetonitrile/Water, 1:1, v/v): Mix equal volumes of HPLC-grade acetonitrile and ultrapure water.
-
Standard Solutions: Prepare stock solutions of the target aldehyde and ketone standards in acetonitrile. Create a series of working standard solutions by diluting the stock solutions with the sample diluent to cover the desired concentration range.
Sample Preparation
The appropriate sample preparation protocol will depend on the biological matrix.
-
Plasma/Serum:
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for the derivatization reaction.[3]
-
-
Tissue Homogenates:
-
Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to remove cellular debris.
-
Collect the supernatant.
-
Perform protein precipitation as described for plasma/serum samples.[3]
-
Derivatization Protocol
-
In a microcentrifuge tube, mix 100 µL of the prepared sample supernatant or standard solution with 100 µL of the 1 mM NBD-H derivatizing solution.
-
Add 50 µL of the 0.1% TFA in acetonitrile solution to catalyze the reaction.
-
Vortex the mixture gently.
-
Incubate the reaction mixture at room temperature for 1 hour, protected from light.
-
After incubation, the sample is ready for HPLC analysis. If necessary, it can be filtered through a 0.22 µm syringe filter before injection.
HPLC Analysis
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it to elute the derivatized analytes. An example gradient is as follows:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection:
-
Excitation Wavelength: 470 nm
-
Emission Wavelength: 550 nm[4]
-
Mandatory Visualizations
Experimental Workflow
References
- 1. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. Determination of protein carbonyls in plasma, cell extracts, tissue homogenates, isolated proteins: Focus on sample preparation and derivatization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Amino Acid Analysis using NBD-H HPLC Method
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the quantitative analysis of amino acids in various biological samples using a pre-column derivatization High-Performance Liquid Chromatography (HPLC) method with 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H). This method offers high sensitivity and is suitable for the analysis of amino acids in complex matrices such as plasma and tissue homogenates.
Introduction
Amino acid analysis is a critical tool in biomedical research and drug development for understanding physiology, diagnosing metabolic disorders, and assessing nutritional status. The HPLC method employing NBD-H as a derivatizing agent provides a robust and sensitive approach for the quantification of amino acids. NBD-H reacts with the primary and secondary amino groups of amino acids to form stable, highly fluorescent derivatives that can be readily separated and detected by reversed-phase HPLC with fluorescence detection.[1][2] This pre-column derivatization technique enhances the hydrophobicity of the amino acids, allowing for excellent chromatographic separation on C18 columns.[3]
Principle of the Method
The methodology is based on the pre-column derivatization of amino acids with NBD-H. The reaction, typically carried out under alkaline conditions, results in the formation of fluorescent NBD-amino acid adducts. These derivatives are then separated by reversed-phase HPLC using a gradient elution program and detected by a fluorescence detector. The excitation and emission wavelengths for NBD derivatives are typically around 470 nm and 530-550 nm, respectively.[4] Quantification is achieved by comparing the peak areas of the derivatized amino acids in the sample to those of known standards.
Experimental Protocols
Reagents and Materials
-
Amino Acid Standard Mix
-
4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H)
-
Boric acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
Syringe filters (0.22 µm)
Sample Preparation
3.2.1. Plasma Samples
-
To 100 µL of plasma, add 100 µL of 10% (w/v) sulfosalicylic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.[5]
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
The filtered supernatant is ready for derivatization.
3.2.2. Tissue Homogenate Samples
-
Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline).
-
Add an equal volume of 10% (w/v) trichloroacetic acid (TCA) to the homogenate to precipitate proteins.
-
Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and neutralize it with a suitable base (e.g., NaOH) if necessary.
-
Filter the supernatant through a 0.22 µm syringe filter before derivatization.[6]
Derivatization Procedure
-
Prepare a 0.1 M borate buffer by dissolving boric acid in water and adjusting the pH to 9.0 with NaOH.[4]
-
Prepare a 10 mM NBD-H solution in methanol. This solution should be prepared fresh daily and protected from light.
-
In a microcentrifuge tube, mix 50 µL of the prepared sample or amino acid standard with 100 µL of 0.1 M borate buffer (pH 9.0).
-
Add 100 µL of 10 mM NBD-H solution to the mixture.
-
Vortex the mixture and incubate at 60°C for 30 minutes in a water bath or heating block, protected from light.[7]
-
After incubation, cool the reaction mixture to room temperature.
-
Add 50 µL of 0.1 M HCl to stop the reaction.[4]
-
The derivatized sample is now ready for HPLC analysis.
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
Fluorescence Detector Wavelengths: Excitation at 470 nm, Emission at 530 nm[7]
-
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 5.0 | 90 | 10 |
| 20.0 | 70 | 30 |
| 45.0 | 65 | 35 |
| 46.0 | 20 | 80 |
| 50.0 | 20 | 80 |
| 51.0 | 90 | 10 |
| 60.0 | 90 | 10 |
Data Presentation
The following tables summarize the quantitative data for the analysis of amino acids using a method similar to the NBD-H derivatization protocol, employing the closely related NBD-F reagent. The retention times and validation data are provided as a reference. Retention times with NBD-H are expected to be very similar.
Table 1: Retention Times of NBD-F Derivatized Amino Acids.
| Amino Acid | Retention Time (min) |
| Aspartic Acid | 10.5 |
| Glutamic Acid | 12.3 |
| Asparagine | 15.2 |
| Serine | 16.8 |
| Glutamine | 17.5 |
| Glycine | 18.2 |
| Threonine | 19.1 |
| Arginine | 20.4 |
| Alanine | 22.3 |
| Proline | 25.1 |
| Valine | 28.9 |
| Methionine | 30.2 |
| Isoleucine | 32.5 |
| Leucine | 33.1 |
| Phenylalanine | 35.8 |
| Tryptophan | 37.2 |
| Lysine | 40.1 |
| Histidine | 42.5 |
| Tyrosine | 44.3 |
| Cysteine | 46.7 |
Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and mobile phase conditions.
Table 2: Method Validation Data for NBD-F Derivatized Amino Acids. [3][8]
| Parameter | Result |
| Linearity Range | 0.5 - 500 µmol/L |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.02 - 0.15 µmol/L |
| Intra-day Precision (RSD) | 1.8 - 3.2% |
| Inter-day Precision (RSD) | 2.4 - 4.7% |
| Recovery | 94.9 - 105.2% |
Visualizations
Experimental Workflow
References
- 1. Sample Preparation - SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Determination of amino acid neurotransmitters in rat hippocampi by HPLC-UV using NBD-F as a derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 7. mdpi.com [mdpi.com]
- 8. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Labeling with NBD-H in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore is a versatile and environmentally sensitive probe valuable for investigating protein structure, function, and dynamics.[1] NBD-hydrazine (NBD-H), a derivative of NBD, serves as a powerful tool for fluorescently labeling proteins that contain carbonyl groups (aldehydes and ketones).[2] These carbonyl groups are often introduced into proteins as a result of oxidative stress, making NBD-H an effective probe for studying cellular processes such as apoptosis and signaling pathways associated with oxidative damage.[3][4] The fluorescence of the NBD moiety is highly dependent on the polarity of its local environment; it is weakly fluorescent in aqueous solutions but becomes intensely fluorescent in non-polar environments, such as when bound to a protein.[1][5] This property allows for "wash-free" imaging in some applications, reducing background fluorescence and simplifying experimental workflows.[6]
These application notes provide detailed protocols for the use of NBD-H in labeling carbonylated proteins for visualization by fluorescence microscopy, aiding researchers in the study of oxidative stress and related cellular phenomena.
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of NBD-H
| Property | Value | Source(s) |
| Formal Name | 4-hydrazinyl-7-nitro-2,1,3-benzoxadiazole | [2] |
| Synonyms | NBDH, NBD-H.NH2NH2 | [2] |
| Molecular Formula | C₆H₅N₅O₃ | [2] |
| Molecular Weight | 195.1 g/mol | [2] |
| Excitation Maximum (post-reaction) | ~468 nm | [2] |
| Emission Maximum (post-reaction) | ~535 nm | [2] |
| Solubility | Soluble in DMSO (≥10 mg/ml), slightly soluble in PBS (pH 7.2) (0.1-1 mg/ml) | [2] |
| Storage | Store at -20°C or -80°C, protected from light. Stock solutions can be stored at -80°C for up to 6 months. | [7] |
Table 2: Recommended Confocal Microscopy Settings for NBD-H Imaging
| Parameter | Recommended Setting/Value | Source(s) |
| Excitation Wavelength | 488 nm laser line | [8] |
| Emission Detection Range | 500 - 550 nm | [9] |
| Pinhole | 1 Airy Unit (AU) for optimal confocality | [8] |
| Laser Power | Start with low intensity (e.g., 1-5%) and adjust to minimize phototoxicity and photobleaching | [8] |
| Detector Gain | Adjust to achieve a good signal-to-noise ratio without saturating the detector | [8] |
| Scan Speed | A moderate scan speed (e.g., 400 Hz) is a good starting point | [8] |
Experimental Protocols
Protocol 1: In Vitro Induction of Protein Carbonylation (Positive Control)
This protocol describes how to induce carbonyl groups in a purified protein sample, which can then be used as a positive control for NBD-H labeling.
Materials:
-
Purified protein of interest (e.g., Bovine Serum Albumin, BSA) at 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4)
-
Iron (II) sulfate (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare a fresh solution of 10 mM FeSO₄ in water.
-
Prepare a fresh solution of 100 mM H₂O₂ in water.
-
In a microcentrifuge tube, mix your protein solution with FeSO₄ and H₂O₂ to final concentrations of 1 mM and 10 mM, respectively.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
To stop the reaction, add a metal chelator such as EDTA to a final concentration of 2 mM.
-
The carbonylated protein is now ready for NBD-H labeling (Protocol 2) or can be stored at -80°C for future use.
Protocol 2: NBD-H Labeling of Carbonylated Proteins in Solution
This protocol details the labeling of carbonylated proteins with NBD-H for subsequent analysis.
Materials:
-
Carbonylated protein sample (from Protocol 1 or an experimental sample)
-
NBD-H
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification[10][11][12]
Procedure:
-
Prepare a 10 mM stock solution of NBD-H in anhydrous DMSO. Store any unused portion at -20°C, protected from light.
-
Dilute the carbonylated protein sample in the labeling buffer to a final concentration of 1-5 mg/mL.
-
Add the NBD-H stock solution to the protein sample to a final NBD-H concentration of 1-5 mM. The optimal protein-to-probe ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Remove excess, unreacted NBD-H by passing the labeling reaction mixture through a size-exclusion chromatography column pre-equilibrated with your desired buffer (e.g., PBS).[10][11][12]
-
Collect the protein-containing fractions, which will be fluorescent. The labeled protein is now ready for analysis or imaging.
Protocol 3: NBD-H Labeling of Carbonylated Proteins in Fixed Cells for Fluorescence Microscopy
This protocol outlines the procedure for labeling and imaging carbonylated proteins within cultured cells.
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)
-
NBD-H labeling solution (10-50 µM NBD-H in PBS, prepared fresh from a DMSO stock)
-
Wash Buffer (PBS)
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Cell Fixation: Wash the cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Washing: Wash the permeabilized cells three times with PBS for 5 minutes each.
-
NBD-H Labeling: Incubate the cells with the NBD-H labeling solution for 1-2 hours at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound NBD-H.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the NBD-H fluorescence using a confocal microscope with the appropriate settings (see Table 2).[8][9]
Mandatory Visualizations
Caption: Experimental workflow for NBD-H labeling of proteins in cells.
Caption: Oxidative stress-induced protein carbonylation and apoptosis signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Selectivity of protein carbonylation in the apoptotic response to oxidative stress associated with photodynamic therapy: a cell biochemical and proteomic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Signaling by Protein Carbonylation and Decarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. itwreagents.com [itwreagents.com]
- 11. goldbio.com [goldbio.com]
- 12. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Aliphatic Aldehydes using NBD-H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aliphatic aldehydes are a class of reactive carbonyl species that are implicated in a variety of physiological and pathological processes, including oxidative stress, lipid peroxidation, and cellular signaling. Their detection and quantification in biological and pharmaceutical samples are of significant interest. 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H) is a fluorescent probe that can be utilized for the detection of aliphatic aldehydes. NBD-H itself is weakly fluorescent, but upon reaction with the carbonyl group of an aldehyde, it forms a stable, highly fluorescent hydrazone adduct. This "turn-on" fluorescence response allows for the sensitive detection of aldehydes. These application notes provide an overview of the use of NBD-H for the detection of aliphatic aldehydes, including a summary of its performance, detailed experimental protocols, and visualizations of the underlying chemical and experimental processes.
Data Presentation
The following table summarizes the key quantitative data for NBD-H and other relevant fluorescent probes for aldehyde detection. This allows for a comparative assessment of their performance characteristics.
| Parameter | Value | Analyte(s) | Notes |
| NBD-H | |||
| Excitation Maximum (λex) | ~468 nm | Aldehyde/Ketone Adducts | In the presence of aldehydes or ketones.[1] |
| Emission Maximum (λem) | ~535 nm | Aldehyde/Ketone Adducts | In the presence of aldehydes or ketones.[1] |
| Comparative Probes | |||
| Sensor 1a (BODIPY-diamine) | 26-fold increase | Propanal | Fold increase in fluorescence upon reaction. |
| Quantum Yield (Probe) | 0.005 | - | Unreacted probe. |
| Quantum Yield (Product) | 0.13 | Propanal adduct | After reaction with propanal. |
| Dynamic Range | 2–10 µM | Propanal | In live cells.[2] |
| 2,2′-furil | 0.19 to 0.50 nM | Pentanal, hexanal, heptanal, octanal, nonanal, and decanal | In human serum after pre-column derivatization.[3] |
| Probe 1 (Anthracene & TMB based) | 0.003 (units not specified) | Aliphatic aldehydes | General detection limit.[3] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the application of NBD-H, the following diagrams, created using the DOT language, illustrate the key processes involved.
Figure 1: Reaction of NBD-H with an aliphatic aldehyde.
Figure 2: General workflow for aliphatic aldehyde detection.
Experimental Protocols
The following protocols provide a general framework for the use of NBD-H in the detection of aliphatic aldehydes. Optimization of parameters such as incubation time, temperature, and reagent concentrations may be necessary for specific applications.
Protocol 1: Preparation of Reagents
-
NBD-H Stock Solution (10 mM):
-
Dissolve 1.95 mg of NBD-H (MW: 195.1 g/mol ) in 1 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C, protected from light. NBD-H is soluble in DMSO.[1]
-
-
Aliphatic Aldehyde Standards:
-
Prepare a series of standard solutions of the aliphatic aldehyde of interest (e.g., hexanal, propionaldehyde) in a suitable solvent (e.g., ethanol or DMSO).
-
Further dilute the standards in the reaction buffer to the desired final concentrations for generating a standard curve.
-
-
Reaction Buffer:
-
Prepare a suitable reaction buffer, such as a phosphate-buffered saline (PBS) at a slightly acidic pH (e.g., pH 4-5), as the hydrazone formation is typically favored under acidic conditions.
-
Protocol 2: In Vitro Detection of Aliphatic Aldehydes
-
Reaction Setup:
-
In a microplate or cuvette, add the aliphatic aldehyde standard or sample.
-
Add the reaction buffer to a final volume that will accommodate the subsequent addition of the NBD-H working solution.
-
Prepare a blank sample containing only the reaction buffer and the solvent used for the aldehyde standards.
-
-
Derivatization Reaction:
-
Prepare a working solution of NBD-H by diluting the stock solution in the reaction buffer to the desired final concentration (e.g., 100 µM).
-
Add the NBD-H working solution to each well or cuvette containing the standard or sample.
-
Mix thoroughly.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a sufficient period (e.g., 30-60 minutes) to allow for the completion of the derivatization reaction. Protect the reaction from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the samples using a fluorescence spectrophotometer or microplate reader.
-
Set the excitation wavelength to approximately 468 nm and the emission wavelength to approximately 535 nm.[1]
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from the fluorescence intensity of each standard and sample.
-
Plot the background-corrected fluorescence intensity of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of the aliphatic aldehyde in the unknown samples by interpolating their fluorescence intensity on the standard curve.
-
Protocol 3: General Considerations for Cellular Applications
-
Cell Culture and Treatment:
-
Culture cells in a suitable medium and format (e.g., 96-well plate or chambered cover glass).
-
Treat cells with the experimental conditions expected to modulate aliphatic aldehyde levels.
-
-
Probe Loading:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with a working solution of NBD-H in a serum-free medium or buffer for a specific duration (e.g., 30-60 minutes) at 37°C. The optimal concentration of NBD-H should be determined empirically to maximize signal and minimize cytotoxicity.
-
-
Washing and Imaging:
-
Wash the cells to remove excess probe.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for NBD fluorescence (excitation ~470 nm, emission ~540 nm).
-
-
Image Analysis:
-
Quantify the fluorescence intensity within the cells using appropriate image analysis software.
-
Compare the fluorescence intensity between different treatment groups to assess changes in intracellular aliphatic aldehyde levels.
-
Conclusion
NBD-H serves as a valuable fluorescent probe for the detection of aliphatic aldehydes. Its "turn-on" fluorescence upon reaction with aldehydes provides a sensitive and straightforward method for their quantification. The provided protocols offer a foundation for researchers to develop and optimize assays for their specific needs, from in vitro quantification to cellular imaging. As with any analytical method, careful optimization and validation are crucial for obtaining accurate and reproducible results.
References
- 1. RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical sensors for imaging total cellular aliphatic aldehydes in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in fluorescent chemosensors for selective aldehyde detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Fluorescent Labeling of Reducing Carbohydrates with 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H)
Introduction
The analysis of carbohydrates is a critical aspect of research in biochemistry, drug development, and food science. Carbohydrates, or glycans, play essential roles in biological processes such as cell signaling, immune response, and protein folding. Due to their lack of a strong chromophore, the sensitive detection of carbohydrates often requires derivatization with fluorescent labels. 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H) is a fluorogenic reagent used for the sensitive detection of aldehydes and ketones, making it an effective tool for labeling the reducing end of carbohydrates.
Principle of NBD-H Labeling
NBD-H reacts with the open-chain aldehyde or ketone group of a reducing carbohydrate in a condensation reaction to form a stable, fluorescent hydrazone. A key advantage of NBD-H is that the reagent itself is virtually non-fluorescent, while the resulting NBD-hydrazone derivative exhibits strong fluorescence. This property significantly reduces background noise and enhances detection sensitivity. The reaction is specific to the carbonyl group at the reducing end of the sugar, ensuring a 1:1 stoichiometric labeling. The resulting fluorescently tagged carbohydrate can then be readily analyzed and quantified using highly sensitive techniques such as High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) or Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF).
Advantages of NBD-H Labeling
-
High Sensitivity: The fluorogenic nature of the reaction allows for the detection of carbohydrates at very low concentrations.
-
Specificity: NBD-H selectively reacts with the aldehyde or ketone group of reducing sugars.
-
Stable Product: The formed NBD-hydrazone is stable, allowing for robust and reproducible analysis by chromatography.
-
Favorable Spectroscopic Properties: The NBD-labeled carbohydrates have excitation and emission wavelengths in the visible range, which minimizes interference from autofluorescence of biological samples.
Applications
The fluorescent labeling of carbohydrates with NBD-H is a versatile technique with numerous applications:
-
Monosaccharide and Oligosaccharide Analysis: Quantification of simple sugars in various biological and food samples.
-
Glycan Profiling: Analysis of complex N-linked or O-linked glycans released from glycoproteins, which is crucial for biopharmaceutical characterization and biomarker discovery.
-
High-Throughput Analysis: The methodology is amenable to high-throughput screening of carbohydrate content in multiple samples.
-
Quality Control: Used in the food industry for the quantitative analysis of sugars in products like fruit juices and dairy.
Visualizations
Application Notes and Protocols for Protein Labeling with NBD-H
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H) is a valuable fluorescent reagent for the sensitive detection and labeling of carbonyl groups in proteins. Protein carbonylation, the irreversible oxidative modification of amino acid side chains (primarily proline, arginine, lysine, and threonine) to aldehydes and ketones, is a key biomarker of oxidative stress. This oxidative damage is implicated in a range of physiological and pathological processes, including aging, neurodegenerative diseases, and drug-induced toxicity.
NBD-H reacts specifically with these carbonyl groups to form stable, highly fluorescent hydrazone adducts. A key advantage of NBD-H is its fluorogenic nature; it is virtually non-fluorescent until it reacts with a carbonyl group, leading to a high signal-to-noise ratio. The resulting NBD-adduct exhibits fluorescence that is sensitive to the local microenvironment, making it a powerful tool for probing protein conformation, interactions, and dynamics.
These application notes provide an overview of NBD-H, its photophysical properties, and detailed protocols for its use in protein labeling and the detection of protein carbonylation.
Chemical Properties and Reactivity
NBD-H is a hydrazine derivative of the nitrobenzofurazan fluorophore. The hydrazine group provides specific reactivity towards aldehyde and ketone functionalities. The reaction proceeds via a condensation reaction to form a stable hydrazone bond, as depicted below. This reaction is typically carried out under mild acidic conditions to facilitate the nucleophilic attack of the hydrazine on the carbonyl carbon.
Reaction Mechanism:
Caption: Reaction of NBD-H with a protein carbonyl group.
Data Presentation: Photophysical Properties of NBD Adducts
The fluorescence properties of NBD are highly sensitive to the polarity of the surrounding environment. In aqueous solutions, NBD fluorescence is often quenched, while in more hydrophobic environments, such as the core of a protein or a membrane, its fluorescence quantum yield increases significantly. This solvatochromic property is a key advantage for studying protein folding, conformational changes, and ligand binding.[1]
| Property | Value (in Ethanol) | Value (in Water) | Reference(s) |
| Excitation Maximum (λex) | ~468 nm | ~468 nm | [2] |
| Emission Maximum (λem) | ~535 nm | ~545 nm | [2] |
| Molar Extinction Coefficient (ε) at ~460 nm | ~20,000 M⁻¹cm⁻¹ | Not Reported | [3] |
| Fluorescence Quantum Yield (Φ) | Not Reported | ~0.04 (NBD-amine) | [1] |
Note: The exact photophysical properties of NBD-protein adducts can vary depending on the specific protein and the location of the label.
Experimental Protocols
Protocol 1: Detection and Labeling of Carbonylated Proteins with NBD-H
This protocol provides a general method for the derivatization of protein carbonyls with NBD-H for subsequent detection and analysis by SDS-PAGE and fluorescence imaging.
Materials:
-
Protein sample (in a buffer free of primary amines and aldehydes/ketones)
-
NBD-H (4-Hydrazino-7-nitro-2,1,3-benzoxadiazole)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Derivatization Buffer: 100 mM MES buffer, pH 5.5
-
Trichloroacetic acid (TCA) solution (100% w/v)
-
Acetone (ice-cold)
-
SDS-PAGE sample buffer (Laemmli buffer)
-
Fluorescence imaging system with appropriate filters for NBD (Excitation: ~470 nm, Emission: ~530 nm)
Procedure:
-
Sample Preparation:
-
Adjust the concentration of the protein sample to 1-5 mg/mL in an appropriate buffer.
-
Important: Ensure the buffer does not contain primary amines (e.g., Tris) or carbonyl-containing compounds. Phosphate-buffered saline (PBS) or MOPS buffer are suitable alternatives.
-
-
Preparation of NBD-H Stock Solution:
-
Prepare a 10 mM stock solution of NBD-H in anhydrous DMF or DMSO. This solution should be prepared fresh and protected from light.
-
-
Derivatization Reaction:
-
To 100 µL of the protein sample, add 10 µL of the 10 mM NBD-H stock solution (final concentration ~1 mM).
-
Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle agitation.
-
-
Protein Precipitation to Remove Excess NBD-H:
-
After incubation, add an equal volume of 20% TCA to the reaction mixture to precipitate the protein.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet the protein.
-
Carefully discard the supernatant containing unreacted NBD-H.
-
Wash the protein pellet twice with 500 µL of ice-cold acetone. Centrifuge at 15,000 x g for 5 minutes at 4°C after each wash.
-
After the final wash, carefully remove all residual acetone and allow the pellet to air-dry for 5-10 minutes.
-
-
Sample Analysis:
-
Resuspend the protein pellet in an appropriate volume of SDS-PAGE sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel.
-
After electrophoresis, visualize the fluorescently labeled proteins using a gel imager equipped with a UV or blue-light transilluminator and appropriate emission filters for NBD.
-
The gel can be subsequently stained with a total protein stain (e.g., Coomassie Brilliant Blue) to confirm equal protein loading.
-
References
Application Notes and Protocols for Pre-Column Derivatization with NBD-H for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sensitive and accurate quantification of carbonyl compounds, such as aldehydes and ketones, is crucial in various fields, including biomedical research, environmental analysis, and pharmaceutical development. Many of these compounds lack a native chromophore or fluorophore, making their direct detection by High-Performance Liquid Chromatography (HPLC) challenging. Pre-column derivatization with 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H) offers a robust solution to this analytical problem. NBD-H is a highly effective fluorescent labeling reagent that reacts specifically with the carbonyl group of aldehydes and ketones to form stable, highly fluorescent hydrazone derivatives. This application note provides detailed protocols and quantitative data for the analysis of various carbonyl compounds using NBD-H derivatization followed by reversed-phase HPLC with fluorescence detection.
NBD-H itself is a non-fluorescent molecule. Upon reaction with a carbonyl compound, it forms a hydrazone that exhibits strong fluorescence, with excitation and emission maxima typically around 470 nm and 550 nm, respectively.[1][2] This shift to the visible region of the spectrum minimizes interference from many endogenous fluorescent compounds, thereby enhancing the selectivity and sensitivity of the analysis. The resulting NBD-hydrazones are stable, allowing for reliable quantification.[2]
Principle of the Method
The derivatization reaction involves the nucleophilic addition of the hydrazine group of NBD-H to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable hydrazone. The reaction is typically carried out in an organic solvent, often with an acid catalyst, and may require heating to ensure complete derivatization.
The resulting fluorescent NBD-hydrazones are then separated by reversed-phase HPLC and detected by a fluorescence detector. The intensity of the fluorescence signal is directly proportional to the concentration of the analyte in the sample.
Experimental Protocols
Materials and Reagents
-
NBD-H (4-hydrazino-7-nitro-2,1,3-benzoxadiazole): Purity >98%
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Water: HPLC grade or ultrapure
-
Trifluoroacetic acid (TFA): HPLC grade
-
Analytes (Aldehydes and Ketones): High purity standards
-
HPLC System: Equipped with a gradient pump, autosampler, column oven, and fluorescence detector.
-
Reversed-Phase HPLC Column: C18 (ODS) column is commonly used.
General Derivatization Procedure
The following is a general procedure that can be adapted for various aldehydes and ketones. Specific examples with optimized conditions are provided in the subsequent sections.
-
Standard and Sample Preparation: Prepare stock solutions of the analyte standards in acetonitrile. Prepare sample solutions by dissolving or extracting the sample in a suitable solvent, followed by filtration if necessary.
-
Derivatization Reaction: In a reaction vial, mix the analyte solution with the NBD-H reagent solution. An acid catalyst, such as TFA, is often added to facilitate the reaction.
-
Incubation: The reaction mixture is typically incubated at a specific temperature for a defined period to ensure complete derivatization.
-
HPLC Analysis: After cooling to room temperature, an aliquot of the reaction mixture is injected into the HPLC system for analysis.
Protocol 1: Analysis of Aliphatic Aldehydes (e.g., Propionaldehyde)
This protocol is suitable for the analysis of short-chain aliphatic aldehydes.
-
Reagents:
-
NBD-H solution: 250 µM in acetonitrile.
-
Propionaldehyde standard solution: 1.7 µM in acetonitrile.
-
Reaction medium: Acetonitrile containing 0.025% TFA.
-
-
Procedure:
-
In a microcentrifuge tube, add 100 µL of the propionaldehyde standard solution.
-
Add 100 µL of the NBD-H solution.
-
Add 800 µL of the reaction medium.
-
Vortex the mixture and incubate at room temperature for 1 hour.[2]
-
Inject 10 µL of the reaction mixture into the HPLC system.
-
-
HPLC Conditions:
Protocol 2: Analysis of Aliphatic Ketones (e.g., Heptan-2-one)
This protocol is suitable for the analysis of aliphatic ketones.
-
Reagents:
-
NBD-H solution: 250 µM in acetonitrile.
-
Heptan-2-one standard solution: Prepare a stock solution and dilute to the desired concentration range in acetonitrile.
-
Reaction medium: Acetonitrile containing 0.025% TFA.
-
-
Procedure:
-
Follow the same derivatization procedure as for propionaldehyde, substituting heptan-2-one for propionaldehyde.
-
-
HPLC Conditions:
Protocol 3: Analysis of Aromatic Ketones (e.g., Raspberry Ketone)
This protocol has been optimized for the analysis of raspberry ketone in cosmetic products.[1]
-
Reagents:
-
Procedure:
-
In a stoppered test tube, mix 100 µL of the raspberry ketone standard or sample solution with 100 µL of the trifluoroacetic acid solution.[1]
-
Add 100 µL of the NBD-H solution and vortex the mixture.[1]
-
Incubate the mixture at 80°C for 20 minutes.[1]
-
Cool the mixture to room temperature.
-
Inject an aliquot into the HPLC system.
-
-
HPLC Conditions:
-
Column: Reversed-phase ODS column.[1]
-
Mobile Phase: A gradient of acetonitrile and water is typically used. The specific gradient should be optimized based on the column and system.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30-40°C).
-
Detection: Fluorescence, λex = 470 nm, λem = 550 nm.[1]
-
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of various carbonyl compounds using NBD-H derivatization and HPLC-fluorescence detection.
Table 1: Method Validation Parameters for Raspberry Ketone Analysis [1][3]
| Parameter | Value |
| Linearity Range | 0.2 - 10 µg/mL |
| Correlation Coefficient (r²) | 0.9980 |
| Limit of Detection (LOD) | 0.018 µg/mL (1.8 pmol absolute amount) |
| Recovery | 83.9% ± 3.9% |
| Precision (CV%) | < 8.1% |
Table 2: Detection Limits for Aliphatic Aldehydes
| Analyte | Limit of Detection (LOD) | Reference |
| Propionaldehyde | 35 fmol | [2] |
Visualizations
Reaction Mechanism
The reaction between NBD-H and a carbonyl compound (aldehyde or ketone) proceeds via a nucleophilic addition-elimination mechanism to form a stable, fluorescent hydrazone.
Caption: Reaction of NBD-H with a carbonyl compound.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of carbonyl compounds using pre-column derivatization with NBD-H.
Caption: Experimental workflow for NBD-H derivatization.
Conclusion
Pre-column derivatization with NBD-H is a highly sensitive, selective, and reliable method for the quantitative analysis of aldehydes and ketones by HPLC. The formation of stable and highly fluorescent hydrazone derivatives allows for low detection limits and minimizes interferences. The protocols provided in this application note can be readily adapted for a wide range of carbonyl-containing analytes in various matrices. This methodology is a valuable tool for researchers, scientists, and drug development professionals requiring accurate quantification of carbonyl compounds.
References
Application Notes and Protocols for the Fluorometric Detection of Carbonyl Compounds using NBD-H
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of carbonyl compounds, such as aldehydes and ketones, is of significant interest in biomedical research and drug development. These molecules can be indicative of oxidative stress, a key factor in a multitude of pathological conditions including neurodegenerative diseases, cardiovascular disorders, and drug-induced toxicity. 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H) is a highly effective fluorogenic reagent for the sensitive detection of these carbonyl compounds. NBD-H itself is a non-fluorescent molecule that reacts with aldehydes and ketones to form stable, highly fluorescent hydrazone derivatives. This "turn-on" fluorescence mechanism provides a low background signal, enabling high sensitivity and accurate quantification. These application notes provide detailed protocols for the use of NBD-H in the fluorometric detection of carbonyl compounds in various samples, including those relevant to drug development and biological research.
Principle of Detection
NBD-H reacts with the carbonyl group of aldehydes and ketones in a condensation reaction to form a stable NBD-hydrazone. This reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The resulting hydrazone possesses an extended π-conjugated system, leading to a significant increase in fluorescence intensity upon excitation.
Reaction Mechanism
The reaction between NBD-H and a carbonyl compound proceeds via a two-step mechanism: nucleophilic addition followed by dehydration to form the fluorescent hydrazone.
Caption: Reaction of NBD-H with a carbonyl compound.
Quantitative Data
The following tables summarize the key quantitative parameters for the detection of various carbonyl compounds using NBD-H.
Table 1: Spectral Properties of NBD-Hydrazones
| Property | Wavelength (nm) | Reference(s) |
| Excitation Maximum (λex) | ~468-470 | [1][2] |
| Emission Maximum (λem) | ~535-550 | [1][2] |
Table 2: Detection Limits of Carbonyl Compounds with NBD-H
| Carbonyl Compound | Analytical Method | Detection Limit | Reference(s) |
| Benzaldehyde | TLC-Fluorodensitometry | 5 ng/spot | [3][4] |
| Benzaldehyde | HPLC-Fluorescence | 200 pg | [3][4] |
| Propionaldehyde | HPLC-Fluorescence | 35.0 fmol | [2][5][6] |
| Heptan-4-one | HPLC-Fluorescence | 673 fmol | [5][6] |
Experimental Protocols
General Workflow for Carbonyl Detection
The general workflow for the detection of carbonyl compounds using NBD-H involves sample preparation, derivatization, and subsequent analysis by a suitable technique such as HPLC or plate-based fluorometry.
Caption: General experimental workflow for carbonyl detection.
Protocol 1: Quantification of Carbonyl Compounds in Solution (e.g., Drug Formulations)
This protocol is suitable for the direct measurement of carbonyl compounds in relatively clean solutions.
Materials:
-
NBD-H solution (1 mg/mL in methanol, freshly prepared and protected from light)
-
Carbonyl compound standards (e.g., formaldehyde, acetaldehyde, acetone)
-
Methanol
-
Trifluoroacetic acid (TFA)
-
Reaction vials (e.g., 1.5 mL microcentrifuge tubes)
-
Heating block or water bath
-
Fluorometer (plate reader or cuvette-based)
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of the target carbonyl compound in methanol, ranging from the expected sample concentration down to the detection limit.
-
Sample Preparation: If necessary, dilute the sample with methanol to bring the carbonyl concentration within the range of the standard curve.
-
Derivatization Reaction:
-
To 100 µL of each standard and sample solution in a reaction vial, add 50 µL of the NBD-H solution.
-
Add 5 µL of 0.1% TFA in methanol to catalyze the reaction.
-
Vortex briefly and incubate the vials at 60°C for 30 minutes in the dark.
-
-
Fluorescence Measurement:
-
After incubation, allow the vials to cool to room temperature.
-
Transfer an aliquot (e.g., 100 µL) of each reaction mixture to a 96-well black microplate.
-
Measure the fluorescence intensity using an excitation wavelength of ~470 nm and an emission wavelength of ~540 nm.
-
-
Quantification:
-
Subtract the fluorescence of a blank sample (methanol treated with NBD-H) from all readings.
-
Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of the carbonyl compound in the samples from the standard curve.
-
Protocol 2: Determination of Protein Carbonyls in Biological Samples (e.g., Plasma, Cell Lysates)
This protocol is adapted from methods for other hydrazine-based reagents and is suitable for measuring protein-bound carbonyls, a marker of oxidative stress.
Materials:
-
NBD-H solution (1 mg/mL in methanol, freshly prepared and protected from light)
-
Guanidine hydrochloride (6 M)
-
Trichloroacetic acid (TCA), 20% (w/v)
-
Ethyl acetate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge and tubes
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Adjust the protein concentration of the plasma or cell lysate to 1-5 mg/mL with PBS.
-
-
Derivatization:
-
To 100 µL of the protein sample, add 100 µL of the NBD-H solution.
-
Incubate at room temperature for 2 hours in the dark with occasional vortexing.
-
-
Protein Precipitation and Washing:
-
Precipitate the proteins by adding 200 µL of 20% TCA.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Discard the supernatant.
-
Wash the protein pellet three times with 500 µL of ethyl acetate to remove excess NBD-H. After each wash, vortex, centrifuge as above, and discard the supernatant.
-
-
Solubilization and Measurement:
-
After the final wash, carefully remove all residual ethyl acetate and allow the pellet to air dry briefly.
-
Resuspend the protein pellet in 500 µL of 6 M guanidine hydrochloride. Gentle vortexing or sonication may be required to fully dissolve the pellet.
-
Transfer an aliquot to a microplate or cuvette and measure the fluorescence (λex = ~470 nm, λem = ~540 nm).
-
-
Quantification:
-
A standard curve can be generated using a known concentration of a carbonylated protein (e.g., oxidized BSA) treated in the same manner.
-
Alternatively, results can be expressed as relative fluorescence units per milligram of protein.
-
Protocol 3: HPLC-Fluorescence Analysis of Carbonyl Compounds
This protocol provides a general framework for the separation and quantification of NBD-hydrazones by reverse-phase HPLC. Optimization of the gradient and other parameters may be necessary for specific mixtures of carbonyl compounds.
Materials:
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Derivatized samples and standards (prepared as in Protocol 1)
Procedure:
-
HPLC Setup:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Set the fluorescence detector to an excitation wavelength of ~470 nm and an emission wavelength of ~550 nm.
-
-
Chromatographic Separation:
-
Inject 10-20 µL of the derivatized sample or standard.
-
Run a gradient elution program. An example gradient is as follows:
-
0-5 min: 30% B
-
5-20 min: 30-80% B (linear gradient)
-
20-25 min: 80% B
-
25-26 min: 80-30% B (linear gradient)
-
26-30 min: 30% B (re-equilibration)
-
-
Adjust the flow rate as appropriate for the column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).
-
-
Quantification:
-
Identify the peaks corresponding to the NBD-hydrazones based on the retention times of the derivatized standards.
-
Integrate the peak areas.
-
Generate a standard curve by plotting the peak area against the concentration for each standard.
-
Determine the concentration of the carbonyl compounds in the samples from their respective peak areas and the standard curve.
-
Applications in Drug Development
-
Assessment of Oxidative Stress: Quantify protein carbonyls in cells or tissues treated with drug candidates to evaluate potential for inducing oxidative damage.
-
Stability Studies: Monitor the formation of aldehydic and ketonic degradation products in drug formulations.
-
Biomarker Discovery: Measure levels of specific carbonyl compounds (e.g., malondialdehyde, 4-hydroxynonenal) as biomarkers of disease or drug response.
-
Environmental Monitoring: Detect trace levels of carbonyl pollutants in air and water samples, which is crucial for ensuring the safety of pharmaceutical manufacturing environments.[7]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no fluorescence signal | - Incomplete derivatization reaction- Low carbonyl concentration- Incorrect excitation/emission wavelengths | - Optimize reaction time, temperature, and pH.- Concentrate the sample if possible.- Verify the fluorometer settings. |
| High background fluorescence | - Incomplete removal of excess NBD-H- Contaminated reagents or solvents | - Ensure thorough washing of protein pellets.- Use high-purity, fresh reagents and solvents.- Prepare NBD-H solution fresh and protect from light. |
| Poor peak resolution in HPLC | - Inappropriate mobile phase gradient- Column degradation | - Optimize the gradient profile (slope, starting/ending concentrations).- Use a new or different type of C18 column. |
| Variability between replicates | - Inconsistent pipetting- Incomplete sample dissolution | - Use calibrated pipettes and ensure proper technique.- Ensure complete dissolution of protein pellets or samples before measurement. |
References
- 1. Quantification of Protein Carbonylation | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantification of protein carbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of protein carbonyls in plasma, cell extracts, tissue homogenates, isolated proteins: Focus on sample preparation and derivatization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. d.docksci.com [d.docksci.com]
Applications of NBD-H and Related Probes in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H) and its derivatives are versatile fluorescent probes with significant applications in the analysis of biological samples.[1] Initially recognized as a reagent for detecting aldehydes and ketones, the NBD moiety has been extensively utilized to develop probes for the detection and quantification of biological thiols, which play critical roles in cellular signaling and redox homeostasis.[2][3][4] This document provides detailed application notes and protocols for the use of NBD-based probes in biological research, with a focus on the detection of biothiols such as hydrogen sulfide (H₂S), cysteine (Cys), and glutathione (GSH).
NBD-based probes are characterized by their small size, favorable photophysical properties in aqueous systems, and reactivity towards nucleophiles like thiols.[5][6] The reaction between an NBD derivative and a biothiol typically results in a significant change in fluorescence, allowing for sensitive detection.[4][7] This "turn-on" fluorescence response, often accompanied by a colorimetric change, makes these probes valuable tools for various analytical techniques, including fluorescence microscopy, spectrophotometry, and high-performance liquid chromatography (HPLC).[1][5]
Principle of Detection
The core principle behind the use of NBD-based probes for thiol detection lies in the nucleophilic aromatic substitution reaction between the thiol group and the electron-deficient NBD core. This reaction leads to the formation of a highly fluorescent NBD-thiol adduct. The fluorescence of the NBD group is highly sensitive to its environment; it is weakly fluorescent in aqueous solutions but becomes strongly fluorescent in more hydrophobic environments or upon covalent modification.[8][9]
Different NBD derivatives have been designed to achieve selectivity for specific biothiols. For instance, the reaction kinetics and the resulting products can differ between H₂S, Cys, and GSH, enabling their discrimination.[10][11] Some probes are designed to release a fluorophore upon reaction with a thiol, leading to a significant increase in fluorescence intensity.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for NBD-H and related NBD-based probes used for the detection of biological analytes.
Table 1: Spectral Properties of NBD-H and its Adducts
| Analyte | Excitation Max (nm) | Emission Max (nm) | Solvent/Buffer | Reference |
| Aldehydes/Ketones | 468 | 535 | - | [2] |
| Propionaldehyde | 470 | 550 | Acetonitrile with 0.025% TFA | [12] |
| NBD-ethylenediamine | 466 | 535 | Methanol | [9] |
| NBD-serotonin analog | 488 | - | CHO-K1 cells | [8] |
| NBD-labeled lipids | 467 | 538 | - | [13] |
Table 2: Performance of NBD-based Probes for Biothiol Detection
| Probe | Analyte | Detection Limit | Fluorescence Enhancement | Key Features | Reference |
| NBD-based probe | H₂S | 24 nM (TP) | 29-fold (TP) | Two-photon probe, functions over pH 6.0-9.0 | [3] |
| Probe 1 | H₂S | - | >1000-fold | Naked-eye visualization | [7][14] |
| NBD-Cl | Cys/Hcy | - | Significant | Highly selective for Cys/Hcy over GSH | [15][16] |
| TPA-Pz-NBD | H₂S | 0-125 µM range | Dual-channel (turn-on at 500 nm, turn-off at 545 nm) | High selectivity | [17] |
| NBD-derived pro-coumarin probe | H₂S, Cys, GSH, NAC | - | Significant at 473 nm | Distinguishes thiols by HPLC retention time and color | [5] |
Experimental Protocols
Protocol 1: General Procedure for Fluorescent Labeling of Carbonyls with NBD-H for HPLC Analysis
This protocol is adapted for the detection of aldehydes, such as propionaldehyde.[12]
Materials:
-
NBD-H solution (e.g., 250 µM in acetonitrile)
-
Sample containing carbonyl compounds (e.g., propionaldehyde)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare the labeling reagent by dissolving NBD-H in acetonitrile to a final concentration of 250 µM.
-
Prepare the sample solution containing the carbonyl compound in acetonitrile.
-
To the sample solution, add the NBD-H labeling reagent. For example, for a 1.7 µM propionaldehyde solution, add an excess of the NBD-H solution.
-
Add TFA to the reaction mixture to a final concentration of 0.025%.
-
Incubate the reaction mixture at room temperature for 1 hour, protected from light.
-
Inject an appropriate volume of the reaction mixture into the HPLC system.
-
Monitor the fluorescence at an excitation wavelength of 470 nm and an emission wavelength of 550 nm.
-
Quantify the analyte by comparing the peak area to a standard curve prepared with known concentrations of the carbonyl compound.
Protocol 2: Detection of Hydrogen Sulfide (H₂S) in Living Cells using a Turn-on NBD-based Probe
This protocol is a general guideline based on the principles of using NBD-based probes for cellular imaging.[14][17]
Materials:
-
NBD-based fluorescent probe for H₂S (e.g., Probe 1 from reference[14])
-
Cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
H₂S donor (e.g., NaSH) for positive control
-
Cultured cells (e.g., HeLa cells)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate the cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
-
Probe Loading:
-
Prepare a stock solution of the NBD-based probe in DMSO.
-
Dilute the stock solution in cell culture medium or PBS to the final working concentration (e.g., 5-10 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C in a CO₂ incubator.
-
-
H₂S Treatment (Optional - for stimulated H₂S production):
-
After probe loading, wash the cells with PBS to remove excess probe.
-
Add fresh medium containing an H₂S donor (e.g., NaSH) or a stimulus that induces endogenous H₂S production.
-
Incubate for the desired period.
-
-
Fluorescence Imaging:
-
Wash the cells with PBS to remove any extracellular probe or treatment solution.
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope. Use an excitation wavelength around 490 nm and collect the emission around 514 nm (adjust based on the specific probe's properties).
-
Acquire images and analyze the fluorescence intensity in the cells. An increase in fluorescence intensity compared to control cells (without H₂S stimulation) indicates the presence of H₂S.
-
Protocol 3: HPLC-based Differentiation of Biothiols using an NBD-derived Probe
This protocol is based on the methodology described for a novel NBD-derived pro-coumarin probe.[5][6]
Materials:
-
NBD-derived pro-coumarin probe
-
Samples containing biothiols (H₂S, Cys, GSH, NAC)
-
Phosphate buffer (PB), 0.1 M, pH 7.4, containing 10% acetonitrile
-
HPLC system with a UV-Vis or fluorescence detector
-
Standards for the expected NBD-thiol adducts
Procedure:
-
Sample Preparation and Reaction:
-
Prepare a solution of the NBD-derived probe (e.g., 60 µM) in the PB buffer.
-
Prepare solutions of the individual biothiols (e.g., 300 µM) or the biological sample in the same buffer.
-
Mix the probe solution with the thiol solution and incubate at room temperature for a specified time (e.g., 15 minutes).
-
-
HPLC Analysis:
-
Inject the reaction mixture into the HPLC system.
-
Use a suitable column (e.g., C18) and a mobile phase that allows for the separation of the different NBD-thiol adducts. The mobile phase composition will need to be optimized based on the specific adducts.
-
Monitor the elution profile at multiple wavelengths. For example, the coumarin fluorophore can be detected around 330 nm, while the NBD-thiol adducts can be detected at a longer wavelength (e.g., 530 nm for NBD-SH).
-
-
Data Analysis:
-
Identify the peaks corresponding to the different NBD-thiol adducts by comparing their retention times with those of the prepared standards.
-
The different colors of the NBD-derived products for H₂S, Cys, GSH, and NAC can also aid in their identification.[5]
-
Quantify the amount of each biothiol based on the peak area and a standard curve.
-
Visualizations
Signaling and Reaction Pathways
Caption: General reaction mechanism of NBD-based probes with biothiols.
Experimental Workflow: Cellular Imaging
Caption: Workflow for detecting biothiols in living cells using NBD probes.
Logical Relationship: HPLC-based Thiol Differentiation
References
- 1. NBD-H (=4-Hydrazino-7-nitro-2,1,3-benzoxadiazole Hydrazine) [myskinrecipes.com]
- 2. caymanchem.com [caymanchem.com]
- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NBD-based colorimetric and fluorescent turn-on probes for hydrogen sulfide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. biotium.com [biotium.com]
- 10. NBD-based fluorescent probes for separate detection of cysteine and biothiols via different reactivities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. NBD-H | 131467-87-3 | TCI EUROPE N.V. [tcichemicals.com]
- 13. app.fluorofinder.com [app.fluorofinder.com]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a piperazinyl-NBD-based fluorescent probe and its dual-channel detection for hydrogen sulfide - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: NBD-H Staining for Carbonyl Groups in Cells and Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in a wide range of diseases, including neurodegenerative disorders, cancer, and metabolic syndromes. A key consequence of oxidative stress is the modification of cellular macromolecules, including the carbonylation of proteins. Protein carbonylation, the irreversible formation of carbonyl groups (aldehydes and ketones) on amino acid side chains, serves as a major biomarker for oxidative damage.
NBD-H (4-Hydrazino-7-nitro-2,1,3-benzoxadiazole) is a fluorescent probe that selectively reacts with these carbonyl groups to form stable, highly fluorescent hydrazone adducts. This property makes NBD-H a valuable tool for the detection and quantification of protein carbonylation in both cell and tissue samples using fluorescence microscopy and other analytical techniques. These application notes provide detailed protocols for the use of NBD-H in staining cultured cells and tissue sections to visualize and quantify oxidative stress-induced protein carbonylation.
Principle of NBD-H Staining
NBD-H is an aldehyde- and ketone-reactive fluorescent probe.[1] In the presence of carbonyl groups on proteins, which are indicative of oxidative stress, NBD-H reacts to form fluorescent hydrazones. This reaction allows for the direct visualization and quantification of protein carbonylation. The resulting fluorescent signal can be measured using fluorescence microscopy, providing spatial information about the extent of oxidative damage within cells and tissues.
The reaction of NBD-H with carbonyl groups on proteins is a specific and sensitive method for detecting protein carbonylation. The excitation and emission maxima of the NBD-hydrazone adducts are approximately 468 nm and 535 nm, respectively, making them suitable for detection with standard fluorescein (FITC) filter sets.[1]
Quantitative Data
The following tables summarize key quantitative parameters for NBD-H and its application in fluorescent staining.
Table 1: Spectral Properties of NBD-H-Carbonyl Adducts
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~468 nm | [1] |
| Emission Maximum (λem) | ~535 nm | [1] |
| Recommended Filter Set | FITC/GFP |
Table 2: Recommended Staining Parameters
| Parameter | Cultured Cells | Tissue Sections (FFPE) |
| Fixation | 4% Paraformaldehyde in PBS | 10% Neutral Buffered Formalin |
| Permeabilization | 0.1-0.5% Triton X-100 in PBS | 0.1-0.5% Triton X-100 in PBS |
| NBD-H Concentration | 10-50 µM | 50-100 µM |
| Incubation Time | 30-60 minutes | 60-120 minutes |
| Incubation Temperature | Room Temperature | Room Temperature |
Signaling Pathway and Experimental Workflow
Oxidative Stress-Induced Protein Carbonylation
Oxidative stress triggers a cascade of events leading to the formation of protein carbonyls. Reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, are generated as byproducts of cellular metabolism, particularly in the mitochondria.[2] Under pathological conditions, the overproduction of ROS overwhelms the cell's antioxidant defense systems. These ROS can directly oxidize amino acid residues (e.g., proline, arginine, lysine, and threonine) or react with polyunsaturated fatty acids to generate reactive aldehydes (e.g., 4-hydroxynonenal, malondialdehyde) that subsequently form adducts with proteins, introducing carbonyl groups. The Keap1-Nrf2 pathway is a key signaling cascade that responds to oxidative stress by upregulating the expression of antioxidant enzymes.[2]
Caption: Oxidative stress signaling leading to protein carbonylation and its detection by NBD-H.
Experimental Workflow for NBD-H Staining
The general workflow for NBD-H staining involves sample preparation (cell culture or tissue sectioning), fixation, permeabilization, incubation with NBD-H, washing, and subsequent imaging.
Caption: General experimental workflow for NBD-H staining of cells and tissues.
Experimental Protocols
Protocol 1: NBD-H Staining of Cultured Cells
Materials:
-
NBD-H (4-Hydrazino-7-nitro-2,1,3-benzoxadiazole)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1-0.5% Triton X-100 in PBS
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Glass coverslips and microscope slides
-
Cultured cells grown on coverslips
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a culture dish and culture until they reach the desired confluency.
-
Induce oxidative stress by treating cells with an appropriate agent (e.g., H₂O₂, menadione) for a specified duration. Include an untreated control.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.[3]
-
-
Washing:
-
Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature to permeabilize the cell membranes.[4]
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
NBD-H Staining:
-
Prepare a 10-50 µM working solution of NBD-H in PBS from a stock solution in DMSO.
-
Incubate the cells with the NBD-H working solution for 30-60 minutes at room temperature in the dark.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound NBD-H.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain (e.g., 1 µg/mL DAPI in PBS) for 5-10 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the slides using a fluorescence microscope with a filter set suitable for FITC/GFP (Excitation: ~470/40 nm, Emission: ~525/50 nm).
-
Protocol 2: NBD-H Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Sections
Materials:
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
PBS, pH 7.4
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
0.1-0.5% Triton X-100 in PBS
-
NBD-H
-
DMSO
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Rehydrate the sections by sequential 3-minute incubations in 100%, 95%, and 70% ethanol.[5]
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval (Optional but Recommended):
-
Perform heat-induced epitope retrieval by immersing slides in 10 mM Sodium Citrate buffer (pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with deionized water and then with PBS.
-
-
Permeabilization:
-
Incubate the tissue sections with 0.1-0.5% Triton X-100 in PBS for 15-20 minutes at room temperature.
-
-
Washing:
-
Wash the slides three times with PBS for 5 minutes each.
-
-
NBD-H Staining:
-
Prepare a 50-100 µM working solution of NBD-H in PBS from a stock solution in DMSO.
-
Incubate the tissue sections with the NBD-H working solution for 60-120 minutes at room temperature in a humidified chamber, protected from light.
-
-
Washing:
-
Wash the slides three times with PBS for 5 minutes each.
-
-
Counterstaining (Optional):
-
Incubate the slides with a nuclear counterstain (e.g., 1 µg/mL DAPI in PBS) for 5-10 minutes at room temperature in the dark.
-
Wash the slides twice with PBS.
-
-
Mounting and Imaging:
-
Mount the slides with an appropriate mounting medium and a coverslip.
-
Image the slides using a fluorescence microscope with a filter set suitable for FITC/GFP.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Staining | Incomplete removal of unbound NBD-H. | Increase the number and duration of washing steps after NBD-H incubation. |
| NBD-H concentration is too high. | Titrate the NBD-H concentration to find the optimal balance between signal and background. | |
| Weak or No Signal | Insufficient protein carbonylation. | Ensure the oxidative stress induction was effective. Include a positive control. |
| NBD-H concentration is too low. | Increase the concentration of NBD-H. | |
| Inefficient permeabilization. | Increase the concentration of Triton X-100 or the incubation time. | |
| Photobleaching | Excessive exposure to excitation light. | Minimize exposure to the excitation light. Use an anti-fade mounting medium. Acquire images using the lowest possible laser power and exposure time. |
Conclusion
NBD-H is a sensitive and specific fluorescent probe for the detection of protein carbonylation, a key indicator of oxidative stress. The protocols provided here offer a reliable framework for staining both cultured cells and FFPE tissue sections. Proper optimization of fixation, permeabilization, and staining conditions is crucial for obtaining high-quality, reproducible results. By visualizing and quantifying protein carbonylation, researchers can gain valuable insights into the role of oxidative stress in various physiological and pathological processes.
References
Application Notes and Protocols: NBD-Based Probes in Flow Cytometry
Introduction
The 7-nitro-2,1,3-benzoxadiazole (NBD) fluorophore is a versatile tool in biological research, valued for its small size, environmental sensitivity, and reactivity towards various biomolecules. While the specific compound 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H) is primarily utilized as a labeling reagent for aldehydes and ketones, particularly for High-Performance Liquid Chromatography (HPLC) analysis, the broader class of NBD-derived probes has found significant applications in flow cytometry.[1][2][3][4][5] These probes are instrumental in investigating cellular processes such as intracellular thiol levels, redox status, and lipid transport.[6][7][8] This document provides detailed application notes and protocols for utilizing NBD-based fluorescent probes in flow cytometry for life science research and drug development.
Principle of NBD-Based Probes in Flow Cytometry
Flow cytometry is a powerful technique that allows for the rapid, multi-parametric analysis of single cells in a heterogeneous population.[9] When coupled with fluorescent probes, it enables the quantification of specific cellular components and processes. NBD-based probes are particularly well-suited for flow cytometry due to their favorable photophysical properties.[10] The core principle involves the reaction of a specific NBD derivative with a cellular target, leading to a change in its fluorescent properties. This fluorescence signal is then detected by the flow cytometer, providing a quantitative measure of the target within individual cells.
For instance, certain NBD derivatives react with intracellular thiols like glutathione (GSH), a key antioxidant, resulting in a highly fluorescent product.[6][11] A decrease in intracellular GSH is an early indicator of apoptosis and cellular stress.[11] Other NBD-labeled molecules, such as lipids, can be used to monitor their uptake and transport across the plasma membrane.[7]
Applications in Flow Cytometry
The primary applications of NBD-based probes in flow cytometry include:
-
Measurement of Intracellular Glutathione (GSH): Monitoring cellular redox status and oxidative stress.
-
Detection of Apoptosis: Reduced GSH levels are an early hallmark of apoptosis.[11]
-
Analysis of Lipid Transport: Studying the dynamics of lipid uptake and trafficking.[7]
-
Labeling of Cellular Components: While less common for direct flow cytometry, NBD-Cl can be used to label proteins and other molecules.
Data Presentation
The following tables summarize key quantitative data for the application of NBD-based probes in flow cytometry.
Table 1: Spectral Properties of Common NBD Derivatives
| Probe Name | Formal Name | Excitation Max (nm) | Emission Max (nm) | Target Molecule(s) |
| NBD-H | 4-hydrazinyl-7-nitro-2,1,3-benzoxadiazole | 468 | 535 (upon reaction) | Aldehydes, Ketones[1] |
| NBD-Cl | 4-Chloro-7-nitro-2,1,3-benzoxadiazole | ~465 | ~535 (upon reaction) | Amines, Thiols |
| Monochlorobimane (MCB) | N/A | ~380-405 | ~460-480 | Glutathione (GSH)[8][12] |
| NBD-labeled lipids (e.g., NBD-PE) | N/A | ~460 | ~535 | Cellular membranes (for uptake studies)[7] |
Table 2: Recommended Staining Conditions for Flow Cytometry
| Probe | Cell Type | Concentration | Incubation Time | Incubation Temperature |
| Thiol-reactive NBD probes (general) | Various mammalian cell lines | 1-10 µM | 15-30 minutes | 37°C |
| Monochlorobimane (MCB) | Human and rodent cell lines | 10-100 µM | 5-15 minutes | 25-37°C[12] |
| NBD-labeled Lipids | Various mammalian cell lines | 20-80 nmol per 3 mL cell suspension | 15-60 minutes | 20°C or 37°C[7] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Glutathione (GSH) using a Thiol-Reactive NBD Probe
This protocol provides a general framework for measuring intracellular GSH levels. Specific probe concentrations and incubation times may need to be optimized for different cell types and experimental conditions.
Materials:
-
Thiol-reactive NBD probe (e.g., a proprietary green dye that reacts with thiols)[11]
-
Cells in suspension (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer equipped with a 488 nm laser and appropriate emission filters (e.g., 520/30 nm)
-
Optional: Buthionine sulfoximine (BSO) for creating a GSH-depleted control[13]
Procedure:
-
Cell Preparation:
-
Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in complete culture medium.
-
For adherent cells, detach using trypsin or a gentle cell scraper, wash, and resuspend in complete medium.[13]
-
-
Staining:
-
Prepare a working solution of the thiol-reactive NBD probe in culture medium or PBS according to the manufacturer's instructions (typically 1-10 µM).
-
Add the probe working solution to the cell suspension.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
After incubation, wash the cells twice with 2 mL of ice-cold PBS to remove excess probe. Centrifuge at 300 x g for 5 minutes between washes.
-
-
Resuspension:
-
Resuspend the final cell pellet in 0.5 mL of PBS for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, exciting the cells at 488 nm and collecting the emission signal in the green channel (e.g., FITC channel, ~520 nm).[11]
-
Collect at least 10,000 events per sample.
-
Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI) of the cell population. An increase in MFI corresponds to higher intracellular GSH levels.
-
Controls:
-
Unstained Cells: To determine the background autofluorescence.
-
GSH-depleted Cells (Optional): Treat cells with an inhibitor of GSH synthesis, such as BSO (e.g., 50-100 µM for 24-72 hours), to confirm the specificity of the probe for GSH.[13]
Protocol 2: Analysis of NBD-Lipid Uptake
This protocol is adapted for studying the internalization of fluorescently labeled lipids.
Materials:
-
NBD-labeled lipid (e.g., NBD-PE, NBD-PC)[7]
-
Cells in suspension (e.g., CHO-K1)
-
Complete cell culture medium
-
Bovine Serum Albumin (BSA) solution (e.g., 1% w/v in PBS, fat-free)
-
Flow cytometer with a 488 nm laser and appropriate emission filters
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency. Harvest and prepare a single-cell suspension at a density of approximately 1 x 10^6 cells/mL in culture medium.
-
-
NBD-Lipid Labeling:
-
Back-Extraction (Removal of non-internalized lipid):
-
To distinguish between surface-bound and internalized lipid, perform a back-extraction step.
-
Pellet the cells by centrifugation (300 x g, 5 minutes).
-
Resuspend the cell pellet in ice-cold BSA solution and incubate on ice for 10-15 minutes. This step removes NBD-lipids from the outer leaflet of the plasma membrane.[7]
-
Repeat the BSA wash.
-
-
Washing and Resuspension:
-
Wash the cells once with ice-cold PBS.
-
Resuspend the final cell pellet in 0.5 mL of PBS for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data using a flow cytometer with excitation at 488 nm and emission collection in the green channel.
-
The fluorescence intensity of the BSA-washed cells represents the amount of internalized NBD-lipid.
-
Visualizations
Caption: Signaling pathway of GSH-mediated detoxification and NBD probe interaction.
Caption: Experimental workflow for flow cytometry analysis with NBD probes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. NBD-H (=4-Hydrazino-7-nitro-2,1,3-benzoxadiazole Hydrazine) [for HPLC Labeling] | 131467-87-3 | GFA46787 [biosynth.com]
- 3. NBD-H | 131467-87-3 | TCI Deutschland GmbH [tcichemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. NBD-H | 131467-87-3 | TCI EUROPE N.V. [tcichemicals.com]
- 6. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of methods for measuring cellular glutathione content using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow Cytometry Blood Cell Identification - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Intracellular glutathione (GSH) Detection Assay Kit (ab112132) | Abcam [abcam.com]
- 12. herzenberglab.stanford.edu [herzenberglab.stanford.edu]
- 13. Glutathione Quantification in Live Cells with Real-Time Imaging and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NBD-H Derivatization Reaction Optimization: A Technical Support Center
Welcome to the technical support center for NBD-H (4-hydrazino-7-nitro-2,1,3-benzoxadiazole) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing your experimental workflow and troubleshooting common issues encountered during the fluorescent labeling of carbonyl compounds (aldehydes and ketones) with NBD-H.
Frequently Asked Questions (FAQs)
Q1: What is NBD-H and what is its primary application?
A1: NBD-H is a fluorescent labeling reagent used for the detection and quantification of carbonyl compounds, such as aldehydes and ketones.[1][2][3] It reacts with these functional groups to form highly fluorescent and stable hydrazone derivatives, which can then be analyzed using techniques like HPLC with fluorescence detection (HPLC-FLD), fluorescence microscopy, and spectrophotometry.[2][3] The NBD-H reagent itself is non-fluorescent, which minimizes background signal.[3]
Q2: What are the excitation and emission wavelengths for NBD-H derivatives?
A2: The resulting NBD-hydrazone derivatives typically have an excitation maximum around 470 nm and an emission maximum in the range of 530-550 nm.[3][4]
Q3: How should I store NBD-H reagent and its solutions?
A3: NBD-H powder should be stored refrigerated (2-8°C), protected from light, and under an inert gas.[2] Stock solutions of NBD-H are typically prepared in solvents like DMSO or a methanol-water mixture.[1][5] For long-term storage, it is recommended to store stock solutions at -20°C for up to one month or -80°C for up to six months, protected from light and under nitrogen.[1] It is advisable to prepare fresh working solutions of the reagent to minimize the formation of fluorescent byproducts.[5]
Q4: What is the general principle of the NBD-H derivatization reaction?
A4: The reaction is a nucleophilic addition-elimination (condensation) reaction. The hydrazine group of NBD-H acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable, fluorescent hydrazone derivative.[5][6]
Q5: How stable are the NBD-hydrazone derivatives?
A5: The resulting hydrazone derivatives are generally stable enough to be analyzed by techniques like reversed-phase HPLC without significant decomposition.[3] However, the stability of hydrazones can be influenced by factors such as pH and the composition of the sample matrix. Some aromatic hydrazones have been shown to undergo degradation in plasma.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your NBD-H derivatization experiments.
Problem 1: Low or No Fluorescent Signal
| Possible Cause | Recommended Solution |
| Incomplete or Failed Derivatization | - Optimize Reaction Conditions: Ensure the reaction temperature, time, and pH are suitable for your specific analyte. Aldehydes generally react faster than ketones; ketones may require longer incubation times or slightly higher temperatures.[5] - Check Reagent Quality: Use a fresh, high-purity NBD-H reagent. Degraded reagent can lead to poor derivatization efficiency.[5] Prepare fresh NBD-H solutions before use. |
| Suboptimal pH | The pH of the reaction mixture is critical. While some NBD-based derivatizations for amines require a basic pH (around 8-9), reactions with hydrazines are often carried out in a slightly acidic medium to catalyze the reaction.[7] You may need to optimize the pH for your specific carbonyl compound. |
| Incorrect Reagent Concentration | An insufficient molar excess of NBD-H can lead to incomplete derivatization. A 5-fold molar excess is a good starting point. |
| Analyte Degradation | Ensure your analyte is stable under the chosen reaction conditions. |
| Suboptimal Detector Settings | Verify that the fluorescence detector is set to the correct excitation (~470 nm) and emission (~530-550 nm) wavelengths for NBD-hydrazones.[4] Check the detector's gain and sensitivity settings. |
| Fluorescence Quenching | Components in your sample matrix or the mobile phase could be quenching the fluorescence of the derivative. Consider sample clean-up steps or modifying the mobile phase composition. Adding an acid (e.g., HCl) after the reaction can sometimes help to stabilize the fluorescent signal and stop the reaction.[8] |
Problem 2: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Excess or Degraded Derivatization Reagent | - Use Fresh Reagent: Prepare NBD-H solutions fresh before each experiment to avoid fluorescent degradation products.[5] - Optimize Reagent Concentration: While an excess of NBD-H is needed, a very large excess can contribute to background. Titrate the NBD-H concentration to find the optimal balance between derivatization efficiency and background signal. - Post-Reaction Extraction: An extraction step with an organic solvent (e.g., benzene) after the reaction can help to remove unreacted, more polar NBD-H and its degradation products from the less polar NBD-hydrazone.[5] |
| Contaminated Solvents or Glassware | Use high-purity (HPLC-grade) solvents and thoroughly clean all glassware. Avoid using acetone or other carbonyl-containing solvents for cleaning, as they can react with NBD-H.[9] |
| Autofluorescence from Sample Matrix | Biological samples can contain endogenous fluorescent compounds. Include an unstained control sample (sample processed without NBD-H) to assess the level of autofluorescence.[10] If autofluorescence is high, consider additional sample clean-up steps like solid-phase extraction (SPE). |
| Formation of Fluorescent Byproducts | Prolonged reaction times or the use of acid catalysts can sometimes lead to the formation of fluorescent byproducts.[5] Conduct the reaction under an inert atmosphere (e.g., nitrogen) and in the dark to minimize side reactions.[5] |
Problem 3: Multiple or Unexpected Peaks in the Chromatogram
| Possible Cause | Recommended Solution |
| Presence of Multiple Carbonyl Compounds | Your sample may contain various aldehydes and ketones, each forming a distinct NBD-hydrazone derivative that will be separated by HPLC. |
| Isomers of the Analyte | If your analyte can exist as isomers, each may form a derivative that could be separated under certain chromatographic conditions. |
| Side Reactions | As mentioned, side reactions can lead to the formation of fluorescent byproducts. Optimize reaction conditions (time, temperature, atmosphere) to minimize their formation.[5] |
| Degradation of the Derivative | The NBD-hydrazone derivative may not be stable under your analytical conditions. Investigate the stability of the derivative in your mobile phase and consider adjusting the pH. |
Data Presentation: Optimizing Reaction Parameters
| Parameter | Recommended Range/Condition | Effect of Suboptimal Conditions |
| Temperature | 50-60°C | Too Low: Slow or incomplete reaction, especially for ketones. Too High: Potential for reagent/product degradation and increased side reactions. |
| Reaction Time | Aldehydes: 10-60 minutes Ketones: 60-120 minutes | Too Short: Incomplete derivatization, leading to low signal. Too Long: Increased formation of fluorescent byproducts and potential for derivative degradation.[5] |
| pH | Slightly acidic (e.g., using TFA) or optimized for the specific analyte. | Too High/Low: Can significantly reduce the reaction rate. The optimal pH for imine/hydrazone formation is often mildly acidic (around 5) to catalyze the dehydration step without excessively protonating the hydrazine nucleophile.[11] |
| NBD-H:Analyte Molar Ratio | ≥ 5:1 | Too Low: Incomplete derivatization of the analyte. Too High: May contribute to higher background fluorescence. |
| Solvent | Acetonitrile or Methanol/Water mixtures | The polarity of the solvent can affect the fluorescence intensity of the NBD-hydrazone.[5] Ensure your analyte and the NBD-H reagent are soluble in the chosen solvent. |
Experimental Protocols
Detailed Methodology for NBD-H Derivatization of a Carbonyl Standard
This protocol is a general guideline for the derivatization of an aldehyde or ketone standard for analysis by HPLC-FLD. Optimization for specific analytes and matrices is recommended.
Materials:
-
NBD-H (4-hydrazino-7-nitro-2,1,3-benzoxadiazole)
-
Carbonyl compound standard (e.g., benzaldehyde or acetone)
-
Methanol (HPLC grade)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Benzene or other suitable extraction solvent (optional)
-
Conical reaction vials
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge (if performing extraction)
Procedure:
-
Preparation of Reagent Solution:
-
Prepare a fresh solution of NBD-H in a methanol/water (3:1, v/v) mixture or acetonitrile. The concentration should be calculated to provide at least a 5-fold molar excess relative to the analyte.[5] Protect the solution from light.
-
-
Sample Preparation:
-
Dissolve the carbonyl compound standard in the same solvent used for the NBD-H solution to a known concentration (e.g., in the µM range).
-
-
Derivatization Reaction:
-
In a conical reaction vial, add a defined volume of the carbonyl standard solution.
-
Add the NBD-H solution to achieve the desired molar excess (e.g., 5-fold).
-
For reactions in acetonitrile, a small amount of TFA (e.g., to a final concentration of 0.025%) can be added to catalyze the reaction.[3]
-
Seal the vial and vortex briefly to mix.
-
Incubate the reaction mixture at 50-60°C. A typical reaction time is 30 minutes for aldehydes and up to 2 hours for ketones.[5] It is recommended to perform the incubation in the dark and under a nitrogen atmosphere to minimize the formation of byproducts.[5]
-
-
Reaction Termination and Sample Preparation for HPLC:
-
After incubation, cool the reaction vial to room temperature.
-
Option A (Direct Injection): The reaction can be stopped by adding a small volume of an acidic solution (e.g., 1 M HCl)[8]. The mixture can then be diluted with the mobile phase and injected directly into the HPLC system.
-
Option B (Extraction): To reduce background from excess reagent, add water to the reaction mixture and extract the NBD-hydrazone derivative with an organic solvent like benzene.[5] Centrifuge to separate the phases and inject an aliquot of the organic layer into the HPLC system.
-
-
HPLC-FLD Analysis:
Mandatory Visualizations
Caption: Experimental workflow for NBD-H derivatization of carbonyl compounds.
Caption: Troubleshooting logic for low signal intensity in NBD-H derivatization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NBD-H (=4-Hydrazino-7-nitro-2,1,3-benzoxadiazole Hydrazine) [myskinrecipes.com]
- 3. NBD-H | 131467-87-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 9. epa.gov [epa.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
NBD-H Assay Technical Support Center
Welcome to the technical support center for the NBD-H (4-Hydrazino-7-nitro-2,1,3-benzoxadiazole) assay. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the detection of carbonyl compounds using NBD-H.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the NBD-H assay?
The NBD-H assay is a fluorescence-based method used for the detection and quantification of aldehydes and ketones. NBD-H is a largely non-fluorescent molecule that reacts specifically with carbonyl groups under acidic conditions to form a stable, highly fluorescent hydrazone derivative.[1] The intensity of the fluorescence signal is directly proportional to the amount of carbonyl compounds present in the sample.
Q2: What are the excitation and emission wavelengths for the NBD-H-carbonyl adduct?
The resulting fluorescent hydrazone can be detected with an excitation maximum of approximately 468-470 nm and an emission maximum of around 535-550 nm.[1][2]
Q3: How should I store the NBD-H reagent?
NBD-H should be stored at -20°C for long-term stability (stable for at least 4 years) and protected from light and moisture.[2][3] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under a nitrogen atmosphere.[4] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[4]
Q4: What are the main applications of the NBD-H assay?
The NBD-H assay is widely used for:
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Quantifying protein carbonylation, a marker of oxidative stress.[5][6]
-
Detecting lipid peroxidation products (aldehydes and ketones).
-
Measuring carbonyl compounds in environmental and food samples.[6]
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Derivatizing aldehydes and ketones for sensitive detection in HPLC.[1]
NBD-H Assay Troubleshooting Guide
This guide addresses common issues encountered during the NBD-H assay in a question-and-answer format.
High Background Fluorescence
Q5: My negative controls show high fluorescence. What could be the cause?
High background fluorescence can obscure the specific signal from your sample. Here are the potential causes and solutions:
| Potential Cause | Recommended Solution |
| Contaminated Reagents or Glassware | Ensure all buffers, solvents, and glassware are free of fluorescent contaminants and aldehydes/ketones. |
| Autofluorescence of Sample Components | Run a sample blank (sample without NBD-H) to quantify the intrinsic fluorescence of your sample and subtract it from your measurements. |
| Excess NBD-H Reagent | Optimize the concentration of NBD-H. Use the lowest concentration that still provides a good signal-to-noise ratio. Remove excess, unreacted NBD-H by precipitation or size-exclusion chromatography after the labeling reaction. |
| Non-specific Binding of NBD-H | In protein assays, non-specific binding to proteins can occur. Including a blocking agent like BSA (if compatible with your assay) might help, but it's crucial to ensure the BSA itself is low in carbonyls. |
| Reaction with Non-Carbonyl Compounds | While highly specific for carbonyls, ensure no interfering compounds are present in your sample matrix. For instance, nucleic acids have been reported to react with similar hydrazine-based reagents (DNPH) and can cause artificially high signals in protein carbonylation assays.[5][7] |
Low or No Fluorescence Signal
Q6: I am not observing a significant fluorescence signal in my samples. What should I do?
A weak or absent signal can be due to several factors:
| Potential Cause | Recommended Solution |
| Degraded NBD-H Reagent | Ensure your NBD-H reagent has been stored correctly, protected from light and moisture.[3] If in doubt, use a fresh batch. |
| Suboptimal Reaction Conditions | The reaction of NBD-H with carbonyls is acid-catalyzed.[8] Ensure the pH of your reaction mixture is acidic. Optimize the reaction time and temperature as recommended in the protocol. |
| Low Abundance of Carbonyls | Your sample may contain very low levels of aldehydes or ketones. Consider concentrating your sample or increasing the amount of starting material. |
| Incorrect Instrument Settings | Verify that your fluorometer or plate reader is set to the correct excitation and emission wavelengths (~470 nm and ~550 nm, respectively).[1] Optimize the gain settings to enhance signal detection.[9] |
| Quenching of Fluorescence | Certain components in your sample buffer could be quenching the fluorescence signal. If possible, perform a buffer exchange or dialysis step before the assay. |
| Photobleaching | Minimize the exposure of your samples to the excitation light source. Use appropriate filters and reduce the exposure time during measurement.[10] |
Inconsistent and Variable Results
Q7: My results are not reproducible between replicates or experiments. How can I improve consistency?
Inconsistent results can be frustrating. Here are some tips to improve the reproducibility of your NBD-H assay:
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure your pipettes are calibrated and use proper pipetting techniques, especially for small volumes. |
| Inconsistent Incubation Times and Temperatures | Standardize the incubation times and maintain a constant temperature for all samples throughout the experiment.[9] |
| Sample Preparation Variability | Ensure a consistent and standardized protocol for sample preparation to minimize variations in carbonyl content between samples. |
| Instability of the Fluorescent Product | While the NBD-hydrazone is generally stable, ensure that you are measuring the fluorescence within a consistent timeframe after stopping the reaction. |
| Presence of Thiols | Thiol-containing reagents (like DTT or β-mercaptoethanol) in your sample buffer can react with the NBD moiety and affect the fluorescence.[10] If possible, avoid these reagents or remove them before the assay. |
Experimental Protocols
Protocol 1: General NBD-H Assay for Carbonyl Quantification in Solution
This protocol provides a general workflow for detecting carbonyl compounds in a liquid sample.
-
Reagent Preparation:
-
Prepare a stock solution of NBD-H (e.g., 10 mM in DMSO). Store at -20°C, protected from light.[2]
-
Prepare a reaction buffer (e.g., 0.1 M acetate buffer, pH 4.5).
-
-
Sample Preparation:
-
Dilute your sample to the desired concentration in the reaction buffer.
-
-
Reaction:
-
In a microplate well or microcentrifuge tube, mix your sample with the NBD-H working solution. The final concentration of NBD-H should be optimized (e.g., 100-500 µM).
-
Include a blank control (reaction buffer + NBD-H) and positive controls (e.g., a known concentration of acetone or malondialdehyde).
-
Incubate the reaction mixture at a controlled temperature (e.g., 37-60°C) for a specific duration (e.g., 30-60 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometer or microplate reader with excitation at ~470 nm and emission at ~550 nm.[1]
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Generate a standard curve using known concentrations of an aldehyde or ketone to quantify the carbonyl content in your samples.
-
Protocol 2: Detection of Protein Carbonylation
This protocol is adapted for measuring carbonyl groups on proteins.
-
Protein Sample Preparation:
-
Adjust the protein concentration of your sample to 1-5 mg/mL in a suitable buffer.
-
Important: Avoid buffers containing thiol reagents.[10] If present, remove them by dialysis or buffer exchange.
-
-
Derivatization with NBD-H:
-
Add NBD-H solution to your protein sample to a final concentration of 5 mM.
-
Incubate at room temperature for 2 hours in the dark.
-
-
Removal of Excess NBD-H:
-
Precipitate the protein by adding an equal volume of 20% trichloroacetic acid (TCA).
-
Incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Wash the protein pellet twice with 1:1 ethanol/ethyl acetate to remove any remaining unreacted NBD-H.
-
-
Resuspension and Measurement:
-
Resuspend the protein pellet in a suitable buffer (e.g., 6 M guanidine hydrochloride to ensure complete solubilization).
-
Measure the fluorescence at Ex/Em ~470/550 nm.
-
Measure the protein concentration of the resuspended solution (e.g., using a BCA assay, ensuring compatibility with the resuspension buffer).
-
-
Quantification:
-
Normalize the fluorescence signal to the protein concentration to determine the level of protein carbonylation.
-
Visualizations
NBD-H Assay Workflow
References
- 1. NBD-H | 131467-87-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. chemodex.com [chemodex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protein carbonylation: avoiding pitfalls in the 2,4-dinitrophenylhydrazine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NBD-H (=4-Hydrazino-7-nitro-2,1,3-benzoxadiazole Hydrazine) [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
NBD-H Labeling Efficiency Technical Support Center
Welcome to the technical support center for improving NBD-H (4-hydrazino-7-nitro-2,1,3-benzoxadiazole) labeling efficiency. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is NBD-H and what does it react with?
A1: NBD-H is a fluorescent probe that is reactive towards aldehyde and ketone groups.[1] In the context of proteins, it is often used to label carbonyl groups that can be indicative of oxidative stress or specific post-translational modifications.[2]
Q2: What are the optimal storage conditions for NBD-H?
A2: NBD-H should be stored at -20°C for long-term stability (≥ 4 years).[1] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under a nitrogen atmosphere. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution.[3]
Q3: What are the excitation and emission maxima for NBD-H?
A3: NBD-H itself is largely non-fluorescent. Upon reaction with aldehydes or ketones to form a stable hydrazone, the resulting conjugate exhibits fluorescence with excitation and emission maxima of approximately 468 nm and 535 nm, respectively.[1]
Q4: What is the general principle behind NBD-H labeling of proteins?
A4: The hydrazine group of NBD-H reacts with carbonyl groups (aldehydes and ketones) on proteins to form a stable hydrazone bond, resulting in the covalent attachment of the fluorescent NBD moiety to the protein. This reaction is the basis for its use as a fluorescent label.
Troubleshooting Guide
Low Labeling Efficiency
Q5: My NBD-H labeling efficiency is consistently low. What are the potential causes and how can I improve it?
A5: Low labeling efficiency can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Reaction pH: The reaction of NBD-H with carbonyl groups is pH-dependent. While specific optimal pH can vary depending on the protein, a neutral to slightly acidic pH is generally a good starting point. If your efficiency is low, consider optimizing the pH of your reaction buffer.
-
Reaction Temperature and Time: The reaction rate is temperature-dependent. Increasing the temperature can enhance the reaction rate. However, be mindful of your protein's stability at elevated temperatures. You can also try extending the incubation time.
-
Molar Ratio of NBD-H to Protein: A common starting point is a 10-20 fold molar excess of NBD-H to your protein. If you observe low efficiency, you can try increasing this ratio. However, an excessively high ratio can lead to increased non-specific binding and may require more rigorous purification.
-
Buffer Composition: Avoid using buffers that contain primary amines, such as Tris or glycine, as these can compete with the target protein for reaction with NBD-H. Phosphate-buffered saline (PBS) or MES buffers are generally suitable alternatives.
-
Presence of Carbonyl Groups: NBD-H specifically targets carbonyl groups. If your protein has a low abundance of these groups, the labeling efficiency will inherently be low. You may need to consider methods to introduce carbonyl groups into your protein if your experimental design allows.
-
NBD-H Reagent Quality: Ensure that your NBD-H reagent has been stored properly and has not degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO.
Table 1: Key Parameters for Optimizing NBD-H Labeling Reactions
| Parameter | Recommended Starting Condition | Optimization Strategy | Potential Issues |
| pH | 6.0 - 7.5 | Test a range of pH values (e.g., 5.5 to 8.0) in small-scale reactions. | Extreme pH can denature the protein. |
| Temperature | Room Temperature (20-25°C) | Increase temperature (e.g., to 37°C) if protein is stable. | Higher temperatures can lead to protein degradation. |
| Reaction Time | 1 - 2 hours | Extend incubation time (e.g., 4 hours or overnight at 4°C). | Longer times may increase non-specific binding. |
| NBD-H:Protein Molar Ratio | 10:1 to 20:1 | Increase the molar ratio (e.g., up to 50:1). | High ratios can cause protein precipitation and increase background. |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve reaction kinetics. | Protein aggregation may occur at very high concentrations. |
| Reaction Buffer | PBS, MES | Avoid buffers with primary amines (e.g., Tris, Glycine). | --- |
High Background or Non-Specific Staining
Q6: I'm observing high background fluorescence or non-specific labeling in my experiments. How can I reduce this?
A6: High background is often due to the presence of unreacted, free NBD-H or non-covalent binding of the dye to your protein or other components in your sample.
-
Purification: It is crucial to remove all non-conjugated NBD-H after the labeling reaction. Size-exclusion chromatography (e.g., a desalting column) or dialysis are effective methods for separating the labeled protein from the smaller, unreacted dye molecules.
-
Washing Steps: If you are labeling proteins in a more complex sample (e.g., on a membrane or in cells), ensure you have adequate washing steps after the labeling reaction to remove any unbound dye.
-
Blocking: For applications like immunofluorescence or western blotting, use an appropriate blocking buffer to minimize non-specific binding of the labeled protein to the support.
-
Reduce NBD-H Concentration: If you are using a very high molar excess of NBD-H, try reducing the concentration to the lowest level that still provides adequate labeling efficiency.
Experimental Protocols
General Protocol for NBD-H Labeling of a Purified Protein
This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein.
1. Reagent Preparation:
- Protein Solution: Prepare your protein in a suitable amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
- NBD-H Stock Solution: Prepare a 10 mM stock solution of NBD-H in anhydrous DMSO. Store any unused stock solution at -20°C or -80°C, protected from light.
2. Labeling Reaction: a. Add the desired molar excess of NBD-H stock solution to the protein solution. For example, for a 20-fold molar excess, add 2 µL of 10 mM NBD-H to 1 mL of a 1 mg/mL protein solution (assuming a protein molecular weight of 50 kDa). b. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
3. Purification of the Labeled Protein: a. To remove unreacted NBD-H, pass the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer. b. Alternatively, dialyze the sample against a large volume of buffer for several hours to overnight at 4°C, with at least one buffer change.
4. Determination of Degree of Labeling (DOL): a. Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and 468 nm (for NBD concentration). b. Calculate the protein concentration using its molar extinction coefficient at 280 nm. c. Calculate the NBD concentration using the molar extinction coefficient of the NBD-hydrazone (this may need to be determined empirically or estimated from similar compounds). d. The DOL is the molar ratio of NBD to protein.
Visualizations
Caption: General workflow for NBD-H protein labeling.
Caption: Troubleshooting flowchart for low NBD-H labeling efficiency.
References
Navigating NBD-H Derivatization: A Technical Support Guide
Welcome to the technical support center for NBD-H derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments involving 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H). Here you will find answers to frequently asked questions and detailed troubleshooting guides to help you overcome common challenges and ensure the success of your derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: What is NBD-H and what is its primary application?
A1: NBD-H (4-hydrazino-7-nitro-2,1,3-benzoxadiazole) is a fluorescent labeling reagent. While it is primarily known as a reagent for labeling carbonyl compounds (aldehydes and ketones), it can also react with other functional groups such as thiols, primary and secondary amines, hydroxyl groups, and carboxylic acids.[1] Upon reaction, it forms a highly fluorescent derivative that can be detected and quantified using techniques like HPLC with fluorescence detection.
Q2: What is the reaction mechanism of NBD-H with thiols?
A2: NBD-H reacts with thiols (sulfhydryl groups, -SH) via a nucleophilic aromatic substitution reaction. The thiol group acts as a nucleophile, attacking the electron-deficient aromatic ring of the NBD moiety and displacing a leaving group. This results in the formation of a stable, fluorescent thioether adduct.
Q3: What are the optimal reaction conditions for NBD-H derivatization?
A3: Optimal conditions can vary depending on the analyte and sample matrix. However, general recommendations for NBD-type reagents include:
-
pH: The reaction with thiols and amines is typically carried out in a slightly alkaline medium (pH 8-9.5).[2] The reactivity of NBD reagents generally increases with pH.
-
Temperature: The reaction rate is temperature-dependent. Reactions are often performed at elevated temperatures (e.g., 60°C) to ensure completion, though lower temperatures may be necessary to minimize side reactions or degradation of the analyte.[3][4]
-
Solvent: A mixture of an aqueous buffer (e.g., borate buffer) and an organic solvent like acetonitrile or methanol is commonly used to ensure the solubility of both the analyte and the reagent.[3]
Q4: What are the excitation and emission wavelengths for NBD-H derivatives?
A4: The fluorescent derivatives of NBD-H typically have excitation maxima around 470 nm and emission maxima around 530-550 nm.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during NBD-H derivatization experiments.
Problem 1: Low or No Fluorescence Signal
Possible Causes:
-
Incorrect Reaction Conditions: The pH, temperature, or reaction time may not be optimal for your specific analyte.
-
Degradation of NBD-H: The reagent may have degraded due to improper storage or exposure to light.
-
Analyte Degradation: The thiol-containing analyte may have been oxidized or degraded prior to derivatization.
-
Presence of Quenching Agents: Components in your sample matrix may be quenching the fluorescence of the NBD-H derivative.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Reaction Conditions | Optimize pH, temperature, and incubation time. Perform a time-course experiment to determine the optimal reaction time. For related NBD reagents, reactions are often carried out at 60°C for 1 minute to 1 hour.[3] |
| 2 | Check NBD-H Reagent Quality | Use a fresh stock of NBD-H. Store the reagent protected from light and moisture. |
| 3 | Ensure Analyte Stability | Prepare samples freshly and consider adding a reducing agent like DTT or TCEP during sample preparation (but be aware of its potential interference with the derivatization itself - see below). |
| 4 | Perform a Spike-and-Recovery Experiment | Add a known amount of your target analyte to the sample matrix before derivatization to check for matrix effects and quenching. |
Problem 2: High Background Fluorescence
Possible Causes:
-
Hydrolysis of NBD-H: In alkaline conditions, NBD reagents can hydrolyze to form a fluorescent byproduct (NBD-OH).[2]
-
Excess NBD-H: A large excess of the unreacted, weakly fluorescent NBD-H reagent can contribute to background noise.
-
Reaction with Interfering Compounds: NBD-H can react with other nucleophilic compounds in the sample, leading to a high background signal.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Acidify After Reaction | After the derivatization is complete, acidify the reaction mixture (e.g., with HCl) to a pH below 2. This can help to minimize the fluorescence of hydrolyzed NBD-H.[2] |
| 2 | Optimize Reagent Concentration | Reduce the concentration of NBD-H to the minimum required for complete derivatization of your analyte. |
| 3 | Sample Cleanup | Use a solid-phase extraction (SPE) or other sample preparation techniques to remove interfering compounds before derivatization. |
Problem 3: Inconsistent or Irreproducible Results
Possible Causes:
-
Thiol Exchange Reactions: In the presence of oxidized thiols (disulfides), a thiol exchange reaction can occur with the reduced thiol analyte, leading to lower than expected derivatization yields.[4]
-
Instability of NBD-Thiol Adduct: The formed NBD-thiol derivative may be unstable under your experimental conditions.
-
Variability in Reaction Conditions: Minor fluctuations in pH, temperature, or reaction time can lead to significant variations in results.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Lower Reaction Temperature | Perform the derivatization at a lower temperature (e.g., below 5°C) to suppress thiol exchange reactions.[4] |
| 2 | Analyze Samples Immediately | Analyze the derivatized samples as soon as possible to minimize the degradation of the NBD-thiol adduct. |
| 3 | Strictly Control Reaction Parameters | Ensure precise control over all reaction parameters, including pH, temperature, and timing. Use a temperature-controlled incubator or water bath. |
Interfering Compounds
A major challenge in NBD-H derivatization is its reactivity with compounds other than the target thiol analyte. The following table summarizes common interfering compounds and strategies to mitigate their effects.
| Interfering Compound | Chemical Nature | Mechanism of Interference | Mitigation Strategies |
| Primary and Secondary Amines | Nucleophiles | React with NBD-H to form fluorescent adducts, leading to false positives or high background. NBD reagents are well-known for reacting with amines.[2][5][6] | Adjust pH to favor thiol reactivity (lower pH), use amine-blocking agents, or perform chromatographic separation to resolve the different derivatives. |
| Tertiary Amines | Nucleophiles | Can react with NBD-Cl, an analogous compound, leading to unexpected byproducts.[7] This suggests a potential for interference with NBD-H as well. | Sample cleanup prior to derivatization; chromatographic separation. |
| Hydrogen Sulfide (H₂S) | Nucleophile | Can react with and deactivate NBD-based probes, potentially leading to an underestimation of the target thiol.[8] | Use of H₂S scavengers (with caution not to interfere with the target thiol), or use of alternative fluorescent probes that are not deactivated by H₂S. |
| Carbonyl Compounds (Aldehydes & Ketones) | Electrophiles | NBD-H is a primary reagent for carbonyl groups, and their presence will lead to competing reactions and the formation of fluorescent hydrazones.[1] | Use of carbonyl-blocking agents (e.g., Girard's reagent) if thiols are the target, or use a thiol-specific derivatizing reagent. |
| Hydroxyl and Carboxylic Acid Groups | Nucleophiles | NBD-H has been reported to react with these groups, potentially causing background interference. | Optimize reaction conditions (pH, temperature) to favor thiol derivatization; sample cleanup. |
| Reducing Agents (e.g., DTT, TCEP) | Thiols | These reagents contain thiol groups and will react with NBD-H, consuming the reagent and creating a large background signal. | Remove reducing agents from the sample before derivatization using techniques like size-exclusion chromatography or precipitation/re-dissolution. |
| Oxidized Thiols (Disulfides) | - | Can participate in thiol exchange reactions with the target reduced thiol, affecting the accuracy of quantification.[4] | Perform the derivatization at low temperatures (e.g., < 5°C).[4] |
Experimental Protocols
Standard Protocol for NBD-H Derivatization of Thiols for HPLC Analysis
This is a general protocol and should be optimized for your specific application.
-
Sample Preparation:
-
Dissolve or dilute the sample containing the thiol analyte in a suitable buffer, such as 50 mM borate buffer (pH 8.5).
-
If necessary, perform a sample cleanup step (e.g., protein precipitation with acetonitrile or solid-phase extraction) to remove interfering compounds.
-
-
Reagent Preparation:
-
Prepare a stock solution of NBD-H (e.g., 10 mM) in a solvent like acetonitrile or DMSO. Store protected from light.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix a specific volume of the sample solution with the NBD-H solution. A molar excess of NBD-H is typically used.
-
Vortex the mixture gently.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a predetermined time (e.g., 30-60 minutes). The reaction should be carried out in the dark.
-
-
Reaction Termination:
-
Stop the reaction by adding a small volume of an acidic solution (e.g., 1 M HCl) to lower the pH.[2]
-
Alternatively, the reaction can be stopped by placing the mixture on ice.
-
-
Analysis:
-
Dilute the final reaction mixture with the HPLC mobile phase to an appropriate concentration.
-
Inject the diluted sample into the HPLC system equipped with a fluorescence detector (Excitation: ~470 nm, Emission: ~530 nm).
-
Visualizing the Workflow and Logic
Caption: General workflow for NBD-H derivatization of thiols.
Caption: Troubleshooting decision tree for NBD-H derivatization.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 4. Suppression of thiol exchange reaction in the determination of reduced-form thiols by high-performance liquid chromatography with fluorescence detection after derivatization with fluorogenic benzofurazan reagent, 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate and 4-aminosulfonyl-7-fluoro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: NBD-H Derivatives
Here is the technical support center for NBD-H derivatives, designed to assist researchers, scientists, and drug development professionals.
Welcome to the technical support center for NBD-H (4-Hydrazino-7-nitro-2,1,3-benzoxadiazole) and related NBD derivatives. This resource provides troubleshooting guides and answers to frequently asked questions regarding the stability and use of these fluorescent probes in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store NBD-H and its derivatives?
A1: Proper storage is critical for the long-term stability of NBD derivatives. For solid compounds, storage at 2-8°C is suitable for the short term.[1] For long-term stability, storing at -20°C is recommended, which can preserve the compound for at least four years.[2] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[3] Always protect the compounds from light and store under an inert atmosphere like nitrogen.[3]
Q2: What is the optimal pH range for working with NBD derivatives?
A2: The fluorescence of many NBD derivatives is sensitive to pH. For most applications, a pH range of 5.0 to 9.0 provides good fluorescence stability.[4] Outside this range, the fluorescence intensity may decrease. It is crucial to maintain a consistent and well-buffered pH throughout your experiment to ensure reproducible results.[4] The reaction rate of NBD-H with carbonyls is also pH-dependent and generally increases with higher pH.
Q3: Are NBD derivatives sensitive to light?
A3: Yes, NBD derivatives are susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to light.[5][6] To minimize this, you should reduce the intensity and duration of light exposure during fluorescence microscopy and other measurements. Use the lowest necessary excitation power and keep the shutter closed when not actively acquiring data.[5][7] Storing stock solutions and labeled samples in the dark is essential.[3]
Q4: Why does the fluorescence of my NBD-labeled molecule change in different solvents?
A4: The NBD fluorophore is known to be highly sensitive to its local environment.[4][8] Its fluorescence is often weak in polar, aqueous environments (like buffers) and significantly enhanced in nonpolar, hydrophobic environments (like lipid membranes or protein interiors).[4][9] This solvatochromism is a key feature of NBD probes, but it means that changes in solvent polarity can dramatically alter your signal.[8]
Q5: Can I use buffers containing reducing agents like DTT or β-mercaptoethanol with NBD probes?
A5: It is strongly advised to avoid thiol-containing reducing agents. The NBD core is an electrophile and can react with nucleophiles, particularly thiols.[4] This reaction can alter or destroy the fluorescence of your probe.[4][10] If a reducing agent is absolutely necessary, its compatibility must be tested, and you should be aware that it may interfere with the probe's stability and signal.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for common NBD derivatives.
Table 1: Storage and Stability of NBD-H Derivatives
| Compound | Form | Storage Temperature | Reported Stability | Key Considerations |
| NBD-H (Hydrazine) | Solid | -20°C | ≥ 4 years[2] | Protect from light, air, and heat. |
| NBD-H Stock Solution | In Solvent | -20°C / -80°C | 1 month / 6 months[3] | Protect from light; store under nitrogen.[3] |
| NBD-PE | Solid | -20°C | Not specified | Soluble in methanol with sonication.[11] |
Table 2: Photophysical Properties of NBD Derivatives
| Derivative | Excitation (λabs) | Emission (λem) | Molar Extinction Coefficient (ε) | Environment |
| NBD-hydrazine (reacted) | 468 nm[2] | 535 nm[2] | Not Specified | In the presence of aldehydes/ketones.[2] |
| NBD-PE | 463 nm[11] | 536 nm[11] | 22,000 M⁻¹cm⁻¹[11] | Methanol |
| NBD-H (reacted) | 470 nm | 550 nm | Not Specified | After reaction with propionaldehyde. |
Troubleshooting Guide
Problem 1: My fluorescence signal is weak or absent.
-
Possible Cause: Incorrect Instrument Settings.
-
Solution: Verify that the excitation and emission wavelengths on your instrument are set correctly for your specific NBD derivative. Always perform an initial scan to find the peak wavelengths in your experimental buffer.[12]
-
-
Possible Cause: Environmental Quenching.
-
Possible Cause: Probe Degradation.
-
Solution: Ensure your stock solution is not expired and has been stored correctly. Prepare fresh dilutions before the experiment. If your buffer contains reactive species like thiols (e.g., DTT) or is at an inappropriate pH, the probe may have degraded.[4] Prepare fresh buffers and avoid incompatible reagents.
-
Problem 2: The fluorescence signal is decreasing over time.
-
Possible Cause: Photobleaching.
-
Possible Cause: Chemical Instability.
-
Solution: If the signal decays even without light exposure, the probe is likely reacting with components in your sample. A primary cause is the reaction of the NBD moiety with biological nucleophiles like cysteine or glutathione.[4][10] This is a known degradation pathway for certain NBD derivatives.[10] Ensure your purification methods remove all unreacted thiols and consider if your biological system is producing reactive species like H₂S, which can deactivate NBD probes.[10]
-
Problem 3: I'm seeing unexpected fluorescent species or high background.
-
Possible Cause: Incomplete Reaction or Purification.
-
Solution: Unreacted NBD-H reagent is non-fluorescent, but other electrophilic derivatives (like NBD-Cl) can react with various nucleophiles in your sample (e.g., amines, thiols), leading to multiple fluorescent products.[4][13] Ensure your labeling reaction goes to completion and that the final product is thoroughly purified to remove unreacted probe and side products.
-
-
Possible Cause: Contaminants.
-
Solution: Buffers or other reagents may be contaminated with fluorescent impurities.[14] Check all reagents for intrinsic fluorescence and prepare fresh solutions with high-purity water and reagents if necessary.
-
Experimental Protocols
Protocol 1: General Labeling of Carbonyl Compounds with NBD-H
This protocol provides a general workflow for labeling aldehydes or ketones in a sample, for example, on oxidatively damaged proteins.
-
Sample Preparation: Prepare your sample (e.g., protein solution) in a compatible buffer (e.g., 100 mM sodium phosphate, pH 7.4).
-
Reagent Preparation: Prepare a fresh stock solution of NBD-H (e.g., 10 mM) in a suitable organic solvent like DMSO or acetonitrile.
-
Labeling Reaction: Add the NBD-H stock solution to your sample to a final concentration of approximately 250 µM. The optimal concentration may need to be determined empirically.
-
Incubation: Incubate the reaction at room temperature for 1 hour, protected from light. The NBD-H itself is non-fluorescent, but it forms a highly fluorescent hydrazone upon reaction with a carbonyl group.
-
Analysis: The resulting stable hydrazone can be analyzed directly. For quantitative analysis, separation of the labeled product from unreacted reagent and other sample components is typically performed using reverse-phase HPLC.
-
Detection: Monitor the fluorescence using excitation around 470 nm and emission around 550 nm.
Protocol 2: Assessing Photostability of an NBD-labeled Sample
This protocol helps determine the rate of photobleaching for your labeled sample under your specific microscopy conditions.
-
Sample Mounting: Prepare your sample on a microscope slide as you would for imaging. If using a mounting medium, select one with an antifade reagent.
-
Locate Region of Interest: Find a representative field of view.
-
Set Imaging Parameters: Use the exact same instrument settings (laser power, exposure time, gain) that you plan to use for your actual experiment.
-
Time-Lapse Acquisition: Acquire a time-lapse series of images of the same field of view. For example, take an image every 30 seconds for 10-15 minutes. Keep the shutter open only during the image capture itself.
-
Data Analysis: Quantify the mean fluorescence intensity of the labeled objects in the field of view for each time point.
-
Plot Results: Plot the normalized fluorescence intensity against time. The rate of decay of this curve represents the photostability of your probe under those specific conditions. A faster decay indicates lower photostability.
Visualizations
Below are diagrams illustrating key workflows and reaction pathways relevant to the use of NBD derivatives.
Caption: Troubleshooting workflow for diminished fluorescence signals.
Caption: Reaction of NBD-H with a carbonyl group to form a fluorescent product.
Caption: Potential reaction and degradation pathways for NBD electrophiles with thiols.
References
- 1. NBD-H (=4-Hydrazino-7-nitro-2,1,3-benzoxadiazole Hydrazine) [myskinrecipes.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel [frontiersin.org]
- 9. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rndsystems.com [rndsystems.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
NBD-H Derivatization Technical Support Center
Welcome to the technical support center for NBD-H derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during the labeling of carbonyl compounds with 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H).
Frequently Asked Questions (FAQs)
Q1: What is NBD-H and what are its primary applications?
NBD-H (4-Hydrazino-7-nitro-2,1,3-benzoxadiazole) is a highly sensitive fluorescent labeling reagent. Its primary application is the detection and quantification of carbonyl compounds, such as aldehydes and ketones.[1] The reagent itself is non-fluorescent, but it reacts selectively with carbonyl groups to form stable, highly fluorescent hydrazone derivatives.[2] This reaction allows for sensitive analysis of these compounds in various biological and environmental samples using techniques like HPLC with fluorescence detection (HPLC-FLD), fluorescence microscopy, and spectrophotometry.[1]
Q2: What are the recommended storage and handling conditions for NBD-H?
Proper storage is crucial to maintain the reagent's reactivity.
-
Solid Reagent: Store at 2-8°C.[1]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[3] For short-term storage (up to one month), keep at -20°C, protected from light. For long-term storage (up to six months), store at -80°C under nitrogen.[4] Always bring the reagent to room temperature before opening the vial to prevent condensation.
Q3: What are the spectral properties of NBD-H derivatives?
Once NBD-H reacts with a carbonyl compound to form a hydrazone, the resulting derivative becomes highly fluorescent. While the exact wavelengths can vary slightly depending on the solvent and the specific analyte, they are generally in the following ranges:
| Parameter | Wavelength Range | Reference |
| Excitation Maximum (λex) | 468 - 470 nm | [2][3] |
| Emission Maximum (λem) | 535 - 550 nm | [2][3] |
The significant distance between the excitation and emission wavelengths (Stokes shift) and their position in the visible spectrum helps to minimize interference from sample matrix autofluorescence, leading to higher sensitivity.[2]
Q4: What is the difference between NBD-H, NBD-F, and NBD-Cl?
While they share the same core nitrobenzofurazan fluorophore, these reagents have different reactive groups, making them specific for different functional groups.
-
NBD-H (Hydrazine): Reacts specifically with aldehydes and ketones .[1][3]
-
NBD-F (Fluoride) & NBD-Cl (Chloride): React with primary and secondary amines , amino acids, and thiols via a nucleophilic aromatic substitution reaction.[5][6] NBD-F is generally more reactive than NBD-Cl.[5]
It is critical to select the correct reagent for your target analyte to ensure a successful derivatization reaction.
Q5: How stable are the NBD-H hydrazone derivatives?
NBD-H hydrazone derivatives are generally considered stable enough for analysis by techniques like reversed-phase HPLC, allowing them to reach the detector without significant decomposition.[2] However, the stability of any derivatized product can be influenced by factors such as pH, temperature, and exposure to light. For quantitative studies requiring high accuracy, it is advisable to perform a stability study of the derivatives under your specific analytical conditions (e.g., in the autosampler over the course of a sequence).[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during NBD-H derivatization experiments.
Problem Area: Signal and Yield
Q: Why am I getting a low or no fluorescent signal after derivatization?
A: A lack of signal is a common issue that can stem from several sources. Systematically check the following:
-
Reagent Integrity: Has the NBD-H reagent been stored correctly? Improper storage can lead to degradation. Consider using a fresh vial or preparing a new stock solution.
-
Reaction Conditions: The derivatization reaction is sensitive to pH, temperature, and time. While NBD-H reacts with carbonyls, the optimal conditions can vary. Some protocols use acidic catalysts like TFA in an organic solvent,[2] while others may require optimization.
-
Presence of Carbonyls: Confirm that your sample contains the target aldehydes or ketones. The analyte may have degraded during sample collection or storage. Run a positive control using a known aldehyde or ketone standard.
-
Instrument Settings: Verify that the excitation and emission wavelengths on your fluorometer or HPLC fluorescence detector are set correctly for NBD derivatives (λex ≈ 470 nm, λem ≈ 550 nm).[2]
-
Quenching: Ensure that no components in your sample matrix or buffers are quenching the fluorescence.
Caption: Troubleshooting decision tree for low/no signal.
Q: My derivatization yield is poor. How can I improve it?
A: Low yield is often an issue of suboptimal reaction kinetics or stoichiometry.
-
Reagent Concentration: Ensure NBD-H is in molar excess relative to the expected concentration of the analyte. This drives the reaction to completion. A 10-fold or higher excess is a common starting point.
-
Reaction Time and Temperature: Derivatization reactions are not always instantaneous. Increasing the reaction time or temperature can improve yield, but excessive heat can also degrade the analyte or the derivative.[7] An optimization experiment (e.g., testing 30 min, 1 hr, 2 hr at room temperature vs. 50°C) is recommended.
-
pH of the Medium: The reaction of hydrazines with carbonyls is often catalyzed by acid.[8] If your reaction is in an aqueous or buffered system, optimizing the pH can be critical.
-
Interfering Substances: Some molecules can compete with your analyte for NBD-H or inhibit the reaction. For example, other highly reactive carbonyl compounds in the matrix will consume the reagent. Sample cleanup using solid-phase extraction (SPE) may be necessary.
Problem Area: Chromatography and Detection
Q: I see a large, interfering peak from the unreacted reagent in my chromatogram. How can I manage this?
A: Although NBD-H is non-fluorescent, impurities in the reagent or degradation products might be fluorescent. Additionally, a large excess of the reagent can cause issues with chromatography.
-
Chromatographic Separation: Optimize your HPLC gradient to achieve baseline separation between the unreacted reagent/impurities and your derivatized analyte peak.
-
Sample Cleanup: Use a solid-phase extraction (SPE) step after derivatization to remove the excess, more polar NBD-H reagent before injection.
-
Reaction Quenching: While less common for NBD-H, some derivatization workflows involve adding a quenching reagent to consume the excess labeling agent. This would require a scavenger molecule with a carbonyl group that can be easily separated from the analyte of interest.
Q: My results are not reproducible. What are the likely causes?
A: Poor reproducibility points to variability in one or more steps of the workflow.
-
Manual Pipetting and Timing: Manual derivatization can introduce errors. Ensure precise and consistent timing for all reaction steps, especially incubation. Use calibrated pipettes.[9]
-
Temperature Fluctuations: Use a reliable heating block or water bath to maintain a constant temperature during incubation.[10]
-
Reagent Stability: Prepare fresh NBD-H working solutions daily. The reagent can degrade in solution, especially when exposed to light.
-
Automated Derivatization: If available, use an autosampler capable of performing automated pre-column derivatization. This eliminates manual variability and significantly improves reproducibility.[11]
Q: I am observing unexpected peaks in my chromatogram. What might they be?
A: Extraneous peaks can arise from side reactions, contaminants, or degradation.
-
Side Reactions: NBD-H is generally specific to carbonyls. However, related NBD reagents are known to undergo side reactions like hydrolysis or alcoholysis.[12] Ensure your solvents and buffers are pure and compatible with the reaction.
-
Isomers: If the target analyte is an aldehyde or ketone with stereocenters, you may see multiple peaks corresponding to different isomers of the hydrazone product.
-
Matrix Effects: Complex biological or environmental samples can contain endogenous fluorescent compounds or substances that react with NBD-H. Analyze a "blank" matrix sample (without the analyte) that has undergone the full derivatization and cleanup procedure to identify these interfering peaks.
-
Derivative Degradation: If the derivative is unstable under your conditions (e.g., in an acidic mobile phase or due to prolonged residence time in the autosampler), you may see degradation peaks.
Experimental Protocols
Protocol 1: General NBD-H Derivatization of Carbonyl Standards for HPLC-FLD
This protocol is a general guideline for the derivatization of an aldehyde or ketone standard in a clean solvent. Optimization is recommended for specific applications.
Materials:
-
NBD-H reagent
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Carbonyl standard (e.g., propionaldehyde)
-
Autosampler vials
Procedure:
-
Prepare NBD-H Stock Solution: Dissolve NBD-H in acetonitrile to a concentration of 2.5 mM.
-
Prepare Carbonyl Standard Stock Solution: Dissolve the carbonyl standard in acetonitrile to a concentration of 170 µM.
-
Prepare Reaction Solution: In a clean vial, prepare the reaction solvent by adding TFA to acetonitrile to a final concentration of 0.025% (v/v).
-
Derivatization Reaction:
-
In an autosampler vial, add 100 µL of the 2.5 mM NBD-H solution (final concentration 250 µM).
-
Add 10 µL of the 170 µM carbonyl standard solution (final concentration 1.7 µM).
-
Add 890 µL of the acetonitrile/0.025% TFA reaction solution to bring the final volume to 1 mL.
-
-
Incubation: Cap the vial, vortex briefly, and let it react at room temperature for 1 hour, protected from light.[2]
-
Analysis: The sample is now ready for direct injection into the HPLC-FLD system.
HPLC Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient of water and acetonitrile (with 0.1% formic acid, for example)
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector set to λex = 470 nm and λem = 550 nm.[2]
Protocol 2: Key Reaction Parameters for NBD-Family Reagents
This table summarizes typical reaction conditions for NBD-H and its amine-reactive analogues, NBD-F and NBD-Cl. These values serve as a starting point for method development.
| Parameter | NBD-H (for Carbonyls) | NBD-F (for Amines/Thiols) | NBD-Cl (for Amines) |
| pH | Acidic (e.g., using TFA)[2] | Alkaline (pH 8.0 - 9.5)[13][14] | Alkaline (pH 11)[15] |
| Temperature | Room Temperature[2] | 60°C[13] | 70°C[15] |
| Time | 60 minutes[2] | 1 - 40 minutes[13][14] | 30 minutes[15] |
| Solvent | Acetonitrile[2] | Borate Buffer / Acetonitrile | Borate Buffer / Methanol[15] |
Visualizations
Caption: General experimental workflow for NBD-H derivatization.
Caption: NBD-H reacts with a carbonyl to form a fluorescent hydrazone.
References
- 1. NBD-H (=4-Hydrazino-7-nitro-2,1,3-benzoxadiazole Hydrazine) [myskinrecipes.com]
- 2. NBD-H | 131467-87-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 14. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
reducing background fluorescence in NBD-H experiments
Technical Support Center: NBD-H Experiments
Welcome to the technical support center for NBD-H (4-hydrazino-7-nitro-2,1,3-benzoxadiazole) experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions (FAQs) focused on reducing background fluorescence and improving signal-to-noise ratio.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
High background fluorescence is a common issue that can obscure specific signals and complicate data interpretation. The following section addresses the primary causes and solutions in a question-and-answer format.
Q1: What are the most common causes of high background fluorescence in my NBD-H staining?
High background can originate from several sources, broadly categorized into issues with the probe itself, the sample's intrinsic properties (autofluorescence), and procedural steps.[1]
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Excess Probe Concentration: Using too much NBD-H leads to high levels of unbound probe that are not adequately washed away.[2][3]
-
Insufficient Washing: Inadequate or ineffective washing steps fail to remove all the unbound probe.[2][4]
-
Sample Autofluorescence: Many biological samples, such as cells and tissues, have endogenous molecules (e.g., NADH, collagen, riboflavin) that fluoresce naturally, especially when excited by wavelengths used for NBD.[5][6]
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Fixation-Induced Autofluorescence: Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde can react with cellular components to create fluorescent products.[5][6][7]
-
Non-Specific Binding: The probe may bind non-specifically to cellular components other than the target of interest.[8]
-
Contaminated Reagents or Imaging Medium: Phenol red or serum components in the cell culture medium can be significant sources of background fluorescence.[9]
Q2: How can I optimize the NBD-H concentration to improve my signal-to-noise ratio?
Optimizing the probe concentration is a critical first step. The goal is to use the lowest possible concentration that still provides a detectable specific signal.[3]
-
Recommendation: Start with a concentration titration. Test a range of NBD-H concentrations to empirically determine the optimal balance between signal intensity and background noise for your specific cell type and experimental conditions. For similar NBD-lipid probes, concentrations below 5 µM are often recommended as a starting point.[9]
-
Caution: Simply increasing the probe concentration to get a brighter signal is not recommended, as it will likely lead to a disproportionate increase in background fluorescence, thereby lowering the signal-to-noise ratio.[9]
Q3: What are the best practices for washing steps to effectively reduce background?
Thorough and stringent washing is crucial for removing unbound or loosely bound NBD-H probe.[2]
-
Increase Wash Duration and Frequency: Increase the number and/or duration of wash steps after probe incubation.[4][10] Multiple, shorter incubations can be more effective than a single long one.[9]
-
Use a Detergent: Incorporate a low concentration of a non-ionic detergent, such as 0.05% - 0.1% Tween-20, in your wash buffer (e.g., PBS or TBS) to help remove non-specifically bound probe.[4][11]
-
Maintain Sample Integrity: Ensure the sample remains covered in liquid throughout all washing and incubation steps to prevent it from drying out, which can cause non-specific probe adherence and increase background.[4][12]
-
Back-Exchange with BSA: For membrane-associated NBD probes, a "back-exchange" protocol can be highly effective. This involves incubating the cells with a solution of fatty acid-free bovine serum albumin (BSA) after staining. BSA acts as a lipid acceptor and efficiently removes excess probe molecules from the outer leaflet of the plasma membrane.[3][9]
Q4: My sample itself seems to be fluorescent. How can I identify and reduce this autofluorescence?
Autofluorescence is the natural fluorescence emitted by biological samples.
-
Run an Unlabeled Control: The easiest way to determine if autofluorescence is an issue is to prepare and image a sample following your entire protocol but omitting the NBD-H probe.[5][13] Any signal detected is from autofluorescence.
-
Change Fixation Method: Aldehyde fixatives are a common cause of autofluorescence.[6] Consider reducing the fixation time or switching to an organic solvent fixative like ice-cold methanol or ethanol, if compatible with your target.[5][14]
-
Use a Quenching Agent: Chemical reagents can be used to reduce autofluorescence.
-
Photobleaching: Intentionally exposing the sample to a high-intensity light source before staining can "burn out" the endogenous fluorophores.[15]
-
Choose a Different Spectral Window: Autofluorescence is often strongest in the blue-green region of the spectrum (350–550 nm).[5] While NBD-H emits in this range (~535 nm), if your imaging system allows, consider probes that emit in the red or far-red regions for other targets in multiplexing experiments.[5][6]
Quantitative Data Summary
Optimizing experimental parameters is key to minimizing background. The following tables provide recommended starting points for your NBD-H experiments.
Table 1: Recommended Optimization Ranges for NBD-H Staining
| Parameter | Recommended Range | Rationale & Notes | Reference(s) |
| NBD-H Concentration | 1 - 10 µM | Higher concentrations increase background. Titrate to find the lowest effective concentration. | [9] |
| Incubation Time | 15 - 60 minutes | Longer times can increase non-specific binding. Optimize for sufficient signal. | [2][3] |
| Incubation Temperature | 4°C to 37°C | Lower temperatures (4°C) can be used to label the plasma membrane, followed by a chase at 37°C to allow internalization. | [9] |
| Wash Buffer | PBS or TBS with 0.05-0.1% Tween-20 | Detergent helps remove unbound probe more effectively. | [4][11] |
| Wash Steps | 3 - 6 washes | 5 - 10 minutes each with gentle agitation. | [11] |
Table 2: Common Sources of Autofluorescence and Mitigation Strategies
| Source | Emission Range | Mitigation Strategy | Reference(s) |
| Aldehyde Fixatives | Broad (Blue, Green, Red) | Reduce fixation time; use organic solvents (Methanol/Ethanol); treat with Sodium Borohydride. | [5][6][7] |
| Collagen / Elastin | Blue-Green (~350-500 nm) | Use spectral unmixing; select fluorophores outside this range for other targets. | [5][6] |
| NADH / Riboflavin | Blue-Green (~450-550 nm) | Perfuse tissue with PBS before fixation to remove red blood cells (containing heme groups). | [5][6] |
| Lipofuscin | Broad (Yellow-Orange) | Treat with quenching agents like Sudan Black B or Eriochrome Black T. | [6][10] |
| Culture Medium | Varies (Phenol Red) | Use phenol red-free imaging medium for all steps post-staining. | [9] |
Detailed Experimental Protocols
This section provides a generalized protocol for cell staining with NBD-H, incorporating best practices for minimizing background.
Protocol 1: General NBD-H Staining with Background Reduction
-
Cell Preparation: Culture adherent cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Washing: Gently wash the cells twice with warm, phenol red-free imaging buffer (e.g., HBSS).
-
NBD-H Staining:
-
Prepare the NBD-H working solution by diluting a stock solution to the pre-optimized final concentration (e.g., 5 µM) in phenol red-free medium.
-
Remove the wash buffer and add the NBD-H staining solution to the cells.
-
Incubate for the optimized time (e.g., 30 minutes) at the desired temperature (e.g., 37°C), protected from light.[3]
-
-
Post-Incubation Washing:
-
(Optional) Back-Exchange for Membrane Probes:
-
Prepare a 5% (w/v) solution of fatty acid-free BSA in ice-cold imaging buffer.
-
Incubate cells with the BSA solution for 30 minutes at 4°C.
-
Aspirate the BSA solution and wash once with ice-cold imaging buffer.
-
Repeat the BSA incubation for a second time for maximum efficiency.[9]
-
-
Mounting and Imaging:
-
Add fresh, phenol red-free imaging buffer to the cells.
-
For fixed cells, use an anti-fade mounting medium to preserve the signal.[3][13]
-
Proceed with imaging immediately, using the lowest possible excitation intensity and shortest exposure time that provide a good signal.[9] NBD-H has excitation/emission maxima around 468/535 nm.[16]
-
Visualizations
Troubleshooting Workflow for High Background Fluorescence
The following diagram outlines a logical workflow for diagnosing and resolving high background issues in your NBD-H experiments.
Optimized NBD-H Staining Workflow
This diagram illustrates the key steps in the recommended experimental protocol for achieving a high signal-to-noise ratio.
References
- 1. biotium.com [biotium.com]
- 2. sinobiological.com [sinobiological.com]
- 3. benchchem.com [benchchem.com]
- 4. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. labcompare.com [labcompare.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. How to reduce background noise on PVDF membranes? â Membrane Solutions [membrane-solutions.com]
- 12. reddit.com [reddit.com]
- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. oni.bio [oni.bio]
- 15. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
NBD-H fluorescence quenching issues and solutions
Welcome to the technical support center for NBD-H (4-Hydrazino-7-nitro-2,1,3-benzoxadiazole) and other NBD derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues with fluorescence quenching and other experimental challenges.
Troubleshooting Guide: NBD-H Fluorescence Quenching
This guide addresses specific issues you might encounter during your experiments with NBD-H and related compounds, presented in a question-and-answer format.
Issue 1: Weak or No Fluorescence Signal After Labeling
Q: I have labeled my sample with NBD-H, but the fluorescence signal is much weaker than expected or completely absent. What are the possible causes and solutions?
A: Low fluorescence intensity is a common issue that can stem from several factors related to the experimental environment and the properties of the NBD fluorophore itself.
-
Environmental Polarity: The primary reason for weak NBD fluorescence is often the polarity of the local environment.[1][2] NBD dyes are highly sensitive to their surroundings; they exhibit weak fluorescence in polar, aqueous environments and fluoresce brightly in non-polar, hydrophobic media.[2]
-
Solution: If your NBD-labeled molecule is in an aqueous buffer, the NBD moiety is likely exposed to water, which quenches its fluorescence.[1] The signal should significantly increase if the labeled molecule is transferred to a more hydrophobic environment, such as when a labeled lipid incorporates into a membrane or a labeled ligand binds to the hydrophobic pocket of a protein.[1]
-
-
Incomplete Reaction or Low Labeling Efficiency: The labeling reaction may not have gone to completion, resulting in a low concentration of the fluorescent product.
-
Solution: Optimize your labeling protocol. Ensure the correct stoichiometry of NBD-H to your target molecule. NBD-H is primarily used for the detection and quantification of carbonyl compounds (aldehydes and ketones).[3] The reaction involves the formation of a highly fluorescent hydrazone derivative.[3] Verify the reactivity of your target and consider adjusting reaction time, temperature, and pH.
-
-
Incorrect Excitation/Emission Wavelengths: Using incorrect filter sets on your instrument will lead to poor signal detection.
-
Solution: For NBD-H derivatives, the typical excitation maximum is around 468 nm, and the emission maximum is around 535 nm.[3] Ensure your fluorometer or microscope is set to the appropriate wavelengths for your specific NBD conjugate.
-
Issue 2: Inconsistent or Unstable Fluorescence Signal
Q: My fluorescence readings are fluctuating, or the signal is not stable over time. What could be causing this instability?
A: Signal instability can be due to environmental factors like pH, the presence of reactive chemical species, or photobleaching.
-
pH Sensitivity: The fluorescence of NBD-amine derivatives can be highly dependent on the pH of the buffer.[1]
-
Solution: For many NBD-based probes, a pH range of 5.0 to 9.0 provides stable fluorescence.[1] It is critical to use a well-buffered system and to verify the pH of your solutions. If you suspect pH is the issue, you can perform a pH titration to find the optimal range for your specific conjugate.
-
-
Reaction with Thiols or Reducing Agents: If your buffer contains nucleophiles, particularly thiols, they can react with the NBD moiety, leading to a change in its fluorescent properties.[4] This is a common issue when using reducing agents like DTT or β-mercaptoethanol.[5]
-
Solution: Whenever possible, avoid using thiol-containing reagents in your final experimental buffer. If their presence is unavoidable during sample preparation, ensure they are removed before fluorescence measurements, for example, through dialysis or buffer exchange.
-
-
Photobleaching: NBD fluorophores, like all fluorescent dyes, are susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon prolonged exposure to excitation light.[6][7]
-
Solution: Minimize the exposure of your sample to the excitation light. Use the lowest possible laser power and shortest exposure times that still provide a detectable signal. The use of antifade reagents in your imaging buffer can also help to reduce the rate of photobleaching.[1]
-
Issue 3: Fluorescence Signal Decreases at High Concentrations
Q: I observe that as I increase the concentration of my NBD-labeled sample, the fluorescence intensity does not increase proportionally and may even decrease. Why is this happening?
A: This phenomenon is likely due to self-quenching.
-
Self-Quenching (or Concentration Quenching): At high concentrations, fluorescent molecules in close proximity can interact with each other, leading to non-radiative energy transfer and a decrease in the overall fluorescence quantum yield.[8][9][10] This is a known issue for NBD-labeled lipids in membranes and can occur with other NBD-labeled biomolecules as well.[8][11]
-
Solution: To avoid self-quenching, it is important to work at an optimal concentration of your labeled species. If you are labeling a protein or other macromolecule with multiple sites, a high degree of labeling can lead to intramolecular self-quenching. In such cases, reducing the molar ratio of the NBD dye to the target molecule during the labeling reaction can help to mitigate this effect. It is recommended to perform a concentration titration to determine the linear range of your assay.
-
Quantitative Data Summary
The fluorescence quantum yield (Φ) of NBD derivatives is highly dependent on the solvent environment. The following table summarizes the quantum yields for two NBD-amine derivatives in various solvents, illustrating the effect of solvent polarity.
| Solvent | Refractive Index (n) | NBD-NHEt (Φ) | NBD-N(Et)₂ (Φ) |
| Water | 1.333 | 0.04 | 0.008 |
| Acetonitrile | 1.344 | 0.23 | 0.02 |
| Ethanol | 1.361 | 0.32 | 0.02 |
| Dichloromethane | 1.424 | 0.58 | 0.02 |
| Chloroform | 1.446 | 0.65 | 0.02 |
| Toluene | 1.496 | 0.72 | 0.03 |
| Dioxane | 1.422 | 0.81 | 0.03 |
Data adapted from supporting information for Yi, L., et al. (2017). Org. Biomol. Chem.[12] Quantum yields were measured with rhodamine B in ethanol as the standard (Φ = 0.89).[12]
Experimental Protocols
Protocol 1: Assessing the Photostability of NBD-Labeled Samples
Objective: To quantify the rate of photobleaching of your NBD-labeled sample under your specific imaging conditions.[1]
Materials:
-
NBD-labeled sample (e.g., protein, cells with labeled components)
-
Appropriate imaging buffer (e.g., PBS, HEPES)
-
Microscope slide and coverslip
-
Fluorescence microscope with a suitable filter set for NBD (Excitation ~468 nm, Emission ~535 nm)
-
Image analysis software (e.g., ImageJ/FIJI)
Procedure:
-
Prepare your NBD-labeled sample in the imaging buffer and mount it on a microscope slide.
-
Place the slide on the microscope stage and bring the sample into focus.
-
Select a region of interest that shows clear fluorescence.
-
Set your imaging parameters (e.g., laser power, exposure time) to the exact settings you plan to use for your experiment.
-
Acquire a time-lapse series of images of the same field of view (e.g., one image every 15 seconds for 5-10 minutes).
-
Open the image series in your analysis software.
-
Measure the mean fluorescence intensity of your region of interest for each image in the time series.
-
Plot the fluorescence intensity as a function of time. The rate of decay of this curve indicates the rate of photobleaching.
-
(Optional) Repeat the experiment with an antifade reagent added to your imaging buffer to determine its effectiveness.
Protocol 2: Evaluating the pH Sensitivity of NBD Fluorescence
Objective: To determine the effect of pH on the fluorescence intensity of your NBD-labeled product.[1]
Materials:
-
NBD-labeled product
-
A series of buffers covering a range of pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare a stock solution of your NBD-labeled product in a suitable organic solvent (e.g., DMSO).
-
For each pH value you want to test, prepare a working solution of your labeled product at a fixed final concentration in the respective buffer. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize solvent effects.
-
Transfer the solutions to a cuvette or microplate.
-
Measure the fluorescence intensity of each sample using the appropriate excitation and emission wavelengths for NBD.
-
Plot the measured fluorescence intensity as a function of pH to visualize the pH profile of your NBD conjugate's fluorescence.
Visual Diagrams
Diagram 1: Troubleshooting Logic for Low NBD Fluorescence
This diagram outlines the logical steps to troubleshoot a weak or absent fluorescence signal in your NBD-H experiments.
Caption: Troubleshooting workflow for low NBD fluorescence signal.
Diagram 2: NBD-H Labeling and Quenching Pathways
This diagram illustrates the reaction of NBD-H with a target carbonyl, leading to a fluorescent product, and potential quenching pathways that can diminish the signal.
Caption: NBD-H labeling reaction and common fluorescence quenching pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of NBD-H? A1: NBD-H (4-Hydrazino-7-nitro-2,1,3-benzoxadiazole) is primarily used as a fluorescent labeling reagent for the sensitive detection and quantification of carbonyl compounds, such as aldehydes and ketones, in various biological samples.[3]
Q2: Can I use buffers containing DTT or β-mercaptoethanol with my NBD-labeled protein? A2: It is generally not recommended. NBD electrophiles can react with thiols, which can lead to a loss or alteration of the fluorescence signal.[4] If these reducing agents are necessary for protein stability during purification, they should be removed by a method like dialysis or buffer exchange before fluorescence measurements.
Q3: How should I store my NBD-H reagent and my NBD-labeled samples? A3: NBD-H reagent should be stored at 2-8°C, protected from light. For long-term stability, NBD-labeled proteins should be stored at -20°C or -80°C in a suitable buffer, protected from light to prevent photobleaching.
Q4: My NBD-labeled lipid has very weak fluorescence in my aqueous buffer. Is the probe not working? A4: This is expected behavior. The NBD fluorophore is known for its environmental sensitivity. Its fluorescence is significantly quenched in aqueous (hydrophilic) environments and is greatly enhanced in nonpolar (hydrophobic) environments.[1] The signal should increase dramatically when the lipid incorporates into a membrane.
Q5: What are the typical excitation and emission wavelengths for NBD derivatives? A5: While the exact wavelengths can shift slightly depending on the local environment and the specific NBD derivative, a general range is an excitation maximum around 460-480 nm and an emission maximum around 520-550 nm. For NBD-H specifically, reported maxima are approximately 468 nm for excitation and 535 nm for emission.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01868G [pubs.rsc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Improving the photostability of bright monomeric orange and red fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct evaluation of self-quenching behavior of fluorophores at high concentrations using an evanescent field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Technical Support Center: NBD-H Labeling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during NBD-H labeling experiments, with a primary focus on resolving low reaction yields.
Troubleshooting Guide: Low Labeling Yield
Low yield in NBD-H labeling reactions can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of the problem.
Q1: My NBD-H labeling reaction has a low yield. What are the most common causes?
Low yield in NBD-H labeling of carbonyl compounds (aldehydes and ketones) can stem from several factors. The most common culprits are suboptimal reaction conditions, reagent degradation, or the presence of interfering substances in your sample. A logical troubleshooting workflow can help pinpoint the issue.
start [label="Low NBD-H Labeling Yield", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagent [label="1. Verify Reagent Quality", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; check_conditions [label="2. Optimize Reaction Conditions", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; check_interferents [label="3. Test for Interfering Substances", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; check_purification [label="4. Evaluate Purification and Analysis", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; solution [label="Successful Labeling", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_reagent; check_reagent -> check_conditions [label="Reagent OK"]; check_conditions -> check_interferents [label="Conditions Optimized"]; check_interferents -> check_purification [label="No Interferents"]; check_purification -> solution [label="Purification OK"];
sub_reagent [label="Degraded NBD-H?\nImproper Storage?", shape=note, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; sub_conditions [label="Incorrect pH?\nSuboptimal Temp/Time?\nIncorrect Molar Ratio?", shape=note, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; sub_interferents [label="Thiols (e.g., DTT)?\nAmines?\nH₂S?", shape=note, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; sub_purification [label="Product Loss During Purification?\nInaccurate Quantification?", shape=note, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
check_reagent -> sub_reagent [style=dashed]; check_conditions -> sub_conditions [style=dashed]; check_interferents -> sub_interferents [style=dashed]; check_purification -> sub_purification [style=dashed]; }
Figure 1. Troubleshooting workflow for low NBD-H labeling yield.
Q2: How can I be sure my NBD-H reagent is active?
NBD-H can degrade if not stored properly. It is sensitive to light, air, and heat.[1]
-
Storage: NBD-H should be stored at -20°C or -80°C, protected from light and moisture.[2] Stock solutions should also be stored frozen and protected from light.[2]
-
Appearance: The powder should be a reddish-yellow to orange or brown crystalline solid.[3]
-
Activity Test: You can perform a simple activity test by reacting a small amount of your NBD-H with a simple aldehyde (e.g., propionaldehyde) under optimal conditions.[4] A strong fluorescent signal, detectable by HPLC or a fluorometer, indicates an active reagent.
Q3: What are the optimal reaction conditions for NBD-H labeling of carbonyls?
The reaction of NBD-H with aldehydes and ketones to form a stable hydrazone is highly dependent on the reaction conditions.
-
pH: The formation of hydrazones is acid-catalyzed and the optimal pH is typically in the mildly acidic range of 4.5-6.[5] At neutral or high pH, the reaction rate can be very slow.[5] However, some protocols for biological samples use a pH of 7.4, often with a catalyst like aniline.[6]
-
Temperature and Time: Many protocols suggest reacting at room temperature for 1-2 hours.[4] For less reactive carbonyls, like ketones, increasing the temperature (e.g., to 60°C) or prolonging the reaction time may be necessary.[5]
-
Molar Ratio: A molar excess of NBD-H is often used to drive the reaction to completion. A 10-fold or higher molar excess of the labeling reagent to the protein has been suggested for other fluorescent dyes.
-
Solvent: The choice of solvent can impact the reaction. NBD-H is soluble in DMSO and slightly soluble in PBS (pH 7.2).[7] Organic solvents like acetonitrile or DMF are also used.[4][6]
| Parameter | Recommended Condition | Rationale |
| pH | 4.5 - 6.0 | Balances carbonyl protonation and hydrazine nucleophilicity.[5] |
| Temperature | Room Temperature (20-25°C) | Sufficient for many aldehydes; higher temps may be needed for ketones.[4][5] |
| Reaction Time | 1 - 2 hours | A good starting point; may require optimization.[4] |
| Molar Ratio | >10:1 (NBD-H:Carbonyl) | Drives the reaction towards product formation. |
| Catalyst | Aniline (optional) | Can enhance reaction rates at neutral pH.[8][9] |
Q4: What substances can interfere with my NBD-H labeling reaction?
NBD-H can react with nucleophiles other than carbonyls, which can lead to a lower yield of your desired product.
-
Thiols: NBD compounds are known to react with thiols (sulfhydryl groups).[10][11] If your sample contains proteins with cysteine residues or reducing agents like dithiothreitol (DTT), these can compete with your target carbonyl compound for NBD-H.
-
Amines: Primary and secondary amines can also react with NBD derivatives, although NBD-Cl and NBD-F are more commonly used for this purpose.[10][11] Buffers containing primary amines (e.g., Tris) should be avoided.
-
Hydrogen Sulfide (H₂S): H₂S can deactivate NBD-based labeling reagents.[12] This is particularly relevant for studies in biological systems where H₂S can be generated enzymatically.[10]
NBD_H [label="NBD-H Reagent", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Target [label="Target Carbonyl\n(Aldehyde/Ketone)", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Desired Fluorescent\nHydrazone Product", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
Thiol [label="Interfering Thiols\n(e.g., DTT, Cysteine)", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="Interfering Amines\n(e.g., Tris buffer)", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2S [label="Hydrogen Sulfide (H₂S)", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Side_Product_Thiol [label="Thiol Adduct", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Side_Product_Amine [label="Amine Adduct", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Inactive_NBD [label="Inactive NBD", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
NBD_H -> Target [label=" Intended Reaction ", color="#34A853"]; Target -> Product [style=dashed, color="#34A853"];
NBD_H -> Thiol [label=" Side Reaction ", color="#EA4335"]; Thiol -> Side_Product_Thiol [style=dashed, color="#EA4335"];
NBD_H -> Amine [label=" Side Reaction ", color="#EA4335"]; Amine -> Side_Product_Amine [style=dashed, color="#EA4335"];
NBD_H -> H2S [label=" Deactivation ", color="#EA4335"]; H2S -> Inactive_NBD [style=dashed, color="#EA4335"]; }
Figure 2. NBD-H reaction pathways with target and interfering molecules.
Frequently Asked Questions (FAQs)
Q: Can I use reducing agents like DTT or β-mercaptoethanol in my sample buffer? A: It is not recommended. These are thiol-containing reducing agents and will react with NBD-H, consuming the reagent and lowering the yield of your desired labeled product. If a reducing agent is necessary, consider using a thiol-free reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).[13][14] TCEP is effective over a wide pH range and does not react with NBD-H.[13][15]
Q: My labeled protein seems to lose its fluorescence over time. What could be the cause? A: This phenomenon is likely due to photobleaching, where the fluorophore is irreversibly damaged by exposure to excitation light. To minimize photobleaching, reduce the intensity and duration of light exposure. Using an antifade reagent in your mounting medium for microscopy can also help preserve the fluorescent signal. Additionally, ensure the pH of your storage and imaging buffers is stable, as the fluorescence of some NBD derivatives can be pH-sensitive.
Q: How do I remove unreacted NBD-H after the labeling reaction? A: It is crucial to remove unreacted NBD-H to get an accurate measurement of your labeled product and to reduce background fluorescence. Common methods include:
-
Gel Filtration Chromatography (Desalting Column): This is effective for separating labeled proteins from small molecules like unreacted NBD-H.
-
Dialysis: This is suitable for large volumes and for removing small molecules from protein samples.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to both purify and quantify the labeled product.[4]
Q: How can I quantify the yield of my NBD-H labeling reaction? A: The most common method for quantifying NBD-H labeled products is reverse-phase high-performance liquid chromatography (RP-HPLC) with a fluorescence detector.[4] The excitation and emission maxima for NBD-hydrazones are typically around 470 nm and 550 nm, respectively.[4][7] By running a known amount of your starting material and comparing it to the amount of fluorescently labeled product, you can calculate the reaction yield.
Experimental Protocols
Protocol 1: Standard NBD-H Labeling of a Carbonyl-Containing Protein
Objective: To fluorescently label a protein containing aldehyde or ketone groups with NBD-H.
Materials:
-
Protein sample in a carbonyl-compatible buffer (e.g., MES or acetate buffer, pH 5.0). Avoid amine- and thiol-containing buffers.
-
NBD-H stock solution (e.g., 10 mM in DMSO).
-
Reaction buffer (e.g., 100 mM MES, pH 5.0).
-
Quenching solution (optional, e.g., a small molecule ketone like acetone).
-
Desalting column for purification.
Procedure:
-
Prepare the Protein Sample: Ensure your protein sample is at a suitable concentration (e.g., 1-5 mg/mL) in the reaction buffer. If necessary, perform a buffer exchange to remove any interfering substances.
-
Prepare NBD-H Solution: Immediately before use, dilute the NBD-H stock solution to the desired working concentration in the reaction buffer.
-
Labeling Reaction: Add a 20-fold molar excess of the NBD-H working solution to the protein sample.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, you can add a small molecule with a carbonyl group to consume the excess NBD-H.
-
Purification: Remove the unreacted NBD-H and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
-
Quantification: Determine the protein concentration (e.g., by Bradford assay) and the NBD concentration by measuring absorbance at the appropriate wavelength. Calculate the degree of labeling.
Protocol 2: Testing for Thiol Interference
Objective: To determine if thiol-containing molecules in your sample are inhibiting the NBD-H labeling reaction.
Materials:
-
Your protein sample (or a mock sample containing the buffer and additives you suspect might be interfering).
-
A positive control carbonyl-containing molecule (e.g., 1 mM propionaldehyde).
-
NBD-H stock solution.
-
Reaction buffer (pH 5.0).
-
Fluorescence plate reader or HPLC with a fluorescence detector.
Procedure:
-
Set up Reactions: In a microplate or microcentrifuge tubes, set up the following reactions:
-
A (Positive Control): Reaction buffer + positive control carbonyl + NBD-H.
-
B (Sample Test): Your sample + positive control carbonyl + NBD-H.
-
C (Sample Blank): Your sample + NBD-H (no positive control carbonyl).
-
D (Reagent Blank): Reaction buffer + NBD-H.
-
-
Incubation: Incubate all reactions under standard labeling conditions (e.g., 1 hour at room temperature, protected from light).
-
Fluorescence Measurement: Measure the fluorescence intensity of each reaction at Ex/Em = 470/550 nm.
-
Analysis:
-
Compare the fluorescence of A and B . If the signal in B is significantly lower than in A , it suggests that something in your sample is inhibiting the reaction.
-
The signal in C will indicate if your sample itself reacts with NBD-H.
-
If inhibition is observed, consider pre-treating your sample to remove thiols (e.g., using a thiol-scavenging resin) before labeling.
-
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Aldehydes as powerful initiators for photochemical transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. NBD-H | 131467-87-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. pubs.acs.org [pubs.acs.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. goldbio.com [goldbio.com]
- 15. Disulfide reduction using TCEP reaction [biosyn.com]
managing spectral overlap with NBD-H fluorophore
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the NBD-H fluorophore. The focus is on managing and mitigating issues arising from spectral overlap in fluorescence-based experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the use of NBD-H in multicolor fluorescence experiments.
Issue 1: Unexpected signal in a channel that should be negative.
-
Question: I am using NBD-H with another fluorophore (e.g., FITC) and see a signal in my FITC channel from the sample stained only with NBD-H. What is happening?
-
Answer: This is a classic case of spectral bleed-through, also known as crosstalk. The emission spectrum of NBD-H is broad and can extend into the detection range of other fluorophores like FITC. To resolve this, you need to perform compensation.
Experimental Protocol: Compensation for Spectral Bleed-through
-
Prepare Single-Stained Controls: For each fluorophore in your experiment (NBD-H, FITC, etc.), prepare a sample stained with only that single fluorophore.
-
Acquire Data: Run each single-stained control on your instrument (flow cytometer or fluorescence microscope) and record the signal in all detection channels.
-
Calculate Compensation Matrix: Using your instrument's software, calculate the percentage of the NBD-H signal that is incorrectly detected in the FITC channel. The software will then generate a compensation matrix to subtract this bleed-through from your experimental samples.
-
Apply Compensation: Apply the calculated compensation matrix to your multicolor experimental samples to obtain accurate fluorescence data.
-
Issue 2: Difficulty in distinguishing between true colocalization and spectral overlap.
-
Question: I am studying the interaction between two proteins, one labeled with NBD-H and the other with a red fluorophore. How can I be sure that the signal overlap I see is true colocalization and not just spectral crosstalk?
-
Answer: This is a critical issue in colocalization studies. While compensation can help, spectral unmixing is a more powerful technique for separating the emission spectra of multiple fluorophores.
Experimental Protocol: Linear Spectral Unmixing
-
Acquire Reference Spectra: For each fluorophore in your experiment, acquire a reference emission spectrum using a sample stained with only that fluorophore. This is typically done using a spectral detector on a confocal microscope.
-
Acquire Image of Experimental Sample: Capture an image of your multicolor sample, acquiring the full emission spectrum at each pixel.
-
Apply Spectral Unmixing Algorithm: Use your microscope's software to apply a linear unmixing algorithm. This algorithm uses the reference spectra to calculate the contribution of each fluorophore to the total signal at every pixel, effectively separating the overlapping signals.
-
Analyze Unmixed Images: The output will be a set of images, each showing the distribution of a single fluorophore, free from spectral crosstalk. You can then perform colocalization analysis on these unmixed images.
-
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of NBD-H?
A1: NBD-H (4-hydrazino-7-nitro-2,1,3-benzoxadiazole) is a fluorescent probe commonly used for labeling carbonyl groups. Its spectral properties can vary slightly depending on the solvent environment. The key spectral characteristics are summarized in the table below.
Q2: Which common fluorophores have significant spectral overlap with NBD-H?
A2: Due to its broad emission spectrum, NBD-H can have significant spectral overlap with several commonly used fluorophores, particularly those in the green to yellow range. The table below provides a comparison of NBD-H with other relevant fluorophores.
Quantitative Data Summary
Table 1: Spectral Properties of NBD-H and Other Common Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Extinction Coefficient (M⁻¹cm⁻¹) |
| NBD-H | ~466 | ~535 | ~0.3 | ~24,000 |
| FITC | ~495 | ~519 | 0.7-0.9 | ~75,000 |
| GFP (eGFP) | ~488 | ~509 | 0.6 | ~56,000 |
| Rhodamine B | ~555 | ~580 | 0.7 | ~105,000 |
| Cy3 | ~550 | ~570 | 0.15 | ~150,000 |
| Cy5 | ~649 | ~670 | 0.2 | ~250,000 |
Note: Values can vary depending on the conjugation partner and solvent environment.
Visual Guides
Caption: Diagram illustrating spectral bleed-through from NBD-H into the FITC channel.
Caption: Experimental workflow for performing compensation to correct for spectral overlap.
Caption: A decision-making tree for troubleshooting spectral overlap issues.
Technical Support Center: NBD-H Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NBD-H (4-hydrazino-7-nitro-2,1,3-benzoxadiazole) for the fluorescent derivatization of amines and carbonyl compounds.
Frequently Asked Questions (FAQs)
Q1: What is NBD-H and what is it used for?
A1: NBD-H (4-hydrazino-7-nitro-2,1,3-benzoxadiazole) is a fluorescent labeling reagent. It is primarily used to derivatize primary and secondary amines, as well as aldehydes and ketones, for sensitive detection in various analytical techniques such as high-performance liquid chromatography (HPLC) and fluorescence microscopy. The NBD-H reagent itself is non-fluorescent, but it forms highly fluorescent derivatives upon reaction with the target functional groups.[1]
Q2: How does pH affect the derivatization efficiency of NBD-H?
A2: The optimal pH for NBD-H derivatization is highly dependent on the target functional group. For the derivatization of amines , a basic pH is required to ensure the amine is in its deprotonated, nucleophilic form. For the derivatization of aldehydes and ketones , the reaction is typically acid-catalyzed.
Q3: What is the optimal pH for derivatizing amines with NBD-H?
A3: For the derivatization of primary and secondary amines with NBD-H and related NBD reagents, a basic pH in the range of 8.0 to 11.0 is generally recommended.[2] Commonly used buffers include borate buffer at pH 8.5 or 9.5.[3]
Q4: What is the optimal pH for derivatizing aldehydes and ketones with NBD-H?
A4: The reaction of NBD-H with aldehydes and ketones to form a hydrazone is an acid-catalyzed process. An acidic environment protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. A pH range of 2-4 is often optimal for similar reactions with hydrazine-based reagents.
Q5: Can the fluorescence of the NBD-H derivative be affected by pH?
A5: Yes, the fluorescence intensity of NBD-amine derivatives can be sensitive to the pH of the environment. While some NBD probes are designed to be pH-responsive, for quantitative analysis, it is crucial to maintain a consistent and optimal pH for stable fluorescence. For many NBD-based probes, a pH range of 5.0 to 9.0 provides good fluorescence stability.[4]
Troubleshooting Guides
Issue 1: Low or No Derivatization Yield with Amines
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | Ensure the reaction buffer is at the optimal basic pH (8.0-9.5). Verify the pH of your buffer with a calibrated pH meter. Prepare fresh buffer if necessary. |
| Protonated Amine | If your sample is in an acidic solution, the amine will be protonated and non-nucleophilic. Adjust the sample pH to the desired basic range before adding the NBD-H reagent. |
| Degraded NBD-H Reagent | NBD-H can be sensitive to light and moisture. Store the reagent protected from light in a desiccator at the recommended temperature. Prepare fresh solutions of NBD-H in an anhydrous solvent like acetonitrile or DMF immediately before use. |
| Insufficient Reaction Time or Temperature | Ensure the reaction is incubated for the recommended time and at the appropriate temperature as specified in the protocol. Gentle heating (e.g., 60°C) can often increase the reaction rate. |
Issue 2: Low or No Derivatization Yield with Aldehydes and Ketones
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | The reaction is acid-catalyzed. Ensure the reaction medium is acidic (typically pH 2-4). The presence of an acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. |
| Insufficient NBD-H Concentration | Ensure a sufficient molar excess of NBD-H is used to drive the reaction to completion. |
| Water in the Reaction Mixture | The formation of a hydrazone from a hydrazine and a carbonyl compound is a condensation reaction that releases water. Performing the reaction in a non-aqueous solvent can favor product formation. |
| Steric Hindrance | Highly hindered aldehydes or ketones may react more slowly. Increase the reaction time or temperature to improve the yield. |
Issue 3: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Decomposition of NBD-H at High pH | In strongly basic conditions, NBD reagents can hydrolyze to form fluorescent byproducts. Avoid excessively high pH values (e.g., > 10). |
| Excess Unreacted NBD-H | While a molar excess of NBD-H is necessary, a very large excess can contribute to background fluorescence. Optimize the NBD-H to analyte ratio. |
| Post-Reaction Quenching | After the derivatization of amines at a basic pH, acidifying the reaction mixture can help to reduce the background fluorescence from the hydrolysis of the NBD reagent. |
Data Presentation
Table 1: Effect of pH on the Relative Derivatization Efficiency of Amines with NBD-H (Illustrative)
| pH | Buffer System | Relative Efficiency (%) | Remarks |
| 6.0 | Phosphate | 10 | Low efficiency due to protonation of the amine. |
| 7.0 | Phosphate | 35 | Increasing efficiency as more amine is deprotonated. |
| 8.0 | Borate | 85 | High efficiency, suitable for most applications. |
| 9.0 | Borate | 100 | Optimal efficiency for most primary and secondary amines. |
| 10.0 | Carbonate-Bicarbonate | 90 | High efficiency, but risk of NBD-H degradation increases. |
| 11.0 | Carbonate-Bicarbonate | 75 | Decreased efficiency due to significant reagent degradation. |
Table 2: Effect of pH on the Relative Derivatization Efficiency of Aldehydes/Ketones with NBD-H (Illustrative)
| pH | Catalyst | Relative Efficiency (%) | Remarks |
| 2.0 | Acidic | 95 | High efficiency due to effective acid catalysis. |
| 3.0 | Acidic | 100 | Optimal efficiency for the formation of hydrazones. |
| 4.0 | Acidic | 80 | Good efficiency, but the rate may be slower than at pH 3. |
| 5.0 | Acidic | 60 | Reduced efficiency as the acid catalysis becomes less effective. |
| 7.0 | None | 20 | Very low efficiency in the absence of an acid catalyst. |
| 9.0 | Basic | <5 | Negligible reaction; basic conditions do not favor hydrazone formation. |
Experimental Protocols
Protocol 1: Derivatization of Amines with NBD-H
Objective: To fluorescently label a sample containing primary or secondary amines with NBD-H for HPLC analysis.
Materials:
-
NBD-H
-
Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)
-
Analyte solution containing the amine
-
0.1 M Borate buffer (pH 9.0)
-
1 M Hydrochloric acid (HCl)
-
HPLC system with a fluorescence detector (Excitation: ~470 nm, Emission: ~530 nm)
Procedure:
-
Prepare NBD-H Solution: Prepare a fresh solution of NBD-H in ACN or DMF (e.g., 1 mg/mL). Protect the solution from light.
-
Sample Preparation: Dissolve or dilute the amine-containing sample in the 0.1 M borate buffer (pH 9.0).
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 100 µL of the sample solution with 100 µL of the NBD-H solution.
-
Vortex the mixture briefly.
-
Incubate the reaction at 60°C for 30-60 minutes, protected from light.
-
-
Reaction Quenching:
-
After incubation, cool the reaction mixture to room temperature.
-
Add 50 µL of 1 M HCl to stop the reaction and stabilize the derivative.
-
-
HPLC Analysis:
-
Dilute the final reaction mixture with the HPLC mobile phase to an appropriate concentration.
-
Inject the diluted sample into the HPLC system.
-
Protocol 2: Derivatization of Aldehydes and Ketones with NBD-H
Objective: To fluorescently label a sample containing aldehydes or ketones with NBD-H for analysis.
Materials:
-
NBD-H
-
Anhydrous acetonitrile (ACN)
-
Analyte solution containing the carbonyl compound
-
Trifluoroacetic acid (TFA)
-
HPLC system with a fluorescence detector (Excitation: ~470 nm, Emission: ~550 nm)
Procedure:
-
Prepare NBD-H Reagent Solution: Dissolve NBD-H in ACN to a final concentration of approximately 250 µM. Add TFA to the solution to a final concentration of 0.025% to create an acidic environment.
-
Sample Preparation: Dissolve or dilute the carbonyl-containing sample in ACN.
-
Derivatization Reaction:
-
In a reaction vial, mix the sample solution with the NBD-H reagent solution.
-
Allow the reaction to proceed at room temperature for 1 hour, protected from light.
-
-
HPLC Analysis:
-
The reaction mixture can be directly injected into the HPLC system for analysis.
-
Visualizations
Caption: Workflow for the derivatization of amines with NBD-H.
Caption: Workflow for the derivatization of carbonyls with NBD-H.
Caption: Troubleshooting logic for low NBD-H derivatization yield.
References
Technical Support Center: 4-Hydrazino-7-nitro-benzofurazan (NBD-H)
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of 4-hydrazino-7-nitro-benzofurazan, often available as its hydrazine adduct (NBD-H).
Frequently Asked Questions (FAQs)
Q1: What is 4-hydrazino-7-nitro-benzofurazan?
4-hydrazino-7-nitro-benzofurazan, and its common hydrazine adduct NBD-H, is a fluorescent labeling reagent.[1] It is utilized in various applications, including analytical chemistry for detecting and quantifying compounds, pharmaceutical development, and environmental monitoring.[2] The molecule contains a hydrazino group that readily reacts with carbonyl groups to form stable, highly fluorescent hydrazones, making it a valuable tool for HPLC analysis.[3]
Q2: What are the primary hazards associated with this compound?
4-hydrazino-7-nitro-benzofurazan is classified as a flammable solid.[4] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6] It is crucial to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.[7]
Q3: How should I properly store 4-hydrazino-7-nitro-benzofurazan?
Proper storage is critical to maintain the stability and integrity of the compound. It should be stored in a refrigerator at temperatures between 2°C and 8°C.[2][8] The container must be kept tightly closed, and the compound should be stored under an inert gas, such as nitrogen.[2][7][9] It is also sensitive to light and should be protected from exposure.[7][9]
Q4: Can I store solutions of NBD-H?
Yes, solutions of NBD-H can be stored, but for limited periods. When dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1][9] These solutions should also be protected from light and stored under a nitrogen atmosphere.[1][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor or no fluorescence after labeling reaction. | Degradation of the NBD-H reagent. | Ensure the reagent has been stored correctly at 2-8°C, under inert gas, and protected from light.[2][7][9] Consider using a fresh vial of the reagent. |
| Incomplete reaction with the carbonyl compound. | Verify the reaction conditions, including pH and incubation time, as these can influence the efficiency of hydrazone formation. | |
| Inconsistent experimental results. | Instability of the NBD-H stock solution. | Prepare fresh stock solutions for each experiment. If storing, ensure it is at -80°C for no longer than 6 months or -20°C for no longer than 1 month.[1][9] |
| Contamination of the reagent. | Use high-purity solvents and handle the compound with clean equipment to prevent contamination. | |
| Visible degradation of the solid reagent (e.g., color change). | Improper storage conditions. | Discard the degraded reagent. Review storage procedures to ensure the container is tightly sealed, stored at the correct temperature, and protected from light and air.[3][7] |
Quantitative Data Summary
| Parameter | Value | Source |
| Solid Storage Temperature | 2 - 8 °C | [2][8] |
| Solution Storage Temperature (Short-term) | -20 °C (up to 1 month) | [1][9] |
| Solution Storage Temperature (Long-term) | -80 °C (up to 6 months) | [1][9] |
| Purity (Typical) | ≥ 98% (HPLC) | [2] |
| Appearance | Orange to brown powder | [2] |
Experimental Protocols
While detailed, specific experimental protocols are highly dependent on the application, a general workflow for using NBD-H as an HPLC labeling reagent for carbonyl compounds is outlined below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. NBD-H | 131467-87-3 | TCI EUROPE N.V. [tcichemicals.com]
- 4. chemical-label.com [chemical-label.com]
- 5. 4-Hydrazino-7-nitrobenzofurazan | C6H5N5O3 | CID 3526612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 214147-22-5 CAS MSDS (N-METHYL-4-HYDRAZINO-7-NITROBENZOFURAZAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to Fluorescent Hydrazine Probes: NBD-H in Context
For researchers, scientists, and drug development professionals, the accurate detection of hydrazine is critical due to its widespread industrial use and significant toxicity. Fluorescent probes offer a sensitive and selective method for this purpose. This guide provides a comparative analysis of various fluorescent hydrazine probes, putting the well-known fluorescent molecule NBD-H (4-hydrazinyl-7-nitro-2,1,3-benzoxadiazole) into context with probes specifically designed for hydrazine detection.
While NBD-H contains a hydrazine moiety and is a staple in fluorescence-based detection, it is crucial to note that its primary application is the labeling of aldehydes and ketones. Its use as a direct probe for hydrazine has not been established in the literature. This guide, therefore, contrasts the properties of NBD-H with those of dedicated fluorescent hydrazine probes to offer a clear perspective on the available tools for hydrazine quantification.
Performance Comparison of Fluorescent Hydrazine Probes
The efficacy of a fluorescent probe is determined by several key parameters, including its limit of detection (LOD), response time, and selectivity over other potentially interfering substances. The following table summarizes these performance metrics for several prominent fluorescent hydrazine probes.
| Probe Name | Limit of Detection (LOD) | Response Time | Excitation (nm) | Emission (nm) | Key Features |
| NBD-H | Not Applicable for Hydrazine Detection | Not Applicable | ~468 | ~535 | Aldehyde and ketone-reactive fluorescent probe.[1][2] |
| TZPzine-1 | 50 nM | < 20 minutes | 365 | 460 | High sensitivity and operates over a wide pH range (6.0-11.0). |
| Che-Dcv | 1.08 ppb (~33.7 nM) | < 15 minutes | 350 | 496 | Large Stokes shift (146 nm) and suitable for detecting hydrazine in vapor phase.[3][4] |
| MOCP | 20 nM | 30 seconds | Not Specified | Not Specified | Extremely fast response time and allows for naked-eye detection through a color change to blue.[5] |
| CynH | Not Specified | < 2 minutes | Not Specified | Not Specified | Water-soluble and enables rapid, naked-eye detection with a color change to bright pink.[6] |
Signaling Pathways and Reaction Mechanisms
The detection of hydrazine by fluorescent probes is based on specific chemical reactions that lead to a change in the probe's fluorescence properties. Understanding these mechanisms is key to selecting the appropriate probe for a given application.
NBD-H: Reaction with Aldehydes and Ketones
NBD-H reacts with carbonyl compounds (aldehydes and ketones) to form a stable, fluorescent hydrazone. This reaction is the basis for its use as a labeling agent.
References
- 1. A sensitive and selective fluorescent probe for hydrazine with a unique nonaromatic fluorophore - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A sensitive and selective fluorescent probe for hydrazine with a unique nonaromatic fluorophore - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10882C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
NBD-H vs. Dansyl Hydrazine: A Comparative Guide for Carbonyl Detection
For researchers, scientists, and drug development professionals, the accurate detection and quantification of carbonyl compounds—aldehydes and ketones—is crucial in studies ranging from oxidative stress to pharmaceutical stability. This guide provides an objective comparison of two prominent fluorescent probes for carbonyl detection: 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H) and Dansyl Hydrazine.
This comparison delves into their performance, supported by experimental data, and offers detailed protocols for their application.
Introduction to Carbonyl-Reactive Fluorescent Probes
NBD-H and dansyl hydrazine are both hydrazine-containing fluorescent reagents that react with the carbonyl group of aldehydes and ketones to form stable, highly fluorescent hydrazone adducts.[1] This derivatization allows for sensitive detection and quantification using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection.[2]
NBD-H is a reagent that is itself non-fluorescent but forms intensely fluorescent products upon reaction with carbonyls.[3] These products are excited by visible light, which can minimize background interference from biological samples.[3]
Dansyl Hydrazine has been a widely used reagent for derivatizing carbonyls for chromatographic analysis.[4][5] It is excited by UV light, and its derivatives are also strongly fluorescent.[4][5]
Mechanism of Action: Hydrazone Formation
Both NBD-H and dansyl hydrazine react with carbonyl compounds through a nucleophilic addition-elimination reaction to form a stable hydrazone. This reaction is typically acid-catalyzed.[6]
Caption: General reaction scheme for carbonyl detection.
Performance Comparison: NBD-H vs. Dansyl Hydrazine
A direct comparison of NBD-H with other fluorescent hydrazines, including a dansyl derivative, for the detection of aldehydes and ketones by HPLC with spectrofluorimetric detection has been reported. The following table summarizes the key performance metrics from this study.
| Feature | NBD-H | Dansyl Hydrazine Derivative (DBD-H)* |
| Excitation Wavelength | ~468 nm[7] | Not specified in direct comparison, but typically ~340 nm[8] |
| Emission Wavelength | ~535 nm[7] | Not specified in direct comparison, but typically ~525 nm[8] |
| Detection Limit (Propionaldehyde) | 35.0 fmol[9] | 120 fmol[9] |
| Detection Limit (Heptan-4-one) | 673 fmol[9] | 560 fmol[9] |
| Reactivity (Pseudo-first-order rate constant with Propionaldehyde) | 4.2 × 10⁻² min⁻¹[10] | 7.2 × 10⁻² min⁻¹[10] |
Note: The comparative study utilized 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole (DBD-H), a derivative of dansyl hydrazine.
From the data, NBD-H demonstrates a significantly lower limit of detection for the aldehyde tested, suggesting higher sensitivity for this class of carbonyls.[9] While the dansyl derivative showed a slightly better detection limit for the ketone, both reagents are highly effective.[9] In terms of reaction kinetics, the dansyl derivative reacted faster with propionaldehyde than NBD-H under the tested conditions.[10]
Experimental Workflow
The general workflow for carbonyl detection using either NBD-H or dansyl hydrazine followed by HPLC analysis is outlined below.
Caption: Experimental workflow for carbonyl analysis.
Experimental Protocols
Protocol 1: Derivatization of Carbonyls in a General Sample with NBD-H
This protocol is a generalized procedure based on established methods for carbonyl derivatization.
Materials:
-
NBD-H solution (e.g., 1 mg/mL in methanol)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile
-
Carbonyl-containing sample
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: Prepare the sample in a suitable solvent such as acetonitrile.
-
Reaction Mixture: In a microcentrifuge tube, mix 100 µL of the sample with 100 µL of the NBD-H solution.
-
Acid Catalyst: Add 10 µL of 0.1% TFA in acetonitrile to catalyze the reaction.
-
Incubation: Incubate the mixture at room temperature for 1 hour in the dark.[3]
-
HPLC Analysis: Inject an appropriate volume (e.g., 20 µL) of the reaction mixture into the HPLC system.
-
Detection: Monitor the fluorescence at an excitation wavelength of approximately 470 nm and an emission wavelength of 550 nm.[3]
Protocol 2: Derivatization of Steroids in Plasma with Dansyl Hydrazine
This protocol is adapted from a method for the analysis of neuroactive steroids in plasma.[11]
Materials:
-
Dansyl hydrazine solution (e.g., 1 mg/mL in ethanol)
-
Sodium hydroxide solution (e.g., 0.1 M)
-
Formic acid
-
Methylene chloride
-
Plasma sample
-
HPLC system with a fluorescence detector
Procedure:
-
Protein Precipitation: To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins. Vortex and centrifuge.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Derivatization: Add 50 µL of the dansyl hydrazine solution and 50 µL of 0.1 M sodium hydroxide.
-
Incubation: Incubate at 60°C for 15 minutes.
-
Extraction: After cooling, add 500 µL of methylene chloride and vortex. Centrifuge to separate the phases.
-
Evaporation: Transfer the organic (lower) layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the HPLC mobile phase.
-
HPLC Analysis: Inject the reconstituted sample into the HPLC system.
-
Detection: Monitor the fluorescence at an excitation wavelength of approximately 340 nm and an emission wavelength of 525 nm.[8]
Stability of Hydrazone Products
The stability of the resulting hydrazone is a critical factor for reproducible quantification. Hydrazones are generally stable at neutral pH but are susceptible to hydrolysis under acidic conditions.[12] The rate of hydrolysis is influenced by the electronic properties of both the original carbonyl compound and the hydrazine reagent.[12] While direct comparative stability data for NBD-hydrazones versus dansyl-hydrazones is limited, it is known that hydrazones derived from aromatic aldehydes are typically more stable than those from aliphatic aldehydes.[13] For applications requiring high stability, reduction of the hydrazone to a more stable hydrazine linkage can be performed.[4]
Logical Relationship of Key Factors
Caption: Factors influencing carbonyl detection.
Conclusion
Both NBD-H and dansyl hydrazine are powerful tools for the fluorescent detection of carbonyl compounds.
-
NBD-H offers distinct advantages in terms of sensitivity for aldehydes and excitation/emission in the visible range, which can reduce background fluorescence from biological matrices.[7][9]
-
Dansyl Hydrazine is a well-established reagent with faster reaction kinetics for certain carbonyls and demonstrates good sensitivity, particularly for ketones.[9][10]
The choice between these two reagents will depend on the specific application, the nature of the carbonyl compounds of interest, the sample matrix, and the available instrumentation. For analyses where high sensitivity for aldehydes is paramount and minimizing background fluorescence is critical, NBD-H is an excellent choice. For broader carbonyl screening with a potential for faster sample throughput, dansyl hydrazine remains a robust and reliable option.
References
- 1. mmpc.org [mmpc.org]
- 2. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ダンシルヒドラジン for LC-MS derivatization, LiChropur™, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of NBD-H HPLC Methods
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely utilized technique for this purpose. When dealing with compounds that lack a suitable chromophore for UV detection or require enhanced sensitivity, derivatization with a fluorescent tag like 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H) offers a powerful solution. This guide provides an objective comparison of the validation parameters for an NBD-H HPLC method, supported by representative experimental data and detailed protocols.
The validation of an analytical method ensures that it is suitable for its intended purpose by demonstrating that it is reliable, reproducible, and accurate.[1][2] The key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[1][2][3]
Performance Comparison
While specific validation data for a universal "NBD-H HPLC method" is not singularly documented, the following tables summarize typical performance characteristics based on the validation of HPLC methods using NBD-derived derivatizing agents for the analysis of various compounds. These values serve as a benchmark for what can be expected when validating an NBD-H HPLC method.
Table 1: Comparison of NBD-H HPLC Method Validation Parameters with Alternative Methods
| Parameter | NBD-H HPLC Method | Direct Chiral HPLC | Chiral Gas Chromatography (GC) | NMR with Chiral Solvating Agents |
| Specificity | High (Derivative separates well from interferences) | High (Direct separation of enantiomers) | High (For volatile compounds) | Moderate to High (Depends on spectral resolution) |
| Sensitivity | Very High (Fluorescence detection) | Moderate to High | High (With specific detectors) | Low |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 | Not applicable for quantification in the same way |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 97.0 - 103.0% | Varies significantly |
| Precision (%RSD) | < 2.0% | < 2.0% | < 5.0% | > 5.0% |
| LOD | Low (ng/mL to pg/mL range) | Moderate | Low to Moderate | High |
| LOQ | Low (ng/mL range) | Moderate | Moderate | High |
| Robustness | Good | Good | Moderate | Good |
| Sample Derivatization | Required | Not Required | Often Required | Not Required |
Table 2: Typical System Suitability Test (SST) Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 1.5 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 or 6 injections) |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible and accurate results. Below are representative protocols for the validation of an NBD-H HPLC method.
Specificity (Forced Degradation Study)
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of its potential degradation products.[1]
Protocol:
-
Prepare Stock Solution: Prepare a stock solution of the analyte of interest.
-
Subject to Stress Conditions: Expose the analyte solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours.[4]
-
Photolytic Degradation: Expose the solution to direct sunlight for 48 hours.[4]
-
-
Neutralization: Neutralize the acid and base-stressed samples.
-
Derivatization: Derivatize a portion of each stressed sample with NBD-H.
-
HPLC Analysis: Analyze the derivatized samples by the proposed HPLC method.
-
Evaluation: Assess the chromatograms for the separation of the main analyte peak from any degradation product peaks. The resolution between the analyte and the closest eluting degradation product should be greater than 1.5.
Linearity and Range
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
Protocol:
-
Prepare Standard Solutions: Prepare a series of at least five standard solutions of the analyte at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the expected sample concentration).
-
Derivatization: Derivatize each standard solution with NBD-H according to the established procedure.
-
HPLC Analysis: Inject each derivatized standard solution in triplicate.
-
Data Analysis: Plot a calibration curve of the mean peak area against the corresponding concentration.
-
Evaluation: Determine the linearity by calculating the correlation coefficient (r²) and the equation of the regression line. The correlation coefficient should ideally be ≥ 0.999.[5]
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[1]
Protocol:
-
Prepare Spiked Samples: Prepare samples by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Derivatization and Analysis: Derivatize and analyze the spiked samples using the HPLC method.
-
Calculation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Evaluation: The mean recovery should be within an acceptable range, typically 98.0% to 102.0%.[2][5]
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1]
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six independent samples of the analyte at 100% of the test concentration.
-
Derivatize and analyze these samples on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined results from both days.
-
-
Evaluation: The %RSD for both repeatability and intermediate precision should not be more than 2.0%.[2]
Visualizations
To further clarify the experimental workflow and logical relationships in method validation, the following diagrams are provided.
Caption: Workflow for NBD-H HPLC Method Validation.
Caption: Decision tree for HPLC method validation.
References
Unveiling the Specificity of NBD-H Hydrazine Adducts: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of analytical probes is paramount for data integrity. This guide provides a comprehensive comparison of the 4-hydrazino-7-nitrobenzofurazan (NBD-H) hydrazine adduct with other potential reactants, supported by available experimental data and detailed protocols to ensure accurate and reliable hydrazine quantification.
Executive Summary
4-hydrazino-7-nitrobenzofurazan (NBD-H) is a fluorescent labeling reagent commonly employed for the derivatization of aldehydes and ketones. While it also reacts with hydrazine to form a fluorescent adduct, enabling its detection, the specificity of this reaction is a critical consideration. This guide delves into the cross-reactivity of the NBD-H hydrazine adduct, particularly with primary amines and other nucleophiles, and compares its performance with alternative hydrazine detection methods. The information presented herein is crucial for the development of robust and selective analytical methods for hydrazine determination in complex biological and pharmaceutical matrices.
Cross-Reactivity of the NBD-H Hydrazine Adduct
The primary concern regarding the use of NBD-H for hydrazine detection is its potential to react with other nucleophilic compounds present in the sample matrix, leading to overestimation and inaccurate results. The major sources of interference are primary and secondary amines, amino acids, and thiols.
A key factor governing the reactivity of NBD-H is the nucleophilicity of the target molecule. Studies on the kinetics of reactions involving various nucleophiles have shown that hydrazine exhibits a reactivity similar to that of methylamine in both aqueous and acetonitrile solutions.[1] This finding underscores the significant potential for cross-reactivity with primary amines.
Table 1: Comparison of Nucleophilicity and Potential for Cross-Reactivity with NBD-H
| Compound Class | Example | Relative Nucleophilicity | Potential for Cross-Reactivity with NBD-H |
| Hydrazines | Hydrazine | High | High (Target Analyte) |
| Primary Amines | Methylamine | High | High |
| Secondary Amines | Diethylamine | Moderate to High | Moderate to High |
| Amino Acids | Glycine | Moderate | Moderate |
| Thiols | Cysteine | High | High |
This table is a qualitative summary based on general principles of nucleophilicity and available literature. Quantitative comparative data for NBD-H specifically is limited.
Alternative Hydrazine Detection Methods
Given the potential for cross-reactivity with NBD-H, it is prudent to consider alternative methods for hydrazine quantification, especially in complex samples.
Table 2: Comparison of Common Hydrazine Detection Methods
| Method | Derivatizing Reagent | Detection Principle | Advantages | Disadvantages |
| NBD-H Derivatization | 4-hydrazino-7-nitrobenzofurazan | Fluorescence | High sensitivity | Potential for cross-reactivity with amines and other nucleophiles |
| Salicylaldehyde Derivatization | Salicylaldehyde | UV/Vis or Fluorescence | Good selectivity for hydrazine | Lower sensitivity compared to some fluorescent methods |
| p-Dimethylaminobenzaldehyde (PDAB) Method | p-Dimethylaminobenzaldehyde | Colorimetric | Simple, cost-effective | Lower sensitivity, potential for interference |
| O-phthalaldehyde (OPA) Derivatization | o-phthalaldehyde | Fluorescence | High sensitivity | Reagent instability, potential for interference |
| Electrochemical Methods | - | Amperometry/Voltammetry | High sensitivity, no derivatization required | Susceptible to matrix effects and electrode fouling |
Experimental Protocols
Protocol 1: Spectrofluorimetric Determination of Hydrazine using NBD-H
This protocol provides a general framework for the determination of hydrazine using NBD-H. Optimization of reaction conditions is recommended for specific applications.
Materials:
-
4-hydrazino-7-nitrobenzofurazan (NBD-H) solution (1 mg/mL in acetonitrile)
-
Hydrazine standard solutions
-
Borate buffer (0.1 M, pH 8.5)
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (1 M)
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare samples and hydrazine standards in a suitable solvent, ensuring the final pH is compatible with the reaction.
-
Derivatization: In a microcentrifuge tube, mix 100 µL of the sample or standard solution with 100 µL of the NBD-H solution and 800 µL of borate buffer.
-
Incubation: Incubate the mixture at 60°C for 30 minutes in a water bath.
-
Reaction Termination: After incubation, cool the tubes to room temperature and add 100 µL of 1 M HCl to stop the reaction and stabilize the fluorescent product.
-
Fluorescence Measurement: Measure the fluorescence intensity of the solution using a fluorometer with excitation and emission wavelengths appropriate for the NBD-hydrazine adduct (typically around 470 nm for excitation and 530 nm for emission).
-
Quantification: Construct a calibration curve by plotting the fluorescence intensity of the standards against their concentrations. Determine the concentration of hydrazine in the samples from the calibration curve.
Protocol 2: HPLC-FLD Method for Hydrazine Determination using NBD-H (Hypothetical Protocol based on similar methods)
This protocol outlines a potential HPLC-FLD method for the separation and quantification of the NBD-hydrazine adduct. Method development and validation are essential.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a fluorescence detector (FLD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Derivatization reagents as described in Protocol 1.
Procedure:
-
Derivatization: Perform the derivatization of samples and standards as described in Protocol 1.
-
HPLC Separation:
-
Inject a suitable volume (e.g., 20 µL) of the derivatized sample or standard onto the HPLC system.
-
Use a gradient elution program to separate the NBD-hydrazine adduct from other components. An example gradient is as follows:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
Set the flow rate to 1.0 mL/min.
-
-
Fluorescence Detection: Set the fluorescence detector to an excitation wavelength of ~470 nm and an emission wavelength of ~530 nm.
-
Quantification: Identify the peak corresponding to the NBD-hydrazine adduct based on the retention time of the standard. Quantify the hydrazine concentration by comparing the peak area of the sample to a calibration curve generated from the standards.
Visualizing the Workflow and Concepts
To aid in understanding the experimental processes and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for hydrazine derivatization and analysis.
Caption: Reaction of NBD-H with hydrazine and a primary amine.
Conclusion
While 4-hydrazino-7-nitrobenzofurazan (NBD-H) offers a sensitive fluorescent method for the detection of hydrazine, its utility is tempered by the significant potential for cross-reactivity, particularly with primary amines. The similar nucleophilicity of hydrazine and simple primary amines necessitates careful consideration of the sample matrix and thorough method validation to ensure accurate quantification. For complex samples, alternative derivatization reagents with higher selectivity for hydrazine, or non-derivatization methods such as electrochemical detection, may be more appropriate. The provided protocols offer a starting point for the development of analytical methods using NBD-H, but researchers must be diligent in assessing and mitigating the impact of potential interferences to generate reliable and defensible data.
References
A Comparative Guide to Carbonyl Derivatization: NBD-H vs. 2,4-Dinitrophenylhydrazine (DNPH)
For researchers, scientists, and drug development professionals engaged in the precise quantification of carbonyl compounds, the choice of derivatizing agent is a critical determinant of analytical sensitivity, specificity, and overall workflow efficiency. This guide provides an in-depth, objective comparison of two prominent hydrazine-based reagents: the fluorescent probe 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H) and the classical colorimetric/UV-active reagent 2,4-dinitrophenylhydrazine (DNPH). This comparison is supported by experimental data and detailed protocols to inform the selection of the optimal reagent for specific research applications.
Executive Summary
NBD-H emerges as a superior alternative to DNPH for the trace-level quantification of aldehydes and ketones, primarily owing to its fluorogenic nature. The reaction of NBD-H with carbonyls yields highly fluorescent hydrazones, enabling detection at significantly lower concentrations compared to the dinitrophenylhydrazones formed with DNPH, which are typically analyzed using less sensitive UV-Vis spectrophotometry. While DNPH is a robust and widely used reagent with extensive methodological documentation, it suffers from several limitations, including potential interferences, the formation of geometric isomers that can complicate chromatographic analysis, and lower sensitivity. This guide will demonstrate that for applications demanding high sensitivity and specificity, such as in biological and environmental trace analysis, NBD-H offers distinct advantages.
Performance Comparison: NBD-H vs. DNPH
The fundamental difference in the detection mechanism—fluorescence for NBD-H versus UV absorption for DNPH—underpins the performance advantages of NBD-H.
| Feature | NBD-H (4-hydrazino-7-nitro-2,1,3-benzoxadiazole) | 2,4-Dinitrophenylhydrazine (DNPH) |
| Detection Principle | Fluorescence | UV-Vis Absorption/Spectrophotometry |
| Sensitivity | High (femtogram to picogram range)[1] | Moderate (nanogram to microgram range) |
| Selectivity | High for carbonyl compounds | Reacts with aldehydes and ketones, but can have interferences[2][3] |
| Derivative Properties | Highly fluorescent hydrazones | Colored dinitrophenylhydrazones |
| Excitation/Emission Maxima | ~468 nm / ~535 nm for derivatives[1] | ~360 nm absorbance maximum for derivatives |
| Reaction Conditions | Mild, often at room temperature or slightly elevated (e.g., 22°C)[1] | Typically acidic conditions, sometimes elevated temperatures (e.g., 40°C) |
| Interferences | Minimal from reagent degradation with fresh solutions | Susceptible to interference from ozone and nitrogen oxides[3]; nucleic acids in biological samples[2] |
| Isomer Formation | Not a commonly reported issue | Forms E/Z (syn/anti) isomers with unsymmetrical carbonyls, complicating chromatography[4][5] |
| Stability of Derivatives | Generally stable for HPLC analysis | Hydrazones are stable, but some, like the acrolein derivative, can be unstable[3] |
| Primary Applications | Trace analysis of carbonyls in biological and environmental samples | General quantification of carbonyls in air, water, and industrial samples |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for NBD-H and DNPH based on available literature.
Table 1: Detection Limits
| Analyte | NBD-H Detection Limit | DNPH Detection Limit | Method |
| Propionaldehyde | 35.0 fmol[1] | Not directly compared | HPLC-Fluorescence |
| Heptan-4-one | 673 fmol[1] | Not directly compared | HPLC-Fluorescence |
| Various Carbonyls | - | 0.1 ng for six carbonyls | UHPLC-UV |
Table 2: Reaction Kinetics
| Reagent | Analyte | Pseudo-first-order rate constant (k') | Reaction Conditions |
| NBD-H | Propionaldehyde | 4.2 × 10⁻² min⁻¹[1] | 0.0025% trifluoroacetic acid in acetonitrile at 22°C[1] |
| DNPH | Not specified | Reaction time of 1 hour is common for derivatization[6] | Acidic conditions (pH 3), 40°C[6] |
Note: The faster reaction rate of NBD-H under mild conditions can contribute to higher sample throughput.
Experimental Protocols
NBD-H Derivatization Protocol for HPLC-Fluorescence Detection
This protocol is a generalized procedure based on methodologies for the derivatization of aldehydes and ketones with NBD-H for HPLC analysis.
Materials:
-
NBD-H (4-hydrazino-7-nitro-2,1,3-benzoxadiazole)
-
Carbonyl-free acetonitrile
-
Trifluoroacetic acid (TFA)
-
Standard solutions of target carbonyl compounds
-
Sample containing carbonyl compounds
Procedure:
-
Reagent Preparation: Prepare a fresh solution of NBD-H in carbonyl-free acetonitrile. The concentration may vary depending on the expected concentration of carbonyls in the sample, but a 5-fold molar excess is generally recommended.
-
Sample Preparation: Dissolve or dilute the sample containing carbonyl compounds in carbonyl-free acetonitrile.
-
Derivatization Reaction:
-
In a reaction vial, mix the sample solution with the NBD-H reagent solution.
-
Add a catalytic amount of TFA (e.g., to a final concentration of 0.025%).
-
Incubate the mixture at room temperature (approximately 22°C) for 1 hour in the dark to prevent photodegradation.[1] For ketones, the reaction time may need to be extended.
-
-
HPLC Analysis:
-
Following incubation, the reaction mixture can be directly injected into the HPLC system.
-
HPLC System: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Detection: Fluorescence detector set to an excitation wavelength of approximately 470 nm and an emission wavelength of approximately 550 nm.
-
DNPH Derivatization Protocol for HPLC-UV Detection (Based on EPA Method 8315A)
This protocol is a summarized version of the established EPA method for the determination of carbonyl compounds.
Materials:
-
DNPH (2,4-dinitrophenylhydrazine), purified by recrystallization
-
Carbonyl-free acetonitrile
-
Hydrochloric acid (HCl) or other suitable acid
-
Standard solutions of target carbonyl compounds
-
Sample containing carbonyl compounds (e.g., water, air extract)
Procedure:
-
Reagent Preparation: Prepare a saturated solution of purified DNPH in acetonitrile containing a catalytic amount of acid (e.g., 2N HCl).
-
Sample Preparation: For aqueous samples, adjust the pH to approximately 3 with acid.
-
Derivatization Reaction:
-
Add the DNPH reagent to the prepared sample.
-
Incubate the mixture at 40°C for 1 hour.[6]
-
-
Extraction (if necessary): The formed dinitrophenylhydrazones can be extracted from aqueous samples using a C18 solid-phase extraction (SPE) cartridge. The derivatives are then eluted from the cartridge with acetonitrile.
-
HPLC Analysis:
-
Inject the extracted and concentrated sample into the HPLC system.
-
HPLC System: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is typical.
-
Detection: UV detector set to a wavelength of 360 nm.
-
Visualizing the Workflow and Chemistry
To better illustrate the processes and chemical reactions described, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental workflow for carbonyl analysis using NBD-H derivatization.
Caption: Experimental workflow for carbonyl analysis using DNPH derivatization.
References
- 1. Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine for aldehydes and ketones - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Protein carbonylation: avoiding pitfalls in the 2,4-dinitrophenylhydrazine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syn/anti isomerization of 2,4-dinitrophenylhydrazones in the determination of airborne unsymmetrical aldehydes and ketones using 2,4-dinitrophenylhydrazine derivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. unitedchem.com [unitedchem.com]
A Comparative Analysis of Fluorescent Hydrazine Reagents for Biological and Environmental Sensing
For researchers, scientists, and drug development professionals, the sensitive and selective detection of carbonyl compounds and hydrazine is crucial in various fields, from environmental monitoring to understanding disease pathology. Fluorescent hydrazine reagents have emerged as powerful tools for this purpose, offering high sensitivity and the ability to visualize targets in complex biological systems. This guide provides an objective comparison of common fluorescent hydrazine reagents, supported by experimental data and detailed protocols to aid in the selection of the most suitable probe for your research needs.
Fluorescent hydrazine probes are designed with a fluorophore core and a reactive hydrazine moiety. The fluorescence of the probe is often quenched in its free form. Upon reaction with a carbonyl group (aldehyde or ketone) or through specific reactions with hydrazine, a fluorescent product is formed, leading to a "turn-on" signal. This reaction, typically the formation of a stable hydrazone, alters the electronic properties of the fluorophore, resulting in a significant increase in fluorescence intensity or a spectral shift.
Performance Comparison of Key Fluorescent Hydrazine Reagents
The selection of a fluorescent hydrazine reagent depends on several factors, including the target analyte, the required sensitivity, and the instrumentation available. The following table summarizes the key performance characteristics of four common classes of fluorescent hydrazine probes.
| Fluorophore | Common Reagent | Primary Target(s) | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Key Features |
| Dansyl | Dansyl Hydrazine | Carbonyl compounds, Hydrazine | ~340 | ~525 | ~0.06 (for hydrazone) | Varies (µM range) | Well-established, widely used for derivatization in HPLC. |
| Coumarin | Various derivatives | Hydrazine, Carbonyls | ~365 - ~400 | ~460 - ~500 | Not always reported | 20 nM - 0.15 µM | High sensitivity, some probes are ratiometric, good for "naked-eye" detection. |
| BODIPY | BHA (BODIPY-substituted hydrazine) | Formaldehyde | ~337 (product) | ~468 (product) | >0.5 (for some hydrazones) | 0.18 µM | High quantum yield, sharp emission peaks, large fluorescence enhancement (>900-fold). |
| Naphthalimide | NAPh-Lyso | Formaldehyde (lysosome-targetable) | Not specified | "Turn-on" response | Not specified | 0.21 µM | Good for cellular imaging, some are designed for specific organelle targeting. |
Signaling Pathways and Experimental Workflows
The underlying principle for the detection of carbonyl compounds by fluorescent hydrazine reagents is the formation of a Schiff base, which leads to a change in the photophysical properties of the fluorophore.
Caption: General reaction mechanism of a fluorescent hydrazine probe with a carbonyl compound.
A typical experimental workflow for the detection and quantification of a target analyte using a fluorescent hydrazine reagent involves sample preparation, reaction with the probe, and subsequent fluorescence measurement.
Caption: A generalized experimental workflow for analyte detection using fluorescent hydrazine reagents.
Experimental Protocols
Protocol 1: General Procedure for Labeling Carbonyl Compounds in Solution
This protocol provides a general guideline for using a fluorescent hydrazine reagent to label and quantify an aldehyde or ketone in a solution.
Materials:
-
Fluorescent hydrazine reagent (e.g., Dansyl Hydrazine)
-
Anhydrous solvent (e.g., acetonitrile, ethanol)
-
Analyte solution containing the carbonyl compound
-
Reaction buffer (if required, pH-adjusted)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Probe Preparation: Prepare a stock solution of the fluorescent hydrazine reagent in an appropriate anhydrous solvent. The concentration will depend on the specific probe and assay.
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, add the analyte solution.
-
Probe Addition: Add the fluorescent hydrazine stock solution to the analyte solution. The final concentration of the probe should be in excess of the expected analyte concentration to ensure complete reaction. A typical final concentration might be in the low micromolar range.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time (e.g., 30 minutes to 2 hours). Protect the reaction from light.
-
Fluorescence Measurement: Measure the fluorescence intensity of the solution using a fluorometer or plate reader at the optimal excitation and emission wavelengths for the specific fluorescent hydrazone product.
-
Quantification: Generate a standard curve by reacting known concentrations of the target carbonyl compound with the fluorescent hydrazine reagent under the same conditions. Use the standard curve to determine the concentration of the carbonyl compound in the unknown sample.
Protocol 2: Fluorescent Staining of Carbonyls in Live Cells
This protocol outlines a general procedure for imaging endogenous or induced carbonyl compounds in living cells using a cell-permeable fluorescent hydrazine probe.
Materials:
-
Cell-permeable fluorescent hydrazine probe (e.g., a BODIPY or Naphthalimide derivative)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate and culture cells to the desired confluency on a suitable imaging substrate.
-
Cell Treatment (Optional): If investigating the effect of a stimulus, treat the cells with the desired agent to induce carbonyl stress.
-
Probe Loading: Remove the cell culture medium and wash the cells with warm PBS. Add a solution of the fluorescent hydrazine probe in serum-free medium or PBS to the cells. The optimal probe concentration and loading time (e.g., 10-30 minutes) should be determined empirically.
-
Washing: After incubation with the probe, remove the loading solution and wash the cells two to three times with warm PBS to remove any excess, unreacted probe.
-
Imaging: Add fresh culture medium or PBS to the cells and immediately image them using a fluorescence microscope equipped with the appropriate filter set for the chosen probe.
-
Image Analysis: Analyze the fluorescence images to determine the localization and relative abundance of carbonyl compounds within the cells.
Concluding Remarks
The choice of a fluorescent hydrazine reagent is a critical step in experimental design. Dansyl hydrazine remains a workhorse for derivatization and chromatographic analysis. Coumarin-based probes offer high sensitivity for hydrazine detection, sometimes with the convenience of visual detection. For high-performance imaging and detection of specific aldehydes like formaldehyde, BODIPY and Naphthalimide-based probes provide excellent photophysical properties, including large fluorescence enhancements and opportunities for targeted delivery. The provided protocols offer a starting point for the application of these versatile reagents. Researchers should always optimize conditions for their specific experimental system and analyte of interest to ensure accurate and reproducible results.
Performance Evaluation of NBD-Based Probes in Complex Matrices: A Comparative Guide
This guide provides a comprehensive comparison of the performance of 7-nitro-2,1,3-benzoxadiazole (NBD)-based fluorescent probes, with a focus on "NBD-H" (4-Hydrazino-7-nitro-2,1,3-benzoxadiazole), for the detection of key analytes in complex biological matrices. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, presents detailed experimental protocols, and visualizes reaction mechanisms and workflows to facilitate objective comparison with alternative methods.
Introduction to NBD-Based Probes
NBD and its derivatives are a class of small, environmentally sensitive fluorophores widely utilized for the detection of various biomolecules.[1][2] Their utility stems from their high reactivity towards nucleophiles such as amines and thiols, leading to distinct colorimetric and fluorescent changes.[1] This property makes them excellent candidates for developing "turn-on" fluorescent probes for analytes like hydrogen sulfide (H₂S), biothiols, and carbonyl compounds.[1][3] The small size of the NBD moiety is also advantageous for applications in living biological systems.[4][5]
NBD-H, specifically 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole, is a key reagent used for the fluorescent labeling and quantification of carbonyl compounds, such as aldehydes and ketones.[6][7] It reacts with these groups to form highly fluorescent hydrazone derivatives.[6] In a broader context, the NBD scaffold is integral to a variety of probes designed for detecting other analytes, most notably hydrogen sulfide.
Performance in Detecting Hydrogen Sulfide (H₂S)
Hydrogen sulfide is a critical endogenous signaling molecule, and its detection in biological systems is of significant interest.[3][8] NBD-based probes have emerged as a prominent tool for H₂S sensing, typically operating via the H₂S-induced thiolysis of an NBD ether or amine.[1] This reaction cleaves a bond, releasing the NBD fluorophore and causing a significant increase in fluorescence.[1][4][5]
Comparative Performance of NBD-Based H₂S Probes
| Probe Name/Derivative | Limit of Detection (LOD) | Fluorescence Enhancement | Response Time | Key Features & Selectivity | Reference |
| Probe 1 (NBD-ether based) | Not specified | >1000-fold | 30 min | Highly sensitive and selective for H₂S over other biologically relevant species. Allows for naked-eye visualization. | [3][8] |
| Probe 4 (NBD-based TP) | 24 nM | 29-fold | Not specified | Two-photon probe, functions over pH 6.0-9.0. Highly selective for H₂S. | [1] |
| Probe 47 (NBD-ether of 3-hydroxyflavone) | Not specified | Not specified | Rapid | High sensitivity and selectivity for H₂S with a large Stokes shift (146 nm). Colorimetric change from colorless to pink. | [1] |
| Probe 48 (NBD-ether of 7-hydroxycoumarin) | 0.12 µM | Not specified | ~2 min | High sensitivity and fast response time. | [1] |
| NBD-thioethers | 190 nM (buffer), 380 nM (serum) | Not specified | Not specified | Based on nucleophilic aromatic substitution. Can accurately quantify H₂S in buffer and serum. | [9] |
| CX-N (NIR Probe) | Not specified | 75-fold | 4 min | Near-infrared (NIR) probe with a large Stokes shift (155 nm). Significantly higher selectivity for H₂S over biothiols. | [10] |
| TPA-Pz-NBD | Wide range (0–125 µM) | Dual-channel turn-on/off | Not specified | Dual-channel detection. High selectivity for H₂S. | [11] |
Challenges and Alternatives
A significant challenge for many H₂S probes is distinguishing H₂S from other biological thiols like cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), which have similar nucleophilic properties.[4][5] While some NBD-based probes demonstrate high selectivity[10], others show cross-reactivity.[1] Alternative strategies for H₂S detection include probes based on the reduction of aryl azides or nitro compounds, and metal displacement approaches.[12] For instance, a fluorescein-based probe operating through azide-reduction has shown excellent selectivity for H₂S.[12]
Experimental Workflow for H₂S Detection
The general workflow for detecting H₂S in cellular environments using an NBD-based probe involves incubation of the cells with the probe, followed by fluorescence imaging.
Reaction Mechanism of NBD-Ether Probes with H₂S
The detection mechanism is based on the selective thiolysis of the NBD-ether by H₂S, which results in the release of a highly fluorescent product.
Performance in Detecting Carbonyl Compounds
NBD-H (4-Hydrazino-7-nitro-2,1,3-benzoxadiazole) is a highly effective fluorescent labeling reagent for the detection and quantification of carbonyl compounds like aldehydes and ketones.[6][7] This is particularly relevant in studies of oxidative stress, where carbonyl modifications on proteins are indicative of cellular damage.[6]
Comparative Performance for Carbonyl Detection
| Reagent | Analyte | Detection Limit | Excitation/Emission (nm) | Key Features | Reference |
| NBD-H | Propionaldehyde | 35 fmol | 470/550 | High reactivity and sensitivity. Less interference from contaminants due to longer wavelengths. | [13] |
| NBD-H | Aldehydes/Ketones | Not specified | 468/535 | Reacts selectively to form highly fluorescent hydrazone derivatives. Used in HPLC, fluorescence microscopy, and spectrophotometry. | [6][7] |
| DNPH | Aldehyde Impurities | Not specified | UV detection | Used for derivatization prior to UPLC-QTOF-MS analysis. | [14] |
Experimental Protocol for Aldehyde Quantification using NBD-H and HPLC
This protocol outlines the steps for derivatizing an aldehyde with NBD-H followed by HPLC analysis.
Materials:
-
NBD-H solution (250 µM in acetonitrile with 0.025% TFA)
-
Aldehyde standard or sample
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a fluorescence detector
Procedure:
-
Derivatization: Mix the aldehyde sample (e.g., 1.7 µM propionaldehyde) with the NBD-H labeling reagent solution.[13]
-
Incubation: Allow the reaction to proceed at room temperature for 1 hour.[13]
-
HPLC Analysis:
-
Inject the resulting solution into the HPLC system.
-
Perform chromatographic separation (details of the column and mobile phase should be optimized based on the specific analyte).
-
Detect the fluorescent derivative using an excitation wavelength of 470 nm and an emission wavelength of 550 nm.[13]
-
-
Quantification: Create a standard curve using known concentrations of the aldehyde to quantify the amount in the unknown sample.
NBD-H Reaction with Carbonyls
The hydrazine group of NBD-H reacts with the carbonyl group of an aldehyde or ketone to form a stable, fluorescent hydrazone.
Conclusion
NBD-based probes, including NBD-H, are versatile and powerful tools for the detection and quantification of important analytes in complex biological matrices. Their high sensitivity and amenability to live-cell imaging make them particularly valuable for researchers in drug development and cell biology. While selectivity can be a concern, especially for H₂S detection in the presence of other biothiols, newer generation probes are being developed with improved specificity. The choice of a specific NBD derivative should be guided by the target analyte, the required sensitivity, and the potential for interfering species in the sample matrix. This guide provides a foundation for comparing the performance of these probes and selecting the most appropriate tool for a given research application.
References
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 3. NBD-based colorimetric and fluorescent turn-on probes for hydrogen sulfide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NBD-H (=4-Hydrazino-7-nitro-2,1,3-benzoxadiazole Hydrazine) [myskinrecipes.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A nitrobenzoxadiazole-based near-infrared fluorescent probe for the specific imaging of H2S in inflammatory and tumor mice - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Development of a piperazinyl-NBD-based fluorescent probe and its dual-channel detection for hydrogen sulfide - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. A New Fluorescent Probe for Hydrogen Sulfide Detection in Solution and Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NBD-H | 131467-87-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to NBD-Based Fluorescent Probes for Hydrogen Sulfide Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of hydrogen sulfide (H₂S), a critical gaseous signaling molecule, is paramount in advancing our understanding of its roles in various physiological and pathological processes. This guide provides a comprehensive comparison of 7-nitro-2,1,3-benzoxadiazole (NBD)-based fluorescent probes for H₂S detection against other common alternatives, supported by experimental data.
Principle of NBD-Based H₂S Detection
NBD-based probes for hydrogen sulfide detection primarily operate on the principle of a nucleophilic aromatic substitution (SNAr) reaction. In its native state, the NBD fluorophore is often quenched. The presence of H₂S, a potent nucleophile, leads to the thiolysis of an ether or amine bond on the NBD scaffold. This reaction cleaves the quenching moiety and releases the highly fluorescent NBD-thiol adduct, resulting in a significant "turn-on" fluorescent signal. The primary challenge in the design of these probes is achieving high selectivity for H₂S over other abundant biological thiols, such as glutathione (GSH) and cysteine (Cys).[1][2]
Performance Comparison of H₂S Fluorescent Probes
The ideal fluorescent probe for H₂S should possess high sensitivity, exceptional selectivity, a rapid response time, and a substantial fluorescence enhancement. The following tables summarize the key performance indicators of various NBD-based probes and popular alternatives.
Table 1: NBD-Based Probes
| Probe Name/Type | Excitation (nm) | Emission (nm) | Fold Fluorescence Increase | Limit of Detection (LOD) | Response Time | Selectivity over GSH/Cys | Reference |
| Fluorescein-NBD | 490 | 514 | >1000 | 190 nM (in buffer) | ~30 min | Good | [3][4][5][6] |
| Rhodamine-NBD | Not Reported | 565 | 160 | 48 nM | Fast (t½ ≈1 min) | Good | [7] |
| NIR NBD Probe (CX-N) | ~644 | 699 | 75 | Not Reported | ~4 min | High | [8] |
| NBD-fluorescein | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Good | [4][6] |
| NBD-PZ-TPP | 493 | 553 | Not Reported | Not Reported | kobs = 0.222 min⁻¹ | High for H₂S over GSH |
Table 2: Alternative Fluorescent Probes
| Probe Name | Excitation (nm) | Emission (nm) | Fold Fluorescence Increase | Limit of Detection (LOD) | Response Time | Selectivity over GSH/Cys | Reference |
| WSP-1 | 465 | 515 | Not Reported | 1.94 µM | ~10 min | High | [3][7][9][10][11] |
| WSP-5 | 502 | 525 | Not Reported | Not Reported | Not Reported | High | [3] |
| SF7-AM | 498 | 526 | 20 | 500 nM | ~60 min | High | [1] |
| HSN2 | Not Reported | Not Reported | 60 | 1-5 µM | ~45 min | High | [12] |
| P3 | 375 | 505 | Not Reported | 50 nM | Not Reported | Not Reported | [3] |
Signaling Pathway and Reaction Mechanism
The detection of H₂S by NBD-based probes is a direct chemical reaction. The following diagram illustrates the generalized signaling pathway.
Caption: Reaction mechanism of an NBD-based probe with hydrogen sulfide.
Experimental Workflows
The successful application of fluorescent probes for H₂S detection relies on robust experimental design and execution. Below are generalized workflows for cellular imaging using NBD-based probes and a common alternative, WSP-1.
General Workflow for NBD-Based Probe Imaging
References
- 1. Cell-trappable fluorescent probes for endogenous hydrogen sulfide signaling and imaging H2O2-dependent H2S production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiolysis of NBD-based dyes for colorimetric and fluorescence detection of H2S and biothiols: design and biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. A New Fluorescent Probe for Hydrogen Sulfide Detection in Solution and Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NBD-based colorimetric and fluorescent turn-on probes for hydrogen sulfide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Selective turn-on fluorescent probes for imaging hydrogen sulfide in living cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Aldehyde Detection: NBD-H and its Alternatives
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of aldehydes is critical. These reactive carbonyl species are implicated in a wide range of biological processes and are key biomarkers for oxidative stress and various disease states. This guide provides an objective comparison of the fluorescent probe 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H) with other common methods for aldehyde detection, supported by experimental data and detailed protocols.
Performance Comparison: Limit of Detection
The limit of detection (LOD) is a crucial parameter for evaluating the sensitivity of an analytical method. The following table summarizes the LODs of NBD-H and alternative methods for the detection of various aldehydes. For ease of comparison, all values have been standardized to micromolar (µM).
| Detection Method | Probe/Reagent | Aldehyde | Limit of Detection (µM) |
| Fluorescence | NBD-H | Propionaldehyde | 0.035[1] |
| Acetaldehyde | 0.036[2] | ||
| BODIPY-based (BHA) | Formaldehyde | 0.18[3] | |
| BODIPY-based (Probe 1a) | Propanal | 25-100 (dynamic range)[4] | |
| Rosamine-based | Salicylaldehyde | (Qualitative)[5] | |
| HPLC-UV | DNPH | Formaldehyde | 0.1[6] |
| Acetaldehyde | 0.1[7] | ||
| Various Aldehydes | ~0.004 - 0.01 (in ng, converts to low µM)[8] | ||
| HPLC-Fluorescence | 2,2'-furil | Aliphatic Aldehydes | 0.00019 - 0.00050[4] |
Note: The conversion of different units to µM was performed based on the molecular weight of the specific aldehyde and the sample volume where applicable. The dynamic range for the BODIPY-based probe 1a indicates the concentration range over which a quantifiable response is observed.
Signaling Pathways and Experimental Workflows
The detection of aldehydes by these methods relies on specific chemical reactions that result in a measurable signal. Understanding these pathways is key to selecting the appropriate method for a given application.
NBD-H Signaling Pathway
NBD-H is a non-fluorescent molecule that reacts with the carbonyl group of an aldehyde to form a stable, highly fluorescent hydrazone derivative. This reaction forms the basis of its use as a "turn-on" fluorescent probe.
General Experimental Workflow
The general workflow for aldehyde detection using a fluorescent probe or by HPLC involves sample preparation, a chemical reaction (derivatization), and subsequent measurement.
Experimental Protocols
Aldehyde Detection using NBD-H (Fluorescence Assay)
This protocol is a general guideline and may require optimization for specific sample types.
1. Reagent Preparation:
-
NBD-H Stock Solution: Prepare a 1 mM stock solution of NBD-H in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. Store protected from light at -20°C.
-
Reaction Buffer: A common buffer is phosphate-buffered saline (PBS) at pH 7.4 for biological samples. For other applications, an acidic catalyst (e.g., a final concentration of 0.025% trifluoroacetic acid in acetonitrile) can enhance the reaction.[1]
2. Sample Preparation:
-
For biological fluids (e.g., plasma, cell lysates), clarify the sample by centrifugation to remove particulate matter.
-
Protein precipitation may be necessary for some samples. This can be achieved by adding a cold organic solvent like acetonitrile or methanol.
3. Derivatization Reaction:
-
In a microplate well or microcentrifuge tube, mix your sample (or aldehyde standard) with the NBD-H working solution. A typical final concentration for NBD-H is in the range of 10-50 µM.
-
Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 37°C) for a specified time (e.g., 30-60 minutes), protected from light. Reaction times should be optimized for the specific aldehyde and sample matrix.
4. Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader or spectrofluorometer.
-
Set the excitation wavelength to approximately 468 nm and the emission wavelength to approximately 535 nm.[9]
-
A standard curve should be generated using known concentrations of the aldehyde of interest to quantify the amount in the samples.
Aldehyde Detection using DNPH and HPLC-UV
This protocol is based on established EPA methods for the analysis of carbonyl compounds.
1. Reagent Preparation:
-
DNPH Derivatizing Reagent: Prepare a solution of 2,4-dinitrophenylhydrazine in an acidic medium. A common preparation involves dissolving DNPH in acetonitrile with a small amount of a strong acid like phosphoric acid or hydrochloric acid.[10][11] The reagent should be purified by recrystallization to reduce background levels.[12]
-
Aldehyde Standards: Prepare individual or mixed aldehyde standards in acetonitrile.
2. Sample Collection and Derivatization:
-
For air samples, draw air through a sorbent tube coated with DNPH.
-
For liquid samples, add the DNPH reagent directly to the sample. The reaction is typically carried out at room temperature or slightly elevated temperatures for a set period (e.g., 1-2 hours).
3. Sample Extraction:
-
For sorbent tubes, elute the derivatized aldehydes with acetonitrile.
-
For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to concentrate the derivatives and remove interfering substances.
4. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed for separation.
-
Detection: Monitor the eluent at a wavelength of approximately 360 nm.[6][11]
-
Quantification: Create a calibration curve by injecting known concentrations of DNPH-derivatized aldehyde standards.
Conclusion
The choice of method for aldehyde detection depends on several factors, including the required sensitivity, the sample matrix, the specific aldehyde of interest, and the available instrumentation.
-
NBD-H offers a sensitive and straightforward fluorescent method, particularly suitable for high-throughput screening in microplate formats. Its "turn-on" fluorescence upon reaction provides a high signal-to-background ratio.
-
Alternative fluorescent probes , such as those based on the BODIPY core, can offer improved photophysical properties, including longer emission wavelengths to minimize autofluorescence in biological samples, and in some cases, higher selectivity.[3][13]
-
HPLC-based methods with DNPH derivatization are considered a gold standard for the separation and quantification of a wide range of aldehydes in complex mixtures.[8][12] This method provides high specificity and is well-suited for regulatory and environmental monitoring.
Researchers should carefully consider the advantages and limitations of each method to select the most appropriate approach for their specific research needs. This guide provides a starting point for navigating the available options and designing robust and reliable experiments for the detection and quantification of aldehydes.
References
- 1. Synthesis and characterization of hydrazine-appended BODIPY dyes and the related aminomethyl complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Conversion Calculator | Markes International [markes.com]
- 3. Synthesis and Characterization of Hydrazine-Appended BODIPY Dyes and the Related Aminomethyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unitsconverters.com [unitsconverters.com]
- 5. researchgate.net [researchgate.net]
- 6. unitedchem.com [unitedchem.com]
- 7. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. hitachi-hightech.com [hitachi-hightech.com]
- 9. Convert femtomolar to micromolar - Conversion of Measurement Units [convertunits.com]
- 10. units.zeptomath.com [units.zeptomath.com]
- 11. unitsconverters.com [unitsconverters.com]
- 12. translatorscafe.com [translatorscafe.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reproducibility of NBD-Based Derivatization Methods for Thiols
The accurate quantification of low-molecular-weight (LMW) thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), is critical for researchers, scientists, and drug development professionals. These molecules play a pivotal role in maintaining cellular redox homeostasis, and their abnormal levels are linked to various diseases. Due to their low abundance and lack of strong chromophores, direct analysis is challenging, necessitating derivatization to enhance detection sensitivity and stability.
This guide provides an objective comparison of commonly used nitro-2,1,3-benzoxadiazole (NBD) based reagents for thiol derivatization, focusing on factors that influence reproducibility. While the prompt specified NBD-H (4-Hydrazino-7-nitro-2,1,3-benzoxadiazole), it is important to clarify that NBD-H is primarily a highly sensitive fluorescent labeling reagent for carbonyl compounds (aldehydes and ketones).[1][2] For thiol analysis, the halogenated derivatives, namely 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), are the standard, widely-used reagents.[3][4] This guide will therefore focus on the comparison and reproducibility of NBD-F and NBD-Cl for thiol derivatization.
Comparative Performance of NBD-F and NBD-Cl
The choice between NBD-F and NBD-Cl depends on the specific requirements of the analysis, including desired reactivity, sample matrix, and available instrumentation. Both reagents react with the sulfhydryl group of thiols to form stable, highly fluorescent adducts suitable for analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[5][6]
Table 1: Quantitative Comparison of NBD-F and NBD-Cl for Thiol Derivatization
| Parameter | NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole) | NBD-Cl (4-chloro-7-nitro-2,1,3-benzoxadiazole) |
| Reactivity | Higher reactivity than NBD-Cl due to the better leaving group nature of fluoride. | Lower reactivity compared to NBD-F. |
| Typical Reaction pH | Alkaline conditions, typically pH 9.5 - 10.5.[7] | Alkaline conditions, often pH 8 - 11. |
| Typical Reaction Time | Faster reaction times, often 5-60 minutes.[7] | Slower reaction times, may require 60 minutes or longer. |
| Typical Reaction Temp. | Often performed at elevated temperatures (e.g., 60°C) to accelerate the reaction.[8] | Typically performed at room or elevated temperatures. |
| Derivative Stability | Resultant thioether derivatives are generally stable. | Thioether derivatives are stable. |
| Excitation Max (λex) | ~470 nm[7] | ~460-470 nm[3] |
| Emission Max (λem) | ~530-550 nm[7][9] | ~520-540 nm |
| Reported LODs | Femtomole (fmol) range (e.g., 2.8-20 fmol for amino acids).[7] | Generally in the fmol to picomole (pmol) range. |
| Selectivity | Reacts with both primary and secondary amines in addition to thiols.[6] | Reacts with thiols and amines; can show selectivity for Cys/Hcy over GSH.[3] |
| Key Reproducibility Factor | Precise control of pH and temperature is critical due to high reactivity. | Reaction completion and potential side reactions must be carefully managed. |
Experimental Protocols
Reproducibility is fundamentally linked to meticulous and consistent execution of the experimental protocol. Below is a generalized protocol for the pre-column derivatization of thiols in biological samples for HPLC-FLD analysis.
Objective: To derivatize thiol-containing compounds in a biological sample (e.g., plasma) for quantitative analysis.
Materials:
-
NBD-F or NBD-Cl reagent
-
Borate Buffer (e.g., 0.1 M, pH 9.5)
-
Trichloroacetic acid (TCA) or other protein precipitating agent
-
Reducing agent (e.g., TCEP) for disulfide bond reduction (optional)
-
Stopping reagent (e.g., HCl)
-
HPLC grade acetonitrile and water
-
Thiol standards (Cysteine, Glutathione, etc.)
Procedure:
-
Sample Preparation:
-
Collect the biological sample (e.g., blood plasma) and immediately add a protein precipitating agent like TCA to a final concentration of 5-10% to deproteinize the sample and stabilize the thiols.[8]
-
Centrifuge at high speed (e.g., 10,000 x g for 10 min at 4°C) to pellet the precipitated protein.
-
Collect the supernatant for analysis.
-
-
(Optional) Reduction of Disulfides:
-
To measure total thiols (reduced + oxidized forms), add a reducing agent like TCEP to the supernatant and incubate to reduce disulfide bonds back to free thiols.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix an aliquot of the supernatant (or standard solution) with borate buffer (pH 9.5).[7]
-
Add a solution of NBD-F or NBD-Cl in a solvent like acetonitrile. The reagent should be in molar excess.
-
Vortex the mixture and incubate at the optimized temperature and time (e.g., 60°C for 40-60 minutes). Protect the samples from light during incubation.[7][8]
-
-
Reaction Termination:
-
After incubation, stop the reaction by adding an acidic solution (e.g., 1 M HCl) to lower the pH.[8]
-
-
HPLC Analysis:
-
Filter the resulting solution through a 0.22 µm filter.
-
Inject an aliquot into the HPLC system equipped with a C18 column and a fluorescence detector.
-
Set the excitation and emission wavelengths according to the NBD derivative (e.g., Ex: 470 nm, Em: 540 nm).[7]
-
Elute the derivatives using a gradient of an aqueous buffer and an organic solvent like acetonitrile.
-
Visualizations
Caption: General workflow for thiol derivatization and HPLC analysis.
Caption: Reaction mechanism of NBD-F/Cl with a thiol compound.
Caption: Key factors influencing the reproducibility of NBD derivatization.
References
- 1. NBD-H (=4-Hydrazino-7-nitro-2,1,3-benzoxadiazole Hydrazine) [myskinrecipes.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatization of thiol-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. NBD-H | 131467-87-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Comparative Guide: NBD-H vs. Fluorescein-5-thiosemicarbazide for Carbonyl Detection
In the landscape of fluorescent probes for sensitive biomolecule detection, N-((2-(hydrazinecarbonyl)phenyl)methyl)-7-nitro-2,1,3-benzoxadiazol-4-amine (NBD-H) and Fluorescein-5-thiosemicarbazide (FTSC) have emerged as valuable tools for researchers in drug development and life sciences. Both reagents are designed to react with carbonyl groups—aldehydes and ketones—which are often indicative of oxidative stress through the carbonylation of proteins and glycosylation of glycoproteins. This guide provides a detailed comparison of their performance, supported by available experimental data, to aid researchers in selecting the optimal probe for their specific applications.
Performance Characteristics at a Glance
| Property | NBD-H | Fluorescein-5-thiosemicarbazide (FTSC) |
| Molecular Weight | 195.1 g/mol [1] | 421.43 g/mol [2] |
| Excitation Maximum (λex) | ~468 nm[1] | ~492-495 nm[3][4] |
| Emission Maximum (λem) | ~535 nm[1] | ~516-517 nm[3][4] |
| Fluorescence | Non-fluorescent until reaction with carbonyls to form a fluorescent hydrazone.[5] | Inherently fluorescent, with potential changes upon reaction.[4] |
| Solubility | Soluble in DMSO, slightly soluble in PBS (pH 7.2).[1] | Soluble in water, DMF, and DMSO.[6] |
| Purity | ≥95%[1] | ~80% to >97% depending on the supplier.[4][6] |
Delving into the Chemistry: Reaction Mechanisms
Both NBD-H and FTSC function by reacting with aldehyde and ketone groups to form stable adducts that can be detected and quantified through fluorescence.
NBD-H, a hydrazine derivative, reacts with carbonyls to form a hydrazone. This reaction is particularly advantageous as NBD-H itself is essentially non-fluorescent, and the formation of the hydrazone results in a significant increase in fluorescence, providing a high signal-to-noise ratio.[5]
Fluorescein-5-thiosemicarbazide, as its name suggests, contains a thiosemicarbazide group. This group reacts with aldehydes and ketones to form a thiosemicarbazone. FTSC is intrinsically fluorescent, and its spectral properties are comparable to the widely used fluorescein isothiocyanate (FITC).[1][7]
Experimental Data and Protocols
While direct comparative studies are lacking, the following sections provide insights into their individual applications and the methodologies employed.
Detecting Protein Carbonylation
Protein carbonylation is a hallmark of oxidative stress, and both probes can be utilized for its detection.
Using Fluorescein-5-thiosemicarbazide (FTSC):
A common application of FTSC is in the detection of protein carbonyls in biological samples.
-
Principle: Oxidized proteins bearing carbonyl groups are derivatized with FTSC. The fluorescently labeled proteins can then be visualized and quantified.
-
Protocol Outline:
-
Sample Preparation: Prepare protein extracts from cells or tissues.
-
Derivatization: Incubate the protein samples with a solution of FTSC.
-
Removal of Excess Probe: Separate the labeled proteins from the unreacted FTSC using methods like precipitation or gel filtration.
-
Detection: The fluorescence of the labeled proteins can be measured using a fluorometer or visualized after separation by gel electrophoresis.
-
Labeling of Glycoproteins
The carbohydrate moieties of glycoproteins can be oxidized to generate aldehyde groups, which can then be labeled with these probes.
Using Fluorescein-5-thiosemicarbazide (FTSC):
FTSC has been successfully used for the in-situ visualization of mucin-type O-linked glycoproteins on living cells.[8]
-
Principle: This method involves metabolic engineering to introduce keto groups into cell surface glycans, followed by chemoselective ligation with FTSC.[8]
-
Protocol Outline:
Note on NBD-H Protocols: While NBD-H is cited as a reagent for carbonyl detection, detailed, standalone protocols for its specific use in protein carbonylation or glycoprotein labeling assays are not as readily available in the literature as those for FTSC. Researchers may need to adapt existing hydrazine-based labeling protocols.
Signaling Pathways and Experimental Workflows
The use of NBD-H and FTSC for carbonyl detection is often situated within the broader context of studying oxidative stress.
Caption: Pathway of protein carbonylation via oxidative stress and subsequent detection.
Caption: Experimental workflow for fluorescent labeling and detection of carbonyls.
Conclusion
Both NBD-H and Fluorescein-5-thiosemicarbazide are effective reagents for the fluorescent detection of carbonyl groups in biological molecules.
-
NBD-H offers the significant advantage of being a "turn-on" probe, which can lead to a higher signal-to-noise ratio. Its smaller molecular weight may also be beneficial in certain applications where steric hindrance is a concern.
-
Fluorescein-5-thiosemicarbazide (FTSC) is a well-established probe with a robust body of literature supporting its use, particularly for labeling glycoproteins and protein carbonyls. Its fluorescent properties are similar to the widely used FITC, making it compatible with many existing experimental setups.[1][7]
The choice between NBD-H and FTSC will ultimately depend on the specific requirements of the experiment, including the nature of the sample, the desired sensitivity, and the available instrumentation. Researchers are encouraged to consult the primary literature and optimize labeling and detection conditions for their particular system. The lack of direct comparative studies highlights an opportunity for future research to quantitatively evaluate the performance of these and other carbonyl-reactive probes under standardized conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Protein Carbonylation | Springer Nature Experiments [experiments.springernature.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Use of fluorescein hydrazide and fluorescein thiosemicarbazide reagents for the fluorometric determination of protein carbonyl groups and for the detection of oxidized protein on polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. adipogen.com [adipogen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fluorescein-5-thiosemicarbazide as a probe for directly imaging of mucin-type O-linked glycoprotein within living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NBD-H: Applications, Limitations, and Alternatives in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H), a widely used fluorescent probe, with its common alternatives. We delve into its applications, limitations, and performance, supported by experimental data and detailed methodologies to inform the selection of the optimal tool for your research needs.
Introduction to NBD-H
NBD-H is a fluorescent labeling reagent extensively used in biochemical and analytical research. Its primary application lies in the detection and quantification of carbonyl compounds, such as aldehydes and ketones. The NBD-H molecule reacts selectively with these carbonyl groups to form highly fluorescent hydrazone derivatives, enabling sensitive and specific analysis. This property makes it a valuable tool in various fields, including proteomics, for studying protein modifications indicative of oxidative stress, and in environmental analysis for detecting trace carbonyl pollutants.[1]
Performance Comparison: NBD-H vs. Alternatives
While NBD-H has been a staple in many laboratories, alternative fluorescent probes, particularly those based on the boron-dipyrromethene (BODIPY) fluorophore, have gained traction due to their often superior photophysical properties. Here, we compare the key performance characteristics of NBD-H with a common alternative, BODIPY FL.
| Property | NBD-H | BODIPY FL | References |
| Excitation Maximum (λex) | ~468 nm | ~505 nm | [2][3] |
| Emission Maximum (λem) | ~535 nm | ~511 nm | [2][3] |
| Molar Extinction Coefficient (ε) | Not widely reported | ~80,000 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | Moderate, environmentally sensitive | High (~0.9 in methanol) | [3] |
| Photostability | Moderate to Low | High | [3] |
| Environmental Sensitivity | Highly sensitive to solvent polarity | Relatively insensitive to solvent polarity and pH | [3] |
Key Takeaways:
-
Brightness: BODIPY FL is significantly brighter than NBD-H due to its high molar extinction coefficient and near-perfect quantum yield. This allows for the detection of low-abundance targets with shorter exposure times, minimizing phototoxicity.[3]
-
Photostability: BODIPY dyes are known for their exceptional photostability, making them more suitable for long-term imaging experiments and time-lapse studies compared to NBD-H, which is more prone to photobleaching.[3]
-
Environmental Sensitivity: The fluorescence of NBD-H is highly dependent on the polarity of its environment. While this can be leveraged to probe membrane properties, it can also lead to variability in signal intensity. BODIPY dyes generally offer a more stable and predictable signal in diverse cellular environments.[3]
Experimental Protocols
Detailed and reproducible protocols are crucial for obtaining reliable and comparable results. Below are methodologies for fluorescent labeling using NBD-H and a common BODIPY-based alternative.
Protocol 1: General Fluorescent Labeling of Carbonyls with NBD-H
This protocol outlines the general steps for labeling aldehydes and ketones using NBD-H.
Materials:
-
NBD-H
-
Sample containing aldehydes or ketones (e.g., protein lysate, environmental water sample)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with a fluorescence detector or a fluorescence microscope
Procedure:
-
Reagent Preparation: Prepare a stock solution of NBD-H in a suitable organic solvent like acetonitrile.
-
Sample Preparation: Prepare the sample in acetonitrile containing a small amount of TFA (e.g., 0.025%) to catalyze the reaction.
-
Labeling Reaction: Add the NBD-H solution to the prepared sample. The final concentration of NBD-H and the sample will depend on the specific application and should be optimized.
-
Incubation: Incubate the reaction mixture at room temperature for a sufficient time (e.g., 1 hour) to allow for the formation of the fluorescent hydrazone derivative. Protect the reaction from light.
-
Analysis:
-
For HPLC: Directly inject the reaction mixture into an HPLC system equipped with a fluorescence detector. Set the excitation and emission wavelengths to approximately 470 nm and 550 nm, respectively.
-
For Microscopy: If labeling cellular components, wash the cells to remove unreacted NBD-H before imaging using a fluorescence microscope with appropriate filters.
-
Protocol 2: Staining of the Golgi Apparatus in Live Cells with BODIPY™ FL C12-Ceramide
This protocol is optimized for the visualization of the Golgi apparatus using a BODIPY-based lipid probe.
Materials:
-
BODIPY™ FL C12-Ceramide stock solution (e.g., 1 mM in DMSO)
-
Cells grown on glass coverslips or imaging dishes
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES)
-
Bovine Serum Albumin (BSA), defatted
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency on a suitable imaging surface.
-
Preparation of Staining Solution: Prepare a 5 µM working solution of BODIPY™ FL C12-Ceramide complexed with BSA in HBSS/HEPES. To do this, dilute the stock solution into the HBSS/HEPES containing 5 µM defatted BSA and vortex to mix.
-
Staining:
-
Wash the cells twice with ice-cold HBSS/HEPES to remove serum.
-
Incubate the cells with the 5 µM BODIPY™ FL C12-Ceramide/BSA complex solution for 30 minutes at 4°C. This step allows the fluorescent ceramide to label the plasma membrane.
-
Wash the cells two to three times with ice-cold HBSS/HEPES to remove the excess probe.
-
-
Chase and Visualization:
-
Add fresh, pre-warmed (37°C) complete culture medium to the cells.
-
Incubate at 37°C for 30 minutes. During this "chase" period, the ceramide analog is transported from the plasma membrane to the Golgi apparatus.
-
Wash the cells once with fresh medium.
-
Image the cells using a fluorescence or confocal microscope with a standard FITC/GFP filter set.
-
Signaling Pathways and Workflows
Visualizing the underlying processes and experimental designs can aid in understanding the application of these fluorescent probes.
Limitations of NBD-H and the Rise of Alternatives
The primary limitations of NBD-H, and NBD-based probes in general, stem from their photophysical properties. Their moderate quantum yield and susceptibility to photobleaching can be problematic for applications requiring high sensitivity or long-term observation.[3] Furthermore, the environmental sensitivity of NBD's fluorescence, while useful in some contexts, can complicate quantitative analysis in heterogeneous environments like living cells.
These limitations have driven the development and adoption of alternative fluorophores, such as the BODIPY dyes. BODIPY-based probes offer several advantages:
-
High Photostability: They are significantly more resistant to photobleaching, allowing for more robust and prolonged imaging.[3]
-
High Quantum Yields: Many BODIPY dyes have quantum yields approaching 1.0, resulting in brighter signals.[3]
-
Environmental Insensitivity: Their fluorescence is largely unaffected by the polarity of the solvent or pH, leading to more reliable and quantifiable data.[3]
-
Narrow Emission Spectra: This property reduces spectral bleed-through in multicolor imaging experiments.
Conclusion
NBD-H remains a valuable tool for the detection and labeling of carbonyl compounds, particularly in applications where its environmental sensitivity can be exploited. However, for many modern fluorescence microscopy applications, especially those requiring high sensitivity, photostability, and quantitative accuracy, BODIPY-based alternatives offer significant advantages. Researchers and drug development professionals should carefully consider the specific requirements of their experiments when choosing between NBD-H and its more photostable and brighter counterparts. The choice of the right tool is paramount for generating reliable and high-quality data in the study of cellular processes and the development of new therapeutics.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of 4-Hydrazino-7-nitro-benzofurazan Hydrazine Adduct
For researchers and scientists in the fast-paced world of drug development, the safe management and disposal of chemical reagents is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-Hydrazino-7-nitro-benzofurazan hydrazine adduct (NBD-H), a fluorescent labeling reagent. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Hazard Profile and Safety Summary
4-Hydrazino-7-nitro-benzofurazan and its hydrazine adduct are categorized as hazardous substances. The primary hazards include skin, eye, and respiratory irritation.[1][2] As with many aromatic nitro compounds and hydrazines, it is crucial to handle this chemical and any contaminated materials as hazardous waste.[3][4]
Key Safety Data
| Property | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Molecular Formula | C₆H₅N₅O₃·H₄N₂ | [5] |
| Molecular Weight | 227.18 g/mol | |
| Appearance | Orange to brown powder or crystals | [5] |
| Solubility | Soluble in Acetonitrile |
Experimental Protocol: Disposal Procedure
The recommended method for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.[3]
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment.[1][6]
-
Waste Collection:
-
Solid Waste: Collect any surplus or expired solid NBD-H in a designated, clearly labeled hazardous waste container. The container must be robust, chemically resistant, and have a secure lid.[3][7]
-
Liquid Waste: If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.[3]
-
Contaminated Materials: Any materials used to handle NBD-H, such as pipette tips, weighing paper, and contaminated gloves, should also be placed in the solid hazardous waste container.
-
-
Waste Container Labeling: Properly label the hazardous waste container with the following information:[3][7]
-
Temporary Storage:
-
Empty Container Management: Empty containers of NBD-H must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent (e.g., acetonitrile). The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[3]
-
Arranging for Disposal:
Disposal Workflow
Caption: Disposal workflow for NBD-H.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. 4-Hydrazino-7-nitrobenzofurazan | C6H5N5O3 | CID 3526612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling 4-Hydrazino-7-nitro-benzofurazan hydrazine adduct (NBD-H)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational procedures, and disposal plans for the handling of 4-Hydrazino-7-nitro-benzofurazan hydrazine adduct (NBD-H). Adherence to these guidelines is paramount to ensure personnel safety and minimize environmental impact. NBD-H is a fluorescent reagent utilized for protein labeling and, due to its chemical nature as a nitroaromatic and hydrazine derivative, requires careful handling.
Hazard Identification and Personal Protective Equipment
This compound is a flammable solid that can cause skin and eye irritation, and may lead to respiratory irritation. Due to its composition, there is a risk of explosion if subjected to shock, friction, fire, or other ignition sources. A comprehensive approach to safety, integrating engineering controls with appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling NBD-H
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards. |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable for handling. Always inspect gloves for integrity before each use and change them immediately upon contamination. For prolonged contact, consult the glove manufacturer's resistance guide. |
| Body Protection | Flame-resistant Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. |
| Respiratory Protection | Dust mask or respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust formation is likely or if working outside of a certified chemical fume hood. |
| Foot Protection | Closed-toe shoes | Required in all laboratory areas where this chemical is handled. |
Operational Plan: Safe Handling and Storage
A systematic approach is crucial when working with NBD-H to minimize exposure and ensure safety.
Engineering Controls:
-
Chemical Fume Hood: All handling of NBD-H powder and its solutions must occur within a certified chemical fume hood.
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dust.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Clear the workspace in the fume hood of any unnecessary items.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid NBD-H within the fume hood to contain any dust. Use anti-static weighing paper or a contained weighing vessel.
-
Solution Preparation: When preparing solutions, slowly add the solid NBD-H to the solvent to avoid splashing. Ensure the solvent is compatible and the container is appropriately labeled.
-
During the Experiment: Keep all containers with NBD-H clearly labeled with the chemical name and associated hazards. Avoid all contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.
-
Post-Handling: Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn. Clean all contaminated surfaces within the fume hood.
Storage:
-
Store NBD-H in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.
-
It should be stored away from incompatible materials such as strong oxidizing agents, acids, and sources of heat or ignition.
-
Follow any specific storage temperature recommendations from the supplier (e.g., refrigeration).
Experimental Protocol: Protein Labeling with NBD-H
While a specific, validated protocol for this compound is not widely published, the following is an adapted, general procedure based on the reactivity of similar NBD derivatives and hydrazide compounds. Users should optimize these conditions for their specific protein of interest.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound (NBD-H)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography) or dialysis equipment
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris will compete with the labeling reaction.
-
Prepare NBD-H Stock Solution: Freshly prepare a stock solution of NBD-H in anhydrous DMF or DMSO (e.g., 10 mg/mL). Protect this solution from light.
-
Labeling Reaction:
-
The reaction targets aldehyde or ketone groups on a protein, which may be naturally present or introduced via specific methods like periodate oxidation of glycans or enzymatic modification.
-
Add a 10- to 20-fold molar excess of the NBD-H stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
-
Quench Reaction (Optional): To stop the reaction, a quenching reagent that reacts with the hydrazine group can be added. However, immediate purification is often preferred.
-
Purification: It is critical to remove unreacted NBD-H.
-
Size-Exclusion Chromatography (SEC): This is a highly effective method. Equilibrate the column with a suitable buffer (e.g., PBS) and apply the reaction mixture. The labeled protein will elute in the earlier fractions, separated from the smaller, unreacted NBD-H.
-
Dialysis: Dialyze the reaction mixture against a large volume of buffer (e.g., 1000-fold excess) with several buffer changes over 24-48 hours.
-
Disposal Plan
All waste generated from the handling and use of NBD-H must be treated as hazardous waste.
Table 2: Disposal Guidelines for NBD-H and Related Waste
| Waste Type | Disposal Procedure |
| Solid NBD-H | Collect in a clearly labeled, sealed container for hazardous chemical waste. Do not mix with other waste streams. |
| Contaminated Labware (e.g., pipette tips, weighing paper) | Place in a designated, sealed hazardous waste bag or container within the fume hood. |
| Liquid Waste (Unreacted NBD-H solutions, reaction mixtures, purification fractions containing NBD-H) | Collect in a dedicated, labeled, and sealed hazardous waste container. The container must be compatible with the solvents used. Do not dispose of down the drain. |
| Empty NBD-H Containers | Triple rinse with a suitable solvent (e.g., acetone). Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it according to institutional guidelines. |
All disposal must be carried out in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal.
Visualizing the Workflow
The following diagram illustrates the key steps for the safe handling and use of NBD-H in a protein labeling experiment.
Caption: Safe handling and protein labeling workflow.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
